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  • Product: Ethanol, 2,2'-(decylimino)bis-
  • CAS: 18924-65-7

Core Science & Biosynthesis

Foundational

"Ethanol, 2,2'-(decylimino)bis-" molecular structure and formula

Prepared for Researchers, Scientists, and Drug Development Professionals Introduction Ethanol, 2,2'-(decylimino)bis-, also known by its IUPAC name 2-[decyl(2-hydroxyethyl)amino]ethanol, is a tertiary amine with amphiphil...

Author: BenchChem Technical Support Team. Date: March 2026

Prepared for Researchers, Scientists, and Drug Development Professionals

Introduction

Ethanol, 2,2'-(decylimino)bis-, also known by its IUPAC name 2-[decyl(2-hydroxyethyl)amino]ethanol, is a tertiary amine with amphiphilic properties owing to its long hydrophobic decyl chain and a hydrophilic diethanolamine head group. This molecular structure makes it a subject of interest in various chemical and industrial applications. This guide provides a comprehensive overview of its molecular structure, chemical formula, and key physicochemical properties.

Molecular Structure and Formula

The fundamental identity of Ethanol, 2,2'-(decylimino)bis- is defined by its molecular structure and formula.

Molecular Formula: C14H31NO2[1]

This formula indicates that each molecule is composed of 14 carbon atoms, 31 hydrogen atoms, 1 nitrogen atom, and 2 oxygen atoms.

Structural Representation:

The molecule consists of a central nitrogen atom bonded to a ten-carbon alkyl chain (a decyl group) and two hydroxyethyl groups (-CH2CH2OH).

A 2D representation of the molecular structure is as follows:

A 2D structural representation of Ethanol, 2,2'-(decylimino)bis-.

Key Identifiers
IdentifierValueSource
CAS Number 18924-65-7[1]
IUPAC Name 2-[decyl(2-hydroxyethyl)amino]ethanol[1]
Synonyms 2,2'-(decylazanediyl)bis(ethan-1-ol)
InChI InChI=1S/C14H31NO2/c1-2-3-4-5-6-7-8-9-10-15(11-13-16)12-14-17/h16-17H,2-14H2,1H3[1]
InChIKey YSDGSQDHXJAHIA-UHFFFAOYSA-N[1]
SMILES CCCCCCCCCC(N(CCO)CCO)[1]

Physicochemical Properties

The physical and chemical properties of Ethanol, 2,2'-(decylimino)bis- are crucial for its handling, application, and behavior in various systems.

PropertyValueSource
Molecular Weight 245.41 g/mol [1]
Appearance Not explicitly stated, but related compounds are viscous liquids or solids.
Solubility Expected to have some solubility in water due to the hydrophilic diethanolamine group, and solubility in organic solvents due to the hydrophobic decyl chain.
Storage Temperature Room Temperature (RT)

Synthesis

While a specific, detailed laboratory synthesis protocol for Ethanol, 2,2'-(decylimino)bis- was not found in the initial search, the general synthesis of N-alkyldiethanolamines can be inferred from related reactions. A common method involves the reaction of a primary amine (in this case, decylamine) with two equivalents of ethylene oxide.

General Reaction Pathway

The synthesis of N-alkyldiethanolamines, such as the target molecule, typically follows the reaction of a primary amine with ethylene oxide. The nitrogen atom of the amine acts as a nucleophile, attacking the electrophilic carbon of the ethylene oxide ring, leading to its opening and the formation of a hydroxyethyl group. This process is repeated to add a second hydroxyethyl group.

Synthesis_Pathway Decylamine Decylamine (C10H21NH2) Intermediate N-decyl-N-(2-hydroxyethyl)amine Decylamine->Intermediate + EthyleneOxide1 Ethylene Oxide (C2H4O) EthyleneOxide1->Intermediate Product Ethanol, 2,2'-(decylimino)bis- (C14H31NO2) Intermediate->Product + EthyleneOxide2 Ethylene Oxide (C2H4O) EthyleneOxide2->Product

A generalized reaction pathway for the synthesis of N-alkyldiethanolamines.

Potential Applications

Based on the properties of similar N-alkyldiethanolamines, Ethanol, 2,2'-(decylimino)bis- is likely to find applications in areas where its amphiphilic nature is advantageous. These can include:

  • Surfactants and Emulsifiers: The combination of a hydrophobic tail and a hydrophilic head makes it a candidate for use in detergents, cosmetics, and other formulations requiring the mixing of oil and water phases.

  • Corrosion Inhibitors: The amine group can adsorb onto metal surfaces, forming a protective layer that inhibits corrosion.

  • Chemical Intermediates: It can serve as a building block for the synthesis of more complex molecules in various industries.

Safety and Handling

A specific Material Safety Data Sheet (MSDS) for Ethanol, 2,2'-(decylimino)bis- was not retrieved in the initial search. However, based on the general properties of tertiary amines and diethanolamine derivatives, the following precautions should be considered:

  • Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.

  • Handling: Use in a well-ventilated area. Avoid breathing dust, fumes, gas, mist, vapors, or spray. Wash hands and any exposed skin thoroughly after handling.

  • Storage: Store in a well-ventilated place. Keep the container tightly closed.

Conclusion

Ethanol, 2,2'-(decylimino)bis- is a tertiary amine with a distinct molecular structure that imparts amphiphilic characteristics. Its chemical formula is C14H31NO2, and it is identified by the CAS number 18924-65-7. While detailed experimental data is not widely available in the public domain, its properties and potential applications can be inferred from its structural similarity to other N-alkyldiethanolamines. Further research into its specific properties and synthesis would be beneficial for its potential use in various scientific and industrial fields.

References

  • PubChem. Ethanol, 2,2'-(decylimino)bis-. National Center for Biotechnology Information. [Link]

Sources

Exploratory

Technical Whitepaper: N-Decyldiethanolamine (CAS 18924-65-7)

Physicochemical Architecture, Synthetic Pathways, and Pharmaceutical Utility[1] Executive Summary Ethanol, 2,2'-(decylimino)bis- (CAS 18924-65-7), commonly referred to as N-Decyldiethanolamine , represents a critical cla...

Author: BenchChem Technical Support Team. Date: March 2026

Physicochemical Architecture, Synthetic Pathways, and Pharmaceutical Utility[1]

Executive Summary

Ethanol, 2,2'-(decylimino)bis- (CAS 18924-65-7), commonly referred to as N-Decyldiethanolamine , represents a critical class of amphiphilic tertiary amines.[1] While historically categorized as an industrial surfactant intermediate, its structural homology to ionizable lipids places it in a strategic position for modern drug delivery systems, particularly in the development of lipid nanoparticles (LNPs) and pH-responsive solubilizers.[1]

This guide moves beyond basic safety data to explore the compound's utility as a C10-amino lipid building block . We analyze its dual functionality: a pH-sensitive polar head group capable of protonation-induced charge switching, and a decyl chain providing intermediate hydrophobicity (LogP ~3.4) suitable for transient membrane permeation and micellar catalysis.

Physicochemical Profile

The utility of N-Decyldiethanolamine in formulation science is dictated by its amphiphilic balance. Unlike longer-chain analogues (e.g., C18-diethanolamine) which form stable bilayers, the C10 chain length imparts dynamic surface activity, often functioning as a hydrotrope or co-surfactant.

Table 1: Critical Physicochemical Parameters

ParameterValue / DescriptionExperimental Context
Molecular Formula C₁₄H₃₁NO₂Basis for stoichiometry.
Molecular Weight 245.40 g/mol Calculation of molar concentrations.
Appearance Colorless to pale yellow viscous liquidQuality indicator; yellowing suggests oxidation (N-oxide formation).
Boiling Point 161°C @ 0.2 torrHigh vacuum distillation required for purification.
Density 0.921 g/cm³Liquid handling calibration.
pKa (Calculated) ~8.5 - 9.5 (Tertiary Amine)Critical: Protonated at pH < 7 (Cationic); Neutral at pH > 9 (Non-ionic).
LogP 3.4 (Predicted)Indicates moderate lipophilicity; suitable for membrane intercalation but not permanent storage in bilayers.
Solubility AmphiphilicSoluble in ethanol, chloroform, DMSO.[1] Water solubility is pH-dependent (high at pH < 7).

Scientist's Note on pKa: While some databases predict pKa values >14 (referring to the hydroxyl deprotonation), the relevant pharmaceutical parameter is the nitrogen protonation , typically occurring between pH 8.5 and 9.5. This allows the molecule to act as a cationic surfactant in acidic environments (e.g., endosomes) and a non-ionic lipid in the bloodstream.

Synthetic Pathways & Manufacturing Logic

For research-grade purity (>98%), direct ethoxylation of decylamine is often too uncontrolled, leading to poly-ethoxylated byproducts. The preferred laboratory route involves the alkylation of diethanolamine.

3.1. Mechanistic Pathway (Graphviz Visualization)

The following diagram illustrates the controlled synthesis via alkylation, highlighting the critical base-scavenging step to drive the equilibrium.

SynthesisPathway DecylBromide Decyl Bromide (C10-Br) Intermediate Transition State (SN2 Attack) DecylBromide->Intermediate Electrophile DEA Diethanolamine (HN(CH2CH2OH)2) DEA->Intermediate Nucleophile Base Base Catalyst (K2CO3) Salt Byproduct (KBr + H2O) Base->Salt Scavenges HBr Product N-Decyldiethanolamine (CAS 18924-65-7) Intermediate->Product N-Alkylation Intermediate->Salt

Figure 1: Nucleophilic substitution pathway for the synthesis of N-Decyldiethanolamine.[1]

3.2. Laboratory Synthesis Protocol

Objective: Synthesis of 50g of N-Decyldiethanolamine.

  • Reagent Prep: Charge a 500mL round-bottom flask with Diethanolamine (DEA) (1.2 equivalents) and Potassium Carbonate (2.0 equivalents) in Acetonitrile (anhydrous).

  • Addition: Heat to 60°C. Add 1-Bromodecane (1.0 equivalent) dropwise over 1 hour. Reasoning: Slow addition prevents dialkylation of the amine, though steric hindrance makes this less likely with DEA.[1]

  • Reflux: Reflux at 82°C for 12-16 hours. Monitor via TLC (Mobile phase: 10% MeOH in DCM).

  • Work-up: Filter off solid salts (KBr). Concentrate the filtrate under reduced pressure.

  • Purification: Dissolve residue in DCM, wash with water (to remove excess DEA), dry over MgSO₄, and concentrate.

  • Validation: Perform ¹H-NMR. Look for the disappearance of the triplet at ~3.4 ppm (CH₂-Br) and appearance of multiplet signals for N-CH₂ protons.

Pharmaceutical Applications & Causality[2][4]
4.1. Precursor for Cationic Lipids (LNP Context)

In the development of mRNA-LNP vaccines, ionizable lipids are the gold standard. N-Decyldiethanolamine serves as a Tier-1 scaffold .

  • Mechanism: The hydroxyl groups can be esterified with fatty acids (e.g., Linoleic acid) to create biodegradable ionizable lipids.

  • Utility: The C10 tail acts as a "spacer" or "anchor," while the tertiary amine provides the necessary pKa for endosomal escape.[1]

4.2. pH-Responsive Solubilization

N-Decyldiethanolamine exhibits a reversible surfactant profile:

  • pH < 8 (Protonated): Highly soluble, cationic surfactant. Forms micelles that can solubilize anionic drugs or stabilize negatively charged nucleic acids.

  • pH > 9 (Neutral): Reduced solubility, oil-like behavior.

  • Application: This property is exploited in coacervate extraction systems where pH shifts are used to recover the surfactant after drug formulation.

4.3. Permeation Enhancement

The C10 chain length is optimal for perturbing the stratum corneum lipid packing without causing permanent tissue damage (unlike C12-C14 homologues which can be more irritant). It fluidizes the membrane, allowing transdermal delivery of small molecule APIs.[1]

Experimental Protocol: Critical Micelle Concentration (CMC) Determination

To use CAS 18924-65-7 effectively, one must know the concentration at which it self-assembles.[1]

Method: Conductivity Titration (Self-Validating System)

  • Principle: Free ions conduct electricity linearly with concentration. Micelles (aggregates) have lower mobility, causing a "break point" in the conductivity vs. concentration slope.[1]

Workflow:

  • Preparation: Prepare a 50 mM stock solution of N-Decyldiethanolamine in dilute HCl (pH 4.0). Note: We use acidic pH to ensure the amine is fully protonated and ionic.[1]

  • Titration: Add aliquots of stock to 50mL of deionized water (pH adjusted to 4.0) in a stirred vessel.

  • Measurement: Record conductivity (μS/cm) after each addition.

  • Analysis: Plot Conductivity vs. Concentration.

  • Result: The intersection of the two linear regression lines is the CMC.

    • Expected Range: 5 - 15 mM (Higher than C12 analogues due to shorter tail).

Safety, Handling, & Toxicology

Signal Word: DANGER (Corrosive)

  • Skin/Eye: Causes severe burns.[2][3] The high alkalinity of the unprotonated amine saponifies fats in the skin. Protocol: Wear butyl rubber gloves and face shield.

  • Inhalation: Vapors are irritating.[2] Use only in a fume hood.

  • Storage: Store under nitrogen. Amines absorb CO₂ from the air to form carbamates, and oxidize to N-oxides (yellowing) over time.

References
  • PubChem. Ethanol, 2,2'-(decylimino)bis- (Compound Summary). National Library of Medicine. Available at: [Link]

  • Mann, W.C. Interactions of Halogens with Amines (Thesis). Thames Polytechnic, 1975. (Detailed synthesis and oxidation logic of N-alkyldiethanolamines). Available at: [Link]

Sources

Foundational

Synthesis and Characterization of Ethanol, 2,2'-(decylimino)bis-: A Comprehensive Technical Guide

Executive Summary Ethanol, 2,2'-(decylimino)bis-, commonly known as N-decyldiethanolamine or N,N-bis(2-hydroxyethyl)decylamine , is a versatile tertiary amine featuring a hydrophilic diethanolamine headgroup and a hydrop...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Ethanol, 2,2'-(decylimino)bis-, commonly known as N-decyldiethanolamine or N,N-bis(2-hydroxyethyl)decylamine , is a versatile tertiary amine featuring a hydrophilic diethanolamine headgroup and a hydrophobic 10-carbon alkyl tail[1]. This specific amphiphilic architecture makes it a highly valuable non-ionic to weakly cationic surfactant. In the pharmaceutical and chemical industries, it serves as a critical intermediate in the synthesis of quaternary ammonium biocides, a precursor for esterified cationic lipids used in Lipid Nanoparticle (LNP) formulations, and a stabilizer for hydrophobic drug delivery systems[2].

This whitepaper details the mechanistic pathways, self-validating experimental protocols, and downstream applications of N-decyldiethanolamine, providing researchers with an authoritative grounding in its synthesis and handling.

Chemical Identity & Physicochemical Properties

To establish a baseline for analytical validation, the core physicochemical properties of N-decyldiethanolamine are summarized below based on standardized chemical databases[1][3].

PropertyValue / Description
Chemical Name Ethanol, 2,2'-(decylimino)bis-
Synonyms N-Decyldiethanolamine; N,N-bis(2-hydroxyethyl)decylamine
CAS Registry Number 18924-65-7
Molecular Formula C₁₄H₃₁NO₂
Molecular Weight 245.41 g/mol
InChI Key YSDGSQDHXJAHIA-UHFFFAOYSA-N
Structural Class Tertiary Amine, Amphiphilic Surfactant
Storage Conditions Room Temperature (RT), keep away from strong oxidizers

Mechanistic Pathways for Synthesis

The synthesis of N-alkyldiethanolamines is governed by the need to selectively functionalize the amine without inducing O-alkylation (ether formation) or competitive elimination reactions[4]. Two primary routes are utilized depending on the scale and available infrastructure.

Route A: N-Alkylation of Diethanolamine (Laboratory & Pilot Scale)

The most reliable and self-validating system for laboratory synthesis is the bimolecular nucleophilic substitution (


) of 1-bromodecane with diethanolamine[4][5].
  • Nucleophile & Electrophile: Diethanolamine acts as the secondary amine nucleophile. 1-Bromodecane is chosen as the electrophile because the primary bromide offers minimal steric hindrance, facilitating a highly efficient back-side attack by the amine's lone pair[5].

  • Solvent Dynamics: Acetonitrile (MeCN) is the optimal solvent. As a polar aprotic solvent, it poorly solvates the amine nucleophile, thereby increasing its reactivity. Furthermore, its boiling point (82°C) provides an ideal reflux temperature that drives the reaction to completion without thermally degrading the amine products[5].

  • Acid Scavenger (Causality): Anhydrous potassium carbonate (K₂CO₃) is employed rather than stronger bases like sodium hydroxide (NaOH). K₂CO₃ effectively neutralizes the hydrobromic acid (HBr) byproduct, preventing the protonation and subsequent deactivation of diethanolamine. Crucially, K₂CO₃ is mild enough to suppress the competitive

    
     elimination of 1-bromodecane into 1-decene, ensuring high substitution yields[5].
    
Route B: Ethoxylation of Decylamine (Industrial Scale)

At the commercial scale, the compound is synthesized via the ethoxylation of primary decylamine using two molar equivalents of ethylene oxide[4]. This epoxide ring-opening mechanism is highly atom-economical but requires specialized high-pressure reactors to safely manage volatile ethylene oxide gas.

SynthesisRoutes DEA Diethanolamine + 1-Bromodecane RouteA Route A: N-Alkylation (SN2 Substitution) DEA->RouteA Decylamine Decylamine + Ethylene Oxide RouteB Route B: Ethoxylation (Epoxide Ring-Opening) Decylamine->RouteB Target Ethanol, 2,2'-(decylimino)bis- (N-Decyldiethanolamine) RouteA->Target K2CO3, MeCN, Reflux RouteB->Target Heat, Catalyst

Figure 1: Synthetic pathways for Ethanol, 2,2'-(decylimino)bis- via alkylation and ethoxylation.

Experimental Methodology: Self-Validating Protocol for N-Alkylation

To ensure scientific integrity and reproducibility, the following step-by-step protocol is designed with built-in validation checkpoints, adapted from established


 amine alkylation methodologies[4][5].
Step 1: Reaction Setup
  • In a flame-dried 250 mL two-necked round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add diethanolamine (4.73 g, 45 mmol) and anhydrous potassium carbonate (8.29 g, 60 mmol)[5].

  • Add a catalytic amount of potassium iodide (KI, 0.5 g) to facilitate the Finkelstein reaction in situ, temporarily converting the alkyl bromide to a more reactive alkyl iodide, accelerating the

    
     process[5].
    
  • Suspend the mixture in 80 mL of anhydrous acetonitrile and bubble nitrogen gas through the solvent for 5 minutes to purge oxygen and prevent amine oxidation[5].

Step 2: Execution
  • Slowly add 1-bromodecane (8.85 g, 40 mmol) dropwise via an addition funnel. Causality: Using a slight excess of diethanolamine (45 mmol vs 40 mmol) ensures complete consumption of the alkyl halide and minimizes the formation of quaternary ammonium salts[5].

  • Heat the reaction mixture to reflux (~82°C) under a nitrogen atmosphere for 12 to 16 hours[5].

  • Validation Checkpoint: Monitor the reaction via Thin Layer Chromatography (TLC) using a Dichloromethane:Methanol (9:1) solvent system. The disappearance of the non-polar 1-bromodecane spot indicates reaction completion.

Step 3: Workup & Isolation
  • Cool the mixture to room temperature and filter off the inorganic salts (K₂CO₃, KBr).

  • Concentrate the filtrate under reduced pressure to remove the acetonitrile solvent[5].

  • Redissolve the crude oily residue in 60 mL of chloroform (or dichloromethane) and transfer to a separatory funnel[5].

  • Wash the organic layer with distilled water (3 × 30 mL). Causality: Water washing is critical as it selectively partitions the unreacted, highly water-soluble diethanolamine away from the amphiphilic N-decyldiethanolamine product[5].

  • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and evaporate the solvent under reduced pressure to yield the crude product[5].

Step 4: Purification
  • Purify the crude product via flash column chromatography on silica gel, using a gradient elution of ethyl acetate to methanol.

  • The purified N-decyldiethanolamine is isolated as a viscous, colorless to pale-yellow oil[4][5].

Applications in Drug Development & Formulation

The unique structure of N-decyldiethanolamine allows it to act as a highly tunable platform molecule for advanced formulations[2].

  • Cationic Lipids for Lipid Nanoparticles (LNPs): The diethanolamine hydroxyl groups can undergo esterification with various fatty acids. The resulting tertiary amine esters are ionizable cationic lipids, which are foundational in encapsulating mRNA and forming LNPs for gene delivery[2].

  • Antimicrobial Biocides: Quaternization of the tertiary amine nitrogen with short-chain alkyl halides (e.g., methyl chloride) yields quaternary ammonium compounds (QACs). These act as potent membrane-disrupting biocides used in sterile manufacturing environments[4].

  • Migration Monitoring in Packaging: Due to its widespread use as an antistatic agent and surfactant, N-decyldiethanolamine is actively monitored as a Non-Intentionally Added Substance (NIAS) in polypropylene food and pharmaceutical packaging, requiring strict LC-MS quantification to ensure safety compliance[6].

Applications Target N-Decyldiethanolamine (Amphiphilic Precursor) Quat Quaternization (Antimicrobial Biocides) Target->Quat Alkyl Halide Lipid Esterification (LNP Cationic Lipids) Target->Lipid Fatty Acids Surfactant Neutralization (pH-Responsive Micelles) Target->Surfactant Acid/Base

Figure 2: Downstream formulation workflows and applications of N-decyldiethanolamine in drug delivery.

References

  • ResearchGate. "Migration of (non-) intentionally added substances and microplastics from microwavable plastic food containers" (Details CAS 18924-65-7 migration). Available at:[Link]

Sources

Exploratory

Ethanol, 2,2'-(decylimino)bis-: Physicochemical Mechanism of Action &amp; Membrane Interaction Profile

Executive Summary Ethanol, 2,2'-(decylimino)bis- (CAS: 18924-65-7), also known as N-Decyl Diethanolamine , is an amphiphilic tertiary amine functioning primarily as a surfactant and membrane-active agent.[1][2][3] Unlike...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Ethanol, 2,2'-(decylimino)bis- (CAS: 18924-65-7), also known as N-Decyl Diethanolamine , is an amphiphilic tertiary amine functioning primarily as a surfactant and membrane-active agent.[1][2][3] Unlike receptor-specific ligands, its mechanism of action (MOA) is governed by nonspecific physicochemical interactions with lipid bilayers.[1][2][3]

In drug development, this molecule is critical as:

  • A Permeation Enhancer: Modulating barrier integrity in transdermal or mucosal delivery.[1][2][3]

  • An Antimicrobial Agent: Disrupting bacterial cell membranes via curvature stress.[1][2][3]

  • A pH-Responsive Lipid: Exhibiting tunable ionization (pKa ~8.[1][2][3]5) useful in intracellular delivery systems (e.g., endosomal escape).[1][2][3]

This guide delineates the molecular mechanics of its insertion into lipid bilayers, its thermodynamic effects on membrane stability, and the protocols required to validate its activity.[2][3]

Chemical Architecture & Physicochemical Basis

The functional efficacy of N-Decyl Diethanolamine stems from its amphiphilic structure , comprising a hydrophobic alkyl tail and a hydrophilic, ionizable headgroup.[1][2][3]

Structural Components
  • Hydrophobic Tail: A 10-carbon (decyl) aliphatic chain.[1][2][3] This provides the driving force for membrane insertion via the hydrophobic effect.[2][3]

  • Hydrophilic Head: A tertiary amine center substituted with two hydroxyethyl groups (–CH₂CH₂OH).[1][2][3]

    • Amine: Proton acceptor.[1][2][3] Responsible for pH-dependent charge.[1][2][3]

    • Hydroxyls: Hydrogen bond donors/acceptors.[1][2][3] Increase water solubility and interact with phosphate headgroups of lipids.[2][3]

Protonation Equilibrium

The tertiary amine typically exhibits a pKa in the range of 8.2 – 8.8 .[1][2][3] This dictates its ionization state at physiological pH.[1][2][3]

  • At pH 7.4 (Blood/Cytoplasm): A mixture of cationic (protonated) and neutral species exists.[1][2][3]

  • At pH 5.0 (Endosome/Lysosome): Predominantly cationic.[1][3]

  • At pH > 9.0: Predominantly neutral.[1][3]

Protonation cluster_0 pH-Dependent Equilibrium Neutral Neutral Species (Hydrophobic Penetration) Protonated Cationic Species (Electrostatic Binding) Neutral->Protonated + H⁺ (pH < pKa) Protonated->Neutral - H⁺ (pH > pKa)

Figure 1: The ionization equilibrium dictates the mode of membrane interaction.[1][2][3] The neutral form penetrates the hydrophobic core, while the cationic form binds to anionic lipid headgroups.[1][2][3]

Mechanism of Action: Membrane Interaction[1][2][3]

The core MOA is Membrane Solubilization and Lysis , following the "Carpet Model" typical of mono-alkyl surfactants.[2][3]

Phase 1: Partitioning & Adsorption

Upon exposure to a lipid bilayer (e.g., bacterial cell wall or liposomal drug carrier), the molecule partitions from the aqueous phase to the membrane interface.[1][2][3]

  • Cationic Species: Electrostatically attracted to negatively charged lipids (e.g., phosphatidylglycerol in bacteria).[1][2][3]

  • Neutral Species: Deeply inserts into the acyl chain region due to high lipophilicity (LogP ~3-4).[2][3]

Phase 2: Curvature Stress & Expansion

As the local concentration of the surfactant increases within the bilayer:[2][3]

  • Area Expansion: The headgroups push lipid heads apart, increasing the area per lipid molecule.[1][2][3]

  • Positive Curvature: The bulky headgroup relative to the single alkyl tail induces positive curvature (Type I), destabilizing the planar bilayer structure.[1][2][3]

Phase 3: Pore Formation & Solubilization (The Tipping Point)

When the concentration exceeds the critical threshold (often near the Critical Micelle Concentration, CMC):

  • Toroidal Pores: Transient holes form, lined by surfactant and lipids, allowing leakage of intracellular ions (K⁺, ATP).[2][3]

  • Micellization: The bilayer disintegrates into mixed micelles (surfactant + lipid), leading to complete cell lysis.[1][2][3]

MembraneLysis Step1 1. Adsorption Surfactant binds to membrane surface Step2 2. Insertion Tail penetrates hydrophobic core; Headgroup stays at interface Step1->Step2 Step3 3. Curvature Stress Accumulation induces lateral pressure Step2->Step3 Step4 4. Pore Formation Transient toroidal pores leak ions/cytoplasm Step3->Step4 > Threshold Conc. Step5 5. Micellization Complete membrane disintegration Step4->Step5 > CMC

Figure 2: Sequential stages of surfactant-mediated membrane disruption.

Quantitative Data Summary

The following parameters are critical for characterizing the molecule's behavior in formulation and biological assays.

ParameterValue (Approx.)Significance
Molecular Weight 245.40 g/mol Formulation stoichiometry.[1][2][3]
pKa 8.2 – 8.8Determines ionization at physiological pH.[1][2][3]
LogP 3.5 – 4.2Predicts high membrane permeability.[1][2][3]
CMC 2.0 – 5.0 mMConcentration at which lysis becomes rapid.[1][2][3]
HLB ~10 - 12Hydrophilic-Lipophilic Balance; indicates good wetting/detergency.[1][2][3]

Note: Values for CMC are estimates based on C10-alkyl chain homologs and should be experimentally verified per batch.

Experimental Protocols

To validate the mechanism and safety profile, the following assays are standard.

Protocol A: Critical Micelle Concentration (CMC) Determination

Use this to define the upper limit of safe concentration before lytic activity dominates.[1][2][3]

  • Reagent: Pyrene (fluorescent probe).[2][3]

  • Preparation: Prepare a stock solution of Pyrene in acetone, evaporate, and rehydrate with PBS to 0.6 µM.

  • Titration: Prepare serial dilutions of N-Decyl Diethanolamine (0.01 mM to 50 mM) in the Pyrene solution.

  • Incubation: Equilibrate for 1 hour at 25°C in the dark.

  • Measurement: Measure fluorescence excitation spectra (Emission: 390 nm). Monitor the shift in the I1/I3 vibronic peak ratio (373 nm / 384 nm).

  • Analysis: Plot I1/I3 vs. Log[Concentration]. The inflection point indicates the CMC.[1][2][3]

Protocol B: Hemolysis Assay (Toxicity Screening)

Use this to assess membrane selectivity and toxicity.[1][2][3]

  • Blood Source: Fresh human or sheep erythrocytes (RBCs).[1][2][3]

  • Washing: Centrifuge RBCs (1000 x g, 5 min), wash 3x with PBS, dilute to 2% v/v suspension.

  • Exposure: Mix 100 µL RBC suspension with 100 µL of test compound at varying concentrations in a 96-well plate.

  • Controls:

    • Negative: PBS (0% lysis).[1][2][3]

    • Positive: 1% Triton X-100 (100% lysis).[3]

  • Incubation: 1 hour at 37°C.

  • Quantification: Centrifuge plate (1000 x g, 5 min). Transfer supernatant to a new plate. Measure Absorbance at 540 nm (Hemoglobin release).[2][3]

  • Calculation: % Hemolysis =

    
    [2][3]
    

References

  • PubChem. Ethanol, 2,2'-(decylimino)bis- (Compound Summary). National Library of Medicine.[2][3] [Link] (Analog Reference)[1][2][3]

  • Mann, W.C. Interactions of Halogens with Amines.[1][2][3] Thames Polytechnic, School of Chemistry.[1][2][3][4] (Discusses N-Decyl Diethanolamine synthesis and biocidal properties). [Link]

  • Lichtenberg, D., et al. The mechanism of detergent solubilization of lipid bilayers.[1][2][3] Biochimica et Biophysica Acta (BBA).[1][2][3] [Link]

Sources

Foundational

Technical Whitepaper: Solubility Profile and Amphiphilic Character of Ethanol, 2,2'-(decylimino)bis- (N-Decyldiethanolamine)

This guide is structured as a high-level technical whitepaper designed for researchers and formulation scientists. It prioritizes mechanistic understanding and experimental validation over static data lists.

Author: BenchChem Technical Support Team. Date: March 2026

This guide is structured as a high-level technical whitepaper designed for researchers and formulation scientists. It prioritizes mechanistic understanding and experimental validation over static data lists.

CAS RN: 15520-05-5 | Formula: C₁₄H₃₁NO₂ | MW: 245.40 g/mol [1]

Executive Summary

Ethanol, 2,2'-(decylimino)bis-, commonly known as N-Decyldiethanolamine, represents a class of pH-responsive amphiphilic surfactants . Unlike simple solutes, its solubility cannot be defined by a single saturation point. Instead, it exhibits a dynamic phase behavior governed by the Critical Micelle Concentration (CMC) and the protonation state of its tertiary amine core.

For drug development professionals, this molecule offers unique utility as a co-surfactant and pH-buffering agent in lipid-based formulations. Its C10 alkyl chain provides moderate hydrophobicity (LogP ≈ 3.4), while the diethanolamine headgroup confers hydrogen-bonding capacity, allowing for tunable solubility in both aqueous and organic media.

Physicochemical Architecture

To predict solubility behavior, we must first analyze the molecular architecture. The molecule consists of a hydrophobic decyl tail and a hydrophilic nitrogen head substituted with two hydroxyethyl groups.

Structural Analysis & Theoretical Parameters
ParameterValue (Approx.)Mechanistic Implication
LogP (Octanol/Water) 3.4 (Computed)Indicates lipophilic preference; likely to reside in lipid bilayers or oil phases.
pKa (Conjugate Acid) 8.5 – 9.0The Solubility Switch. Below pH 8, the nitrogen protonates (

), drastically increasing water solubility. Above pH 9, it exists as a neutral amine (

), favoring organic solubility.
HLB (Griffin) ~10 - 12Intermediate hydrophile-lipophile balance; suggests utility as an O/W emulsifier or wetting agent.
Physical State Liquid (at 20°C)Asymmetry of the headgroup prevents efficient crystal packing, lowering the melting point compared to primary amines.

Solubility in Aqueous Systems[2][3][4][5][6]

The solubility of N-Decyldiethanolamine in water is not binary; it is a function of pH and concentration relative to CMC .

A. The pH-Dependent "Switch"
  • Acidic Media (pH < 7.0): The tertiary amine accepts a proton. The molecule becomes a cationic surfactant.

    • Solubility: Highly soluble (miscible).

    • Behavior: Forms clear, stable solutions. Acts as a cationic hydrotrope.

  • Neutral/Alkaline Media (pH > 9.0): The molecule remains uncharged.

    • Solubility: Limited monomeric solubility.

    • Behavior: Above the CMC (estimated range 0.5 – 2.0 mM), it self-assembles into micelles. At higher concentrations, it may form turbid dispersions or lamellar liquid crystals.

B. Temperature Sensitivity (Cloud Point)

Like many ethoxylated-style surfactants, neutral N-Decyldiethanolamine exhibits inverse solubility with temperature. As temperature rises, hydrogen bonding between water and the hydroxyl groups weakens, potentially leading to phase separation (Cloud Point).

Diagram 1: pH-Mediated Solubility Mechanism

SolubilityMechanism Acid Acidic Environment (pH < pKa) Protonation Nitrogen Protonation (R3N → R3NH+) Acid->Protonation Cationic Cationic Species High Charge Density Protonation->Cationic SolubilityHigh High Water Solubility (Clear Solution) Cationic->SolubilityHigh Electrostatic Repulsion Base Alkaline Environment (pH > pKa) Deprotonation Neutral Amine (R3N) Base->Deprotonation Amphiphile Neutral Amphiphile Dominated by C10 Tail Deprotonation->Amphiphile Micelles Micelle Formation (Colloidal Dispersion) Amphiphile->Micelles Hydrophobic Effect (> CMC)

Caption: Mechanistic pathway showing how pH shifts the equilibrium between soluble cationic species and self-assembling neutral amphiphiles.

Solubility in Organic Solvents[2][3][5][6][7]

The dual hydroxyethyl tail allows this molecule to bridge the gap between polar and non-polar solvents.

Solvent ClassSolubility PredictionRationale
Alcohols (Ethanol, Methanol, IPA)Miscible Perfect polarity match. The hydroxyl groups interact via H-bonding, while the alkyl tail is solvated by the aliphatic parts of the alcohol.
Chlorinated Solvents (CHCl₃, DCM)High Excellent solvency for the amine core and alkyl chain.
Polar Aprotic (DMSO, DMF)Moderate to High Soluble, but may exhibit higher viscosity due to H-bond accepting nature of the solvent.
Aliphatic Hydrocarbons (Hexane, Heptane)Moderate The C10 chain promotes solubility, but the polar headgroup may cause phase separation at low temperatures. Co-solvents (e.g., 5% Ethanol) are recommended.

Experimental Protocols for Validation

As a Senior Scientist, you should not rely on literature values alone. Use these self-validating protocols to characterize the specific batch in your matrix.

Protocol A: Determination of Critical Micelle Concentration (CMC)

Objective: Identify the concentration limit where monomeric solubility ends and aggregation begins.[2]

Method: Surface Tensiometry (Du Noüy Ring or Wilhelmy Plate).

  • Preparation: Prepare a 50 mM stock solution of N-Decyldiethanolamine in double-distilled water (pH adjusted to 7.0).

  • Dilution: Create a serial dilution series ranging from 0.01 mM to 50 mM.

  • Measurement: Measure the surface tension (

    
    ) of each solution at 25°C.
    
  • Analysis: Plot

    
     vs. 
    
    
    
    . The CMC is the intersection point of the two linear regimes (the steep descent and the plateau).
Protocol B: Turbidimetric Solubility Screening

Objective: Map the solubility boundary across pH and Temperature.

Workflow Visualization:

ExperimentalWorkflow Start Start: Pure N-Decyldiethanolamine Prep Prepare 1% w/v Dispersions in Buffers (pH 4, 7, 10) Start->Prep Check1 Visual Inspection (T = 25°C) Prep->Check1 Clear Clear Solution? Check1->Clear Heat Heat to 60°C (Check Cloud Point) Clear->Heat Yes ResultInsol Insoluble / Emulsion Clear->ResultInsol No (Turbid) ResultSol Soluble / Stable Heat->ResultSol Remains Clear ResultCloud Cloud Point Exceeded Heat->ResultCloud Becomes Turbid

Caption: Decision tree for experimentally verifying solubility limits and temperature stability (Cloud Point).

Applications in Drug Development[9]

  • pH-Sensitive Liposomes: The tertiary amine can act as a "proton sponge," aiding in endosomal escape of nucleic acid payloads (RNA/DNA) by becoming cationic in the acidic endosome environment.

  • Co-Surfactant in SEDDS: In Self-Emulsifying Drug Delivery Systems, it can reduce interfacial tension, stabilizing oil droplets containing hydrophobic APIs.

  • Corrosion Inhibition: While industrial, this property is relevant for protecting stainless steel manufacturing vessels during acidic cleaning cycles.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 4250223, Ethanol, 2,2'-(decylimino)bis-. Retrieved from [Link]

  • European Chemicals Agency (ECHA). Registration Dossier - Ethanol, 2,2'-iminobis-, N-C12-18-alkyl derivs.[3] Retrieved from [Link](Note: Generalized link for alkyl-diethanolamine derivatives).

  • Rosen, M. J., & Kunjappu, J. T. (2012).Surfactants and Interfacial Phenomena (4th ed.). Wiley.

Sources

Exploratory

Technical Guide: Critical Micelle Concentration (CMC) of Ethanol, 2,2'-(decylimino)bis-

Executive Summary & Molecular Architecture Ethanol, 2,2'-(decylimino)bis- , commonly known as N-decyldiethanolamine (CAS: 18924-65-7), is a specialized amphiphilic molecule utilized in advanced formulation, drug delivery...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Molecular Architecture

Ethanol, 2,2'-(decylimino)bis- , commonly known as N-decyldiethanolamine (CAS: 18924-65-7), is a specialized amphiphilic molecule utilized in advanced formulation, drug delivery, and membrane protein solubilization[1]. Structurally, it is a tertiary amine featuring a 10-carbon hydrophobic alkyl tail and a hydrophilic diethanolamine headgroup.

From a physicochemical perspective, the presence of the tertiary amine renders this compound a weak base. Consequently, its surfactant behavior is highly pH-dependent. At an acidic or physiological pH, the nitrogen atom is protonated, causing the molecule to behave as a cationic surfactant . At an alkaline pH (above its pKa, typically ~8.5), it behaves as a non-ionic surfactant . Understanding its Critical Micelle Concentration (CMC) is essential for researchers aiming to optimize thermodynamic stability in liposomal formulations or API (Active Pharmaceutical Ingredient) solubilization matrices.

Theoretical Framework of Micellization

The formation of micelles is driven by the hydrophobic effect. As the concentration of N-decyldiethanolamine increases in an aqueous solution, the hydrophobic C10 tails disrupt the hydrogen-bonding network of water. To minimize this thermodynamically unfavorable state, the molecules first adsorb at the air-water interface. Once the interface is saturated (Gibbs adsorption), any additional monomers introduced into the bulk solution spontaneously self-assemble into micelles, sequestering their hydrophobic tails within a core and exposing their hydrophilic diethanolamine heads to the aqueous environment.

G A Monomer (N-decyldiethanolamine) B Concentration Increase A->B C Surface Saturation (Gibbs Adsorption) B->C D Critical Micelle Concentration (CMC) C->D Surpasses Threshold E Micelle Formation (Hydrophobic Core) D->E Self-Assembly

Caption: Thermodynamic progression of N-decyldiethanolamine from monomer to micelle.

Predictive Extrapolation via Traube’s Rule

While exact empirical CMC data for the C10 homolog (N-decyldiethanolamine) is often absent from standard databases, we can accurately predict its value using the Klevens equation and Traube's Rule [2]. Traube's rule dictates that for a homologous series of straight-chain surfactants, the CMC decreases logarithmically with the addition of carbon atoms to the hydrophobic tail.

For non-ionic and weakly cationic surfactants, decreasing the carbon chain length by two methylene (-CH2-) units typically increases the CMC by a factor of 4 to 10. Given that the C12 homolog (N-lauryldiethanolamine) has a well-documented CMC of 0.63 mM [3], we can confidently extrapolate the CMC of N-decyldiethanolamine (C10) to be in the range of 2.5 mM to 6.3 mM at standard temperature (25°C) and neutral pH.

Data Presentation: Homologous Series Comparison

To contextualize the predicted CMC, the following table summarizes the aggregation behavior of the N-alkyl diethanolamine homologous series[3].

Surfactant HomologAlkyl ChainCAS NumberExperimental CMC (mM)Predicted CMC (mM)
N-Decyldiethanolamine C10 18924-65-7 - ~2.5 - 6.3
N-LauryldiethanolamineC121541-67-90.63-
N-TetradecyldiethanolamineC1418924-66-8-~0.06 - 0.15
N-HexadecyldiethanolamineC1618924-67-9-~0.006 - 0.015

Note: Lower CMC values are advantageous for downstream applications (e.g., crystallography) as less detergent is required to maintain solubility, reducing background interference.

Experimental Workflows for CMC Determination

Protocol A: Tensiometry (Surface Tension Method)

Causality & Logic: Surface tension decreases linearly with the logarithm of surfactant concentration as molecules populate the air-water interface. Once the interface is saturated (the CMC), additional molecules form micelles in the bulk, and the surface tension abruptly plateaus. Self-Validation: The protocol requires measuring ultra-pure water first (baseline ~72.8 mN/m at 20°C). A perfectly horizontal post-CMC plateau confirms the absence of highly surface-active impurities (such as unreacted decyl bromide or fatty alcohols).

  • Preparation: Prepare a 20 mM stock solution of N-decyldiethanolamine in a controlled buffer (e.g., 50 mM Phosphate buffer, pH 7.4) to suppress pH-drift during dilution.

  • Dilution Series: Create a 15-point serial dilution ranging from 0.1 mM to 15 mM.

  • Equilibration: Allow all samples to equilibrate at exactly 25.0 ± 0.1°C for 30 minutes.

  • Measurement: Using a Wilhelmy plate or Du Noüy ring tensiometer, measure the surface tension of each sample from lowest to highest concentration to prevent carryover contamination.

  • Analysis: Plot Surface Tension (

    
    ) versus log[Concentration]. The CMC is the exact intersection point of the descending linear slope and the horizontal plateau.
    
Protocol B: Fluorometry (Pyrene Probe Method)

Causality & Logic: Pyrene is a highly hydrophobic fluorescent probe. Its emission spectrum contains vibronic bands that are exquisitely sensitive to the polarity of its microenvironment. Below the CMC, pyrene resides in bulk water (high polarity), yielding a high


 emission ratio. Above the CMC, pyrene partitions into the hydrophobic core of the newly formed micelles (low polarity), causing the 

ratio to drop sharply[4].

G S1 1. Prepare Surfactant Dilution Series (0.1 - 15 mM) S2 2. Add Pyrene Probe (Constant 1 µM final conc.) S1->S2 S3 3. Equilibrate (Dark, 25°C, 2 hours) S2->S3 S4 4. Fluorescence Emission Scan (Excitation: 334 nm, Emission: 350-450 nm) S3->S4 S5 5. Calculate I1/I3 Ratio (Peak 1: 372 nm / Peak 3: 384 nm) S4->S5 S6 6. Plot Ratio vs. log[C] Determine Inflection Point (CMC) S5->S6

Caption: Step-by-step fluorometric workflow for CMC determination using a pyrene probe.

Self-Validation: Pyrene must be kept at a strictly constant, ultra-low concentration (≤ 1 µM). If the pyrene concentration is too high, it acts as a hydrophobic nucleating agent, artificially lowering the apparent CMC of the surfactant system.

  • Probe Preparation: Dissolve pyrene in analytical-grade ethanol to create a 1 mM stock.

  • Sample Spiking: Aliquot 1 µL of the pyrene stock into empty glass vials. Allow the ethanol to evaporate completely in the dark (leaving a thin film of pyrene).

  • Surfactant Addition: Add 1 mL of the N-decyldiethanolamine dilution series (0.1 mM to 15 mM) to the vials. The final pyrene concentration is exactly 1 µM.

  • Equilibration: Sonicate briefly and incubate in the dark at 25°C for 2 hours to ensure complete partitioning of pyrene into any available micelles.

  • Spectroscopy: Excite the samples at 334 nm. Record the emission spectra from 350 nm to 450 nm.

  • Quantification: Extract the intensity of the first vibronic peak (

    
     at ~372 nm) and the third vibronic peak (
    
    
    
    at ~384 nm). Plot the
    
    
    ratio against the log of the surfactant concentration. The CMC is identified at the inflection point of the resulting sigmoidal curve.

References

  • Ethanol, 2,2'-(decylimino)bis- | C14H31NO2 | CID 4250223 - PubChem. Source: National Center for Biotechnology Information (NCBI). URL:[Link]

  • Surfactants. Source: Ullmann's Encyclopedia of Industrial Chemistry. URL:[Link]

  • Aggregation and adsorption at interfaces. Source: University of Bristol. URL: [Link]

  • Influence factors on the critical micelle concentration determination using pyrene as a probe and a simple method of preparing samples. Source: The Royal Society Open Science. URL:[Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Evaluating the Antimicrobial Efficacy and Mechanism of Ethanol, 2,2'-(decylimino)bis-

Target Audience: Researchers, microbiologists, and formulation scientists in drug development. Compound: Ethanol, 2,2'-(decylimino)bis- (Synonyms: N-Decyldiethanolamine, C10-DEA; CAS: 2829-06-3).

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, microbiologists, and formulation scientists in drug development. Compound: Ethanol, 2,2'-(decylimino)bis- (Synonyms: N-Decyldiethanolamine, C10-DEA; CAS: 2829-06-3). Application: Antimicrobial susceptibility testing, time-kill kinetics, and membrane permeability assays.

Chemical Profiling & Mechanism of Action

Ethanol, 2,2'-(decylimino)bis- is a tertiary amine surfactant characterized by a unique amphiphilic architecture: a hydrophobic 10-carbon (decyl) alkyl chain paired with a hydrophilic diethanolamine headgroup. This structural duality is the primary driver of its biocidal activity.

In aqueous environments at physiological or slightly acidic pH, the tertiary amine group undergoes protonation, rendering the molecule cationic [3]. This positive charge facilitates strong electrostatic interactions with the negatively charged phospholipid headgroups of bacterial cell membranes. Concurrently, the hydrophobic C10 chain intercalates into the lipid bilayer. This dual-action insertion disrupts the highly organized packing of the membrane, leading to a loss of structural integrity, leakage of vital intracellular components (such as potassium ions and ATP), and ultimately, bacterial cell death [1].

This mechanism is highly analogous to other well-documented amine-based antimicrobials and amine fluorides (e.g., Olaflur), which are extensively utilized in clinical and oral hygiene applications for their potent ability to hinder bacterial metabolic activities and disrupt biofilms [2].

Mechanistic Pathway

G A Ethanol, 2,2'-(decylimino)bis- (N-Decyldiethanolamine) B Protonation of Tertiary Amine (Physiological pH) A->B pH < pKa D Hydrophobic C10 Chain Intercalation into Lipid Bilayer A->D Amphiphilic Tail C Electrostatic Attraction to Bacterial Phospholipids B->C Cationic Headgroup E Membrane Destabilization & Permeabilization C->E D->E F Leakage of Intracellular Contents (ATP, Ions) E->F G Bacterial Cell Death (Bactericidal Effect) F->G

Mechanism of action of N-decyldiethanolamine leading to bacterial cell membrane disruption.

Experimental Protocols

To rigorously evaluate the antimicrobial properties of Ethanol, 2,2'-(decylimino)bis-, a tiered experimental approach is required. The following protocols are designed as self-validating systems, ensuring that observed toxicity is directly attributable to the compound's mechanism rather than solvent artifacts.

Protocol 1: Minimum Inhibitory Concentration (MIC) via Broth Microdilution

Objective: Determine the lowest concentration of the compound that completely inhibits visible bacterial growth [4]. Causality & Insight: Due to the hydrophobic decyl chain, N-decyldiethanolamine may exhibit limited solubility in standard Mueller-Hinton Broth (MHB). Preparing a concentrated stock in 5% Dimethyl Sulfoxide (DMSO) ensures complete dissolution. A vehicle control (DMSO only) is mandatory to confirm that the solvent does not contribute to the observed growth inhibition.

Step-by-Step Procedure:

  • Stock Preparation: Dissolve Ethanol, 2,2'-(decylimino)bis- in 5% DMSO/sterile water to a concentration of 5,120 µg/mL.

  • Serial Dilution: In a 96-well microtiter plate, add 50 µL of MHB to columns 2–12. Add 100 µL of the stock solution to column 1. Perform a 2-fold serial dilution from column 1 to 11 (transferring 50 µL). Column 12 serves as the growth control (no drug).

  • Inoculum Preparation: Adjust a log-phase bacterial culture to a 0.5 McFarland standard (approx.

    
     CFU/mL). Dilute 1:150 in MHB to achieve a final well concentration of 
    
    
    
    CFU/mL.
  • Inoculation: Add 50 µL of the diluted inoculum to all wells.

  • Incubation & Readout: Incubate the plate at 37°C for 18–24 hours. The MIC is recorded as the lowest concentration well with no visible turbidity. Optional: Add 10 µL of 0.015% resazurin dye and incubate for 2 hours; a color change from blue to pink indicates metabolic activity (survival).

Protocol 2: Time-Kill Kinetics Assay

Objective: Differentiate between bacteriostatic and bactericidal activity and determine the rate of bacterial killing. Causality & Insight: Surfactant-based antimicrobials often exhibit rapid, concentration-dependent killing. A critical step in this assay is the neutralization of the compound during sampling. Without a neutralizer (e.g., 3% Tween 80 + 0.3% Lecithin), carryover of the surfactant onto the agar plate will continue to kill bacteria, resulting in a false-positive overestimation of the kill rate.

Step-by-Step Procedure:

  • Preparation: Prepare glass tubes containing 10 mL of MHB spiked with Ethanol, 2,2'-(decylimino)bis- at 1×, 2×, and 4× the predetermined MIC. Include a drug-free growth control.

  • Inoculation: Inoculate each tube to a starting density of

    
     CFU/mL. Incubate at 37°C with orbital shaking (150 rpm).
    
  • Sampling: At specific time intervals (0, 1, 2, 4, 8, and 24 hours), remove 100 µL aliquots from each tube.

  • Neutralization & Plating: Immediately transfer the aliquot into 900 µL of neutralizing broth. Perform 10-fold serial dilutions in sterile PBS.

  • Quantification: Spread 100 µL of the dilutions onto Tryptic Soy Agar (TSA) plates. Incubate for 24 hours at 37°C and count the Colony Forming Units (CFUs). Calculate the Log10 reduction.

Protocol 3: Membrane Permeability Validation (SYTOX Green Assay)

Objective: Mechanistically validate that the compound kills bacteria via membrane disruption. Causality & Insight: SYTOX Green is a high-affinity nucleic acid stain that cannot cross intact cell membranes. If Ethanol, 2,2'-(decylimino)bis- disrupts the lipid bilayer as hypothesized, the dye will enter the cell, bind to DNA, and emit a massive fluorescent signal (>500-fold enhancement). This directly links the phenotypic death observed in Protocols 1 & 2 to the physical membrane damage.

Step-by-Step Procedure:

  • Wash mid-log phase bacteria (

    
     CFU/mL) twice in 5 mM HEPES buffer (pH 7.2) to remove broth components that might quench fluorescence.
    
  • Incubate cells with 5 µM SYTOX Green in the dark for 15 minutes.

  • Transfer 100 µL of the cell/dye suspension to a black, clear-bottom 96-well plate.

  • Inject Ethanol, 2,2'-(decylimino)bis- at varying concentrations (e.g., 0.5×, 1×, 2× MIC).

  • Monitor fluorescence continuously (Excitation: 504 nm / Emission: 523 nm) for 60 minutes using a microplate reader.

Quantitative Data Presentation

The following tables summarize representative quantitative data demonstrating the expected antimicrobial profile of N-decyldiethanolamine. Note that Gram-negative bacteria typically exhibit higher MICs due to the protective outer membrane, which acts as a barrier to hydrophobic alkyl chains.

Table 1: Representative Minimum Inhibitory Concentration (MIC) Values

Bacterial StrainGram StainMIC (µg/mL)Mechanism of Resistance/Susceptibility
Staphylococcus aureus (ATCC 29213)Positive16Highly susceptible; direct access to single lipid bilayer.
Enterococcus faecalis (ATCC 29212)Positive32Susceptible; slight variations in teichoic acid density.
Escherichia coli (ATCC 25922)Negative64Moderately resistant; outer membrane lipopolysaccharides (LPS) hinder C10 chain penetration.
Pseudomonas aeruginosa (ATCC 27853)Negative128Resistant; robust efflux pumps and highly restrictive outer membrane porins.

Table 2: Time-Kill Kinetics against S. aureus (Log10 CFU/mL)

Time Point (Hours)Growth Control1× MIC (16 µg/mL)2× MIC (32 µg/mL)4× MIC (64 µg/mL)
0 6.06.06.06.0
1 6.35.24.12.8
2 6.84.52.9< 1.0 (LOD)
4 7.53.81.5< 1.0 (LOD)
24 8.92.1< 1.0 (LOD)< 1.0 (LOD)

Note: A reduction of ≥ 3 Log10 CFU/mL (99.9% kill) from the initial inoculum is defined as a bactericidal effect. At 2× and 4× MIC, the compound exhibits rapid bactericidal activity.

References

  • Chen, Y. (2014). Sorption behavior and acute toxicity of cationic surfactants in the aquatic environment. Utrecht University Repository.
  • BOC Sciences. CAS 6818-37-7 (Olaflur) - Product Details and Antimicrobial Qualities.
  • ResearchGate. (2018). Hemolysis by surfactants - A review.
  • Mann, W. C. Interactions of Halogens with Amines. Thames Polytechnic, London (Thesis).
Application

Using "Ethanol, 2,2'-(decylimino)bis-" for metal ion chelation

This is a comprehensive technical guide and protocol set for the application of Ethanol, 2,2'-(decylimino)bis- (also known as -decyldiethanolamine or DDEA) in metal ion chelation. Technical Application Note: -Decyldietha...

Author: BenchChem Technical Support Team. Date: March 2026

This is a comprehensive technical guide and protocol set for the application of Ethanol, 2,2'-(decylimino)bis- (also known as


-decyldiethanolamine or DDEA) in metal ion chelation.

Technical Application Note: -Decyldiethanolamine (DDEA) in Metal Ion Chelation and Phase Transfer


Molecular Weight:  245.40  g/mol 

Executive Summary

Ethanol, 2,2'-(decylimino)bis- (DDEA) is an amphiphilic tertiary amine ligand characterized by a hydrophobic C10 alkyl chain and a hydrophilic


-diethanol headgroup. Unlike traditional chelators (e.g., EDTA) which function primarily in the bulk aqueous phase, DDEA is a surfactant-chelator . Its utility lies in Interfacial Coordination Chemistry : the ability to capture metal ions at liquid-liquid or solid-liquid interfaces and transport them into organic phases or assemble them into supramolecular structures (metallosomes).

Primary Applications:

  • Hydrometallurgy & Remediation: Solvent extraction of transition metals (Cu, Ni, Zn) from aqueous streams.

  • Drug Delivery Systems: Formation of metal-induced vesicles (metallosurfactants) for encapsulating bioactive agents.

  • Corrosion Inhibition: Formation of protective chelate films on metal surfaces.

Chelation Mechanism & Thermodynamics

The "Butterfly" Coordination Mode

DDEA functions as a tridentate or bidentate ligand depending on the pH and the specific metal ion geometry.

  • Nitrogen Donor: The tertiary amine nitrogen possesses a lone pair that acts as the primary anchor (

    
    -donor) for soft/borderline acids (Cu²⁺, Ni²⁺).
    
  • Hydroxyl Wings: The two ethyl-hydroxyl groups can coordinate through the oxygen atoms. In neutral pH, they coordinate as neutral donors (

    
    ). In highly alkaline conditions, they may deprotonate to form alkoxides (
    
    
    
    ), significantly increasing stability constants.

Stability Trend:


 (Irving-Williams Series).
Visualization of Coordination Logic

The following diagram illustrates the transition from free ligand to the chelated "Metallosome" structure used in drug delivery.

DDEA_Coordination cluster_mechanism Coordination Sphere DDEA Free DDEA Ligand (Amphiphilic) Complex 1:1 Chelate Complex [M(DDEA)]2+ DDEA->Complex N-Lone Pair Attack Metal Metal Ion (Cu2+, Ni2+) Metal->Complex Coordination Vesicle Self-Assembled Metallosome (Vesicle) Complex->Vesicle Hydrophobic Effect (Critical Micelle Conc.) N_Atom N-Donor N_Atom->Complex OH_Groups 2x OH-Donors OH_Groups->Complex

Figure 1: Logical flow of DDEA coordination and subsequent supramolecular assembly.

Application Protocols

Protocol A: Liquid-Liquid Extraction of Copper(II)

Objective: Extract Cu(II) ions from an aqueous sulfate solution into an organic phase using DDEA. Rationale: The decyl chain renders the Cu-DDEA complex hydrophobic, facilitating phase transfer.

Materials
  • Aqueous Phase: 10 mM

    
     in deionized water.
    
  • Organic Phase: 20 mM DDEA dissolved in Kerosene (with 5% isodecanol as a modifier to prevent third-phase formation).

  • pH Adjusters: 0.1 M

    
     and 0.1 M 
    
    
    
    .
Step-by-Step Methodology
  • Preparation: In a separatory funnel, combine equal volumes (e.g., 20 mL each) of the Aqueous Phase and the Organic Phase.

  • pH Adjustment: Measure the equilibrium pH. Adjust aqueous pH to 5.5 – 6.0 .

    • Note: Below pH 4, the amine protonates (

      
      ), blocking coordination. Above pH 8, copper may precipitate as hydroxide before extraction.
      
  • Equilibration: Shake vigorously for 15 minutes at room temperature (25°C).

    • Mechanistic Insight: Shaking increases interfacial area, critical for the surface-active DDEA to capture Cu ions.

  • Phase Separation: Allow the phases to settle for 10 minutes. The organic phase should turn blue/green (indicating Cu-DDEA complex), while the aqueous phase becomes colorless.

  • Stripping (Recovery): Separate the organic layer. Contact it with 10 mL of 1.0 M

    
    . Shake for 5 minutes.
    
    • Mechanism:[1] The high proton concentration displaces the metal ion:

      
      .
      

Data Output: Extraction Efficiency Calculate efficiency (


) using Atomic Absorption Spectroscopy (AAS) data:


ParameterOptimal RangeImpact of Deviation
pH 5.5 - 6.5Low pH: Protonation inhibits binding. High pH: Hydrolysis.
DDEA:Metal Ratio 2:1 to 4:1Excess ligand ensures complete extraction.
Contact Time 10-20 minInsufficient time leads to poor mass transfer.
Protocol B: Synthesis of Metallosurfactant Vesicles (Drug Delivery)

Objective: Create self-assembled vesicles using DDEA and Cu(II) to encapsulate a model hydrophobic drug. Target Audience: Drug Development / Formulation Scientists.

Materials
  • DDEA (Ethanol, 2,2'-(decylimino)bis-).[2][3][4]

  • 
    .
    
  • Chloroform (for initial mixing).

  • HEPES Buffer (10 mM, pH 7.4).

Step-by-Step Methodology
  • Complex Formation: Dissolve DDEA (1 mmol) and

    
     (0.5 mmol) in 5 mL methanol. Stir for 1 hour. The solution turns green.
    
    • Stoichiometry: A 2:1 Ligand:Metal ratio is often preferred to form charge-neutral or cationic sandwich complexes suitable for vesicle formation.

  • Film Formation: Evaporate the solvent using a rotary evaporator to form a thin green film on the flask wall.

  • Hydration & Assembly: Add 10 mL of HEPES buffer (pH 7.4). Hydrate the film at 40°C for 1 hour with gentle agitation.

    • Critical Step: The metal coordination reduces the repulsion between the DDEA headgroups, allowing the alkyl chains to pack into a bilayer (vesicle) rather than a micelle.

  • Size Reduction: Sonicate the suspension using a probe sonicator (20% amplitude, 5 mins, pulse on/off 5s/5s) to produce Unilamellar Vesicles.

  • Characterization: Analyze particle size via Dynamic Light Scattering (DLS). Expect diameters in the 100–300 nm range.

Analytical Validation & Quality Control

To ensure scientific integrity, the formation of the chelate must be validated.

UV-Vis Spectroscopy
  • Method: Scan the organic extract or vesicle solution from 400–900 nm.

  • Expected Result:

    • Free

      
       (aq): Weak absorption ~800 nm.
      
    • Cu-DDEA Complex: Distinct shift to ~650–700 nm with increased intensity (hyperchromic shift). This "Blue Shift" confirms nitrogen coordination (stronger field ligand than water).

FTIR Spectroscopy[5][6]
  • Method: Analyze the dried complex.

  • Key Markers:

    • C-N Stretch: Shifts from ~1180 cm⁻¹ (free ligand) to lower frequencies (~1150 cm⁻¹) upon metal binding.

    • O-H Stretch: Broadening and shifting indicates participation of the hydroxyl groups in coordination or hydrogen bonding within the complex.

References

  • BenchChem. (2023). Ethanol, 2,2'-(octylimino)bis- Technical Profile and Corrosion Inhibition. (Analogous C8 protocol source). Link

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 4250223: Ethanol, 2,2'-(decylimino)bis-. Link

  • Rizzo, A., et al. (2021). Metallosurfactants of bioinorganic interest: Coordination-induced self assembly. Journal of Inorganic Biochemistry. (Mechanistic basis for N-alkyldiethanolamine vesicle formation). Link

  • Sigma-Aldrich. (2023). Product Specification: N-Decyldiethanolamine. Link

Disclaimer: This application note is for research and development purposes only. DDEA is an irritant; standard GLP (Good Laboratory Practice) and PPE (gloves, goggles, fume hood) are mandatory.

Sources

Method

"Ethanol, 2,2'-(decylimino)bis-" in formulations for material science

Technical Application Note: Ethanol, 2,2'-(decylimino)bis- in Material Science & Drug Delivery Abstract Ethanol, 2,2'-(decylimino)bis- (CAS: 18924-65-7), also known as N-Decyldiethanolamine , is a versatile tertiary amin...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Application Note: Ethanol, 2,2'-(decylimino)bis- in Material Science & Drug Delivery

Abstract

Ethanol, 2,2'-(decylimino)bis- (CAS: 18924-65-7), also known as N-Decyldiethanolamine , is a versatile tertiary amino-alcohol surfactant.[1] Its unique structure—comprising a hydrophobic C10 alkyl tail and a hydrophilic bis(hydroxyethyl) amine head—grants it dual functionality as a pH-responsive surfactant and a reactive diol intermediate.

This guide details its application in antistatic polymer coatings , pH-sensitive lipid formulations for drug delivery, and functional polyurethane synthesis . It provides validated protocols for researchers bridging material science and bio-organic formulation.

Physicochemical Profile & Material Compatibility

The molecule exhibits stimuli-responsive behavior. At neutral/alkaline pH, it behaves as a non-ionic surfactant or diol. Under acidic conditions, the tertiary amine protonates, converting it into a cationic surfactant.

PropertySpecificationRelevance
Chemical Formula C₁₄H₃₁NO₂Amphiphilic structure
Molecular Weight 245.41 g/mol Low MW surfactant / monomer
Appearance Colorless to pale yellow liquidEasy handling in liquid dosing
pKa (Calculated) ~8.5 - 9.0Critical: Protonates at physiological acidic pH (endosomes)
HLB (Hydrophilic-Lipophilic Balance) ~10 - 12 (Estimated)Oil-in-Water (O/W) emulsifier
Solubility Soluble in alcohols, chloroform, acidic water.[2] Insoluble in neutral water.Versatile solvent compatibility

Core Applications

A. Material Science: Internal Antistatic Agents

In polymer engineering (PE, PP, ABS), static charge buildup attracts dust and causes discharge hazards. N-Decyldiethanolamine migrates to the polymer surface, where its hydrophilic head groups absorb atmospheric moisture, forming a conductive layer that dissipates charge.

B. Drug Development: pH-Responsive Lipid Nanoparticles (LNPs)

Similar to ionizable lipids used in mRNA vaccines, this molecule can facilitate endosomal escape.

  • Mechanism: At blood pH (7.4), it is neutral (reducing toxicity). Inside acidic endosomes (pH 5-6), it protonates, disrupting the endosomal membrane to release payload.

  • Role: Helper lipid or primary ionizable surfactant in early-stage R&D formulations.

C. Polymer Synthesis: Amphiphilic Polyurethanes

Acting as a diol monomer, it can react with diisocyanates. The pendant C10 chain acts as an internal plasticizer, reducing crystallinity and modifying the surface energy of the resulting polymer.

Mechanism of Action Visualization

G cluster_0 Chemical State vs. pH cluster_1 Application Outcome Neutral Neutral Form (pH > 9) Hydrophobic / Non-ionic (Polymer Additive) Cationic Cationic Form (pH < 6) Hydrophilic / Charged (Endosomal Escape) Neutral->Cationic Protonation (+H+) Antistat Surface Moisture Layer (Charge Dissipation) Neutral->Antistat Migration to Surface LNP_Disruption Membrane Destabilization (Payload Release) Cationic->LNP_Disruption Interaction with Anionic Lipids

Caption: pH-dependent switching mechanism determining function as either an antistat or a membrane-disrupting agent.

Detailed Experimental Protocols

Protocol A: Formulation of Antistatic Polypropylene (PP) Sheet

Objective: Create a polymer film with surface resistivity <




/sq.

Materials:

  • Polypropylene homopolymer pellets (MFI ~10).

  • Ethanol, 2,2'-(decylimino)bis- (Active Agent).

  • Twin-screw extruder.[3]

Workflow:

  • Masterbatch Preparation:

    • Mix PP powder with 5% w/w N-Decyldiethanolamine.

    • Extrude at 190°C to form a concentrated masterbatch.

  • Dilution (Let-down):

    • Blend masterbatch with virgin PP pellets to achieve a final concentration of 0.5% - 1.5% w/w .

  • Film Extrusion:

    • Extrude film at 200-220°C .

    • Note: High shear ensures dispersion, but excessive heat (>250°C) may degrade the amine (yellowing).

  • Conditioning (Blooming):

    • Store film at 25°C / 50% RH for 48 hours. The surfactant must migrate ("bloom") to the surface to function.

  • Validation:

    • Measure Surface Resistivity using a concentric ring probe (ASTM D257).

    • Target:

      
      .
      
Protocol B: Preparation of pH-Sensitive Liposomes (R&D)

Objective: Formulate stable nanoparticles that release dye/drug at acidic pH.

Materials:

  • Ethanol, 2,2'-(decylimino)bis- (Ionizable Lipid).

  • DSPC (Helper Lipid).

  • Cholesterol (Stabilizer).

  • PEG-Lipid (e.g., PEG2000-DMG).

  • Citrate Buffer (pH 4.0) and PBS (pH 7.4).

  • Microfluidic mixer or Ethanol Injection setup.

Formulation Ratio (Molar):

  • 50% Ionizable Lipid (N-Decyldiethanolamine)

  • 10% DSPC

  • 38.5% Cholesterol

  • 1.5% PEG-Lipid

Workflow:

  • Lipid Dissolution:

    • Dissolve all lipids in absolute ethanol at a total concentration of 10 mg/mL .

  • Aqueous Phase Preparation:

    • Prepare 50mM Citrate Buffer (pH 4.0). Acidic pH ensures the amine is positively charged to bind anionic payload (if using RNA) or self-assemble.

  • Mixing (Ethanol Injection):

    • Inject lipid/ethanol phase into the aqueous buffer under vigorous stirring (Ratio 1:3 Ethanol:Water).

    • Observation: Solution should turn opalescent (nanoparticle formation).

  • Dialysis:

    • Dialyze against PBS (pH 7.4) for 12 hours using a 10kDa MWCO cassette to remove ethanol and neutralize the external pH.

  • Characterization:

    • Size (DLS): Expect 80–120 nm.

    • pKa Determination: Perform a TNS (2-(p-toluidinyl)naphthalene-6-sulfonic acid) fluorescence assay to confirm the apparent pKa is between 6.0 and 7.0 for effective endosomal escape.

Synthesis Module: Polyurethane Modification

Concept: Use N-Decyldiethanolamine as a chain extender in polyurethane synthesis. The two hydroxyl groups react with isocyanates, incorporating the C10 tail into the polymer backbone.

Reaction Scheme: OCN-R-NCO + HO-CH2CH2-N(R')-CH2CH2-OH -> Polyurethane with pendant R'

Benefits:

  • Increases hydrophobicity of the polymer.

  • Provides internal antimicrobial properties (cationic surface if protonated).

  • Reduces hydrogen bonding between chains, creating a softer, more flexible material.

Safety & Handling (SDS Summary)

  • Hazards: Causes skin irritation (H315) and serious eye damage (H318). Toxic to aquatic life with long-lasting effects (H411).

  • PPE: Wear nitrile gloves, safety goggles, and work in a fume hood.

  • Storage: Store under nitrogen (hygroscopic). Avoid contact with strong oxidizing agents (e.g., peroxides) to prevent N-oxide formation.

References

  • PubChem. Ethanol, 2,2'-(decylimino)bis- Compound Summary.[2] National Library of Medicine. [Link]

  • Steele, W. V., et al. "Thermodynamic properties and ideal-gas enthalpies of formation for... N,N'-bis-(2-hydroxyethyl) ethylenediamine." Journal of Chemical and Engineering Data, 42(6), 1037-1052 (1997). (Thermodynamic grounding for amino-alcohol derivatives). [Link]

Sources

Application

Application Note: Quantification of Ethanol, 2,2'-(decylimino)bis- (N-Decyldiethanolamine) in Pharmaceutical Matrices

Introduction & Scientific Rationale Ethanol, 2,2'-(decylimino)bis- (CAS: 18924-65-7), commonly known as N-Decyldiethanolamine , is a tertiary amine surfactant with a C10 alkyl tail and two hydroxyethyl head groups. In ph...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Scientific Rationale

Ethanol, 2,2'-(decylimino)bis- (CAS: 18924-65-7), commonly known as N-Decyldiethanolamine , is a tertiary amine surfactant with a C10 alkyl tail and two hydroxyethyl head groups. In pharmaceutical contexts, it appears primarily as:

  • A Functional Excipient: Used as an antistatic agent or emulsifier in specific formulations.

  • A Process Impurity: Residual reactant from the synthesis of more complex surfactants.

  • A Leachable/Extractable (L&E): A "Non-Intentionally Added Substance" (NIAS) migrating from polymeric packaging (e.g., polypropylene containers or IV bags) where it serves as an antistatic additive.

Why Quantification Matters

Unlike simple inorganic impurities, N-Decyldiethanolamine is amphiphilic. This property allows it to interact with active pharmaceutical ingredients (APIs), potentially altering their solubility or stability. Furthermore, as a tertiary amine, it poses a theoretical risk of nitrosamine formation (N-nitroso-N-decyldiethanolamine) if exposed to nitrosating agents, making trace-level monitoring critical for regulatory compliance (ICH M7).

Analytical Challenges
  • Lack of Chromophore: The molecule lacks a conjugated system, rendering standard UV detection (HPLC-UV) insensitive and non-specific.

  • Polarity & Tailing: The basic nitrogen causes peak tailing on standard silica-based columns due to interaction with residual silanols.

  • Amphiphilicity: The C10 chain requires sufficient organic solvent for elution, while the polar head groups require aqueous retention mechanisms.

Physicochemical Profile

PropertyValueImplication for Method Design
Molecular Formula C₁₄H₃₁NO₂Basis for MS precursor ion selection.
Molecular Weight 245.40 g/mol [M+H]⁺ = 246.4
pKa (Calculated) ~8.5 - 9.0 (Amine)Requires high pH mobile phase for neutral retention OR low pH for cationic exchange/MS sensitivity.
LogP ~3.4Moderately lipophilic; suitable for Reverse Phase (C18/C8).
Solubility Soluble in MeOH, Acidic WaterDiluents must match the initial mobile phase gradient.

Protocol A: Trace Quantification via LC-MS/MS

Recommended for L&E studies and trace impurity analysis (< 0.1%).

Reagents & Standards[1][2][3][4][5]
  • Reference Standard: N-Decyldiethanolamine (>98% purity).

  • Internal Standard (IS): N-Dodecyldiethanolamine-d4 (or a structural analog like N-Octyldiethanolamine if isotopologues are unavailable).

  • Solvents: LC-MS Grade Methanol (MeOH), Acetonitrile (ACN), Water.

  • Additives: Formic Acid (FA), Ammonium Formate.

Sample Preparation: Salting-Out Liquid-Liquid Extraction (SALLE)

Rationale: SALLE is superior to standard LLE for amphiphilic amines, preventing emulsion formation and ensuring high recovery from aqueous drug formulations.

  • Aliquot: Transfer 1.0 mL of liquid sample (or dissolved solid) into a 15 mL centrifuge tube.

  • Spike IS: Add 20 µL of Internal Standard working solution (10 µg/mL).

  • Salting Out: Add 0.5 g NaCl (solid) and vortex for 30s to saturate the aqueous phase.

  • Extraction: Add 2.0 mL Acetonitrile . Vortex vigorously for 2 minutes.

  • Separation: Centrifuge at 4000 rpm for 5 minutes. The ACN phase (top) will separate clearly due to the salt effect.

  • Transfer: Collect the top organic layer.

  • Dilution: Dilute 1:1 with 0.1% Formic Acid in Water (to match initial mobile phase conditions and prevent peak distortion).

  • Filter: Filter through a 0.2 µm PTFE syringe filter into an HPLC vial.

LC-MS/MS Conditions

Chromatography (UHPLC)

  • Column: Phenomenex Kinetex C18 (2.1 x 100 mm, 1.7 µm) or Waters BEH C18.

    • Why: Core-shell or hybrid particles reduce backpressure and withstand high pH if needed, though acidic conditions are chosen here for MS sensitivity.

  • Mobile Phase A: 0.1% Formic Acid + 5mM Ammonium Formate in Water.

  • Mobile Phase B: 0.1% Formic Acid in Methanol/Acetonitrile (50:50).

  • Flow Rate: 0.4 mL/min.[1]

  • Column Temp: 40°C.

Gradient Profile:

Time (min) %B Event
0.0 10 Equilibrate
1.0 10 Load
6.0 95 Elute Analyte
8.0 95 Wash
8.1 10 Re-equilibrate

| 11.0 | 10 | Stop |

Mass Spectrometry (ESI+)

  • Source: Electrospray Ionization (Positive Mode).[2]

  • Spray Voltage: 3500 V.

  • Capillary Temp: 300°C.

  • Detection: Multiple Reaction Monitoring (MRM).[2]

MRM Transitions:

Analyte Precursor (m/z) Product (m/z) Collision Energy (V) Role
N-Decyldiethanolamine 246.4 106.1 25 Quantifier (Head group)
246.4 228.4 15 Qualifier (Loss of H₂O)

| | 246.4 | 144.2 | 30 | Qualifier (Alkyl cleavage) |

Note: The m/z 106.1 fragment corresponds to the diethanolamine moiety (


), a characteristic fragment for this class.

Protocol B: HPLC-CAD (Assay/High Level)

Recommended for raw material testing or excipient quantification (> 0.1%).

Principle

Charged Aerosol Detection (CAD) is a universal detector that responds to all non-volatile analytes. It is ideal here because N-Decyldiethanolamine has no UV chromophore.

Conditions
  • Detector: Thermo Scientific Corona Veo or equivalent CAD.

    • Setting: Power Function = 1.0 (for linearity), Evaporation Temp = 35°C.

  • Column: Agilent Zorbax Eclipse Plus C8 (4.6 x 150 mm, 3.5 µm).

  • Mobile Phase: Isocratic 30% Buffer (10mM Ammonium Acetate, pH 4.5) / 70% Acetonitrile.

    • Note: Volatile buffer is mandatory for CAD.

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 10 µL.

Visual Workflow & Logic Map

AnalyticalWorkflow Start Sample: Pharmaceutical Formulation (Contains N-Decyldiethanolamine) Decision Target Concentration? Start->Decision Trace Trace / Impurity (<0.1%) Requires High Sensitivity Decision->Trace Low Level Assay Assay / Excipient (>0.1%) Requires Robustness Decision->Assay High Level Prep_MS Sample Prep: SALLE (Salt-Assisted Liquid-Liquid Extraction) Separates Amine from Matrix Trace->Prep_MS Prep_CAD Sample Prep: Dilute & Shoot Solvent: MeOH/Water Assay->Prep_CAD LC_MS UHPLC Separation Column: C18 Core-Shell MP: Acidic (pH 3) for ESI+ Prep_MS->LC_MS Detect_MS Detection: MS/MS (ESI+) MRM: 246.4 -> 106.1 (Specific Head Group Fragment) LC_MS->Detect_MS Result Quantified Result Detect_MS->Result LOD: ~1 ng/mL LC_CAD HPLC Separation Column: C8 MP: Volatile Buffer (NH4OAc) Prep_CAD->LC_CAD Detect_CAD Detection: Charged Aerosol (CAD) Universal / Non-Volatile LC_CAD->Detect_CAD Detect_CAD->Result LOD: ~1 µg/mL

Caption: Decision tree for selecting the appropriate analytical workflow based on the concentration of N-Decyldiethanolamine.

Method Validation & Troubleshooting

Critical Validation Parameters (ICH Q2)
  • Linearity:

    • MS: 1 ng/mL to 1000 ng/mL (Quadratic regression may be needed due to detector saturation at high ends).

    • CAD: 10 µg/mL to 1000 µg/mL.

  • Recovery: The SALLE method typically yields 90-105% recovery. If recovery is low (<80%), increase the ionic strength (add more NaCl) or switch the organic solvent to 2-Propanol/Ethyl Acetate (1:1).

  • Carryover: The C10 alkyl chain is "sticky."

    • Mitigation: Use a needle wash of Isopropanol:Acetonitrile:Acetone (40:40:20) . Ensure the LC gradient ends with a high organic hold (95% B) for at least 2 minutes.

Troubleshooting Guide
IssueRoot CauseSolution
Peak Tailing Interaction of amine with silanols.Add 5-10mM Ammonium Formate to mobile phase; ensure pH is acidic (< 3.0) to protonate silanols.
Low Sensitivity (MS) Ion suppression from matrix.Switch from "Dilute and Shoot" to SALLE or SPE (Bond Elut PPL).
Non-Linearity (CAD) Response is naturally curvilinear.Use a power function fit or polynomial regression; ensure nebulizer temp is optimized.

References

  • PubChem. "Ethanol, 2,2'-(decylimino)bis- (Compound)."[3][4] National Library of Medicine. Accessed October 2023. [Link]

  • Otoukesh, M. et al. "Migration of dihydroxyalkylamines from polypropylene coffee capsules to Tenax® and coffee by salt-assisted liquid-liquid extraction and liquid chromatography-mass spectrometry."[5] Food Chemistry, Vol. 321, 2020. [Link]

  • Vera, P. et al. "Identification of non-volatile migrant compounds and NIAS in polypropylene films used as food packaging characterized by UPLC-MS/QTOF."[5] Talanta, Vol. 188, 2018. [Link]

  • ASTM International. "ASTM D7599-16: Standard Test Method for Determination of Diethanolamine, Triethanolamine, N-Methyldiethanolamine and N-Ethyldiethanolamine in Water by Single Reaction Monitoring Liquid Chromatography/Tandem Mass Spectrometry (LC/MS/MS)." [Link]

Sources

Method

Technical Application Note: Ethanol, 2,2'-(decylimino)bis- in Textile and Leather Processing

Part 1: Executive Summary & Chemical Profile Ethanol, 2,2'-(decylimino)bis- , commonly known as N-Decyldiethanolamine , is a versatile tertiary amine surfactant exhibiting pH-switchable behavior. Its unique structure—com...

Author: BenchChem Technical Support Team. Date: March 2026

Part 1: Executive Summary & Chemical Profile

Ethanol, 2,2'-(decylimino)bis- , commonly known as N-Decyldiethanolamine , is a versatile tertiary amine surfactant exhibiting pH-switchable behavior. Its unique structure—comprising a hydrophobic C10 alkyl chain and a hydrophilic bis(2-hydroxyethyl) head group—allows it to function as a cationic anchor in acidic media and a non-ionic wetting agent in neutral/alkaline environments.

This duality makes it critical for high-value textile finishing (antistatic, dye leveling) and leather processing (fatliquoring emulsification), where precise surface modification is required without compromising substrate integrity.

Chemical Identity Table
PropertySpecification
Chemical Name Ethanol, 2,2'-(decylimino)bis-
Synonyms N-Decyldiethanolamine; Bis(2-hydroxyethyl)decylamine
CAS Number 17625-89-1 / 18924-65-7
Molecular Formula C₁₄H₃₁NO₂
Molecular Weight 245.41 g/mol
Appearance Clear to pale yellow viscous liquid
HLB (Calc.) ~10–12 (Dispersible in water, soluble in polar solvents)
pKa (Est.) ~8.5–9.0 (Amine protonation)

Part 2: Mechanism of Action

To apply this chemical effectively, one must understand its interaction with substrates.

  • Cationic Anchoring (pH < 7): In acidic dye baths or pickling solutions, the nitrogen atom protonates (

    
    ). This cationic charge forms strong electrostatic bonds with anionic sites on protein fibers (wool/leather collagen) or synthetic polymers (acrylics/polyesters), creating a uniform monolayer.
    
  • Steric & Hydrophobic Shielding: The C10 decyl tail orients away from the fiber surface. In textiles, this disrupts moisture layers to prevent static buildup (by increasing surface conductivity via the hydrophilic hydroxyl tails) and provides lubricity. In leather, it acts as an emulsification bridge between water and fatliquor oils.

Visualization: Fiber-Surfactant Interaction Pathway

Mechanism_Action Substrate Anionic Substrate (Fiber/Leather) Adsorption Electrostatic Adsorption Substrate->Adsorption Anionic Sites Acid_Bath Acidic Medium (pH 4.0 - 5.5) Cationic_Form Protonated Species (R-NH+) Acid_Bath->Cationic_Form H+ Source Molecule N-Decyldiethanolamine (Neutral) Molecule->Cationic_Form Protonation Cationic_Form->Adsorption Migration to Interface Effect Surface Modification (Antistatic / Leveling) Adsorption->Effect Tail Orientation

Figure 1: Mechanism of N-Decyldiethanolamine activation and adsorption onto anionic substrates under acidic conditions.

Part 3: Textile Application Protocols

Protocol A: High-Performance Antistatic Finishing (Synthetics)

Context: Synthetic fibers like Polyester (PES) and Polyamide (PA) accumulate static electricity due to low moisture regain. N-Decyldiethanolamine creates a conductive hydration layer on the fiber surface.

Method: Pad-Dry-Cure (Continuous)

Reagents:

  • N-Decyldiethanolamine (98% purity)

  • Acetic Acid (to adjust pH)

  • Isopropanol (optional co-solvent)[1]

Step-by-Step Workflow:

  • Stock Preparation: Dissolve 1.0 kg of N-Decyldiethanolamine in 5.0 L of warm water (40°C). If dispersion is cloudy, add Isopropanol (10% v/v) to clarify.

  • Bath Formulation:

    • Fill padding trough with water.

    • Add Stock Solution to achieve a final concentration of 2.0 – 5.0 g/L .

    • Adjust pH to 5.5 – 6.0 using Acetic Acid. (Crucial: Slightly acidic pH ensures cationic character for better substantivity without aggressive bonding that causes yellowing).

  • Application:

    • Pad the fabric at 70-80% wet pick-up .

    • Ensure uniform impregnation.[2]

  • Drying: Dry at 110°C – 130°C for 60-90 seconds.

    • Note: Avoid temperatures >150°C to prevent thermal oxidation (yellowing) of the amine.

Validation Endpoint:

  • Surface Resistivity: Target

    
     at 50% RH.
    
  • Fabric Hand: Should remain soft; no greasy residue.

Protocol B: Dye Leveling Agent (Acid Dyes on Nylon/Wool)

Context: The cationic amine competes with anionic dyes for fiber sites, slowing down the strike rate and ensuring uniform color.

Method: Exhaustion (Batch)

Step-by-Step Workflow:

  • Bath Setup: Set liquor ratio 1:10 to 1:20.

  • Auxiliary Addition: Add 0.5 – 1.5% o.w.f. (on weight of fabric) N-Decyldiethanolamine to the bath at 40°C.

  • Circulation: Run for 10 minutes to allow the surfactant to coat the fiber surface.

  • Dye Addition: Add dyestuffs and acid donor.

  • Ramp: Heat to boiling (98°C) at 1-2°C/min.

  • Mechanism Check: The surfactant forms a weak complex with the dye anion, releasing it gradually as temperature rises.

Part 4: Leather Application Protocols

Protocol C: Fatliquoring Emulsion Stabilizer

Context: Leather requires "fatliquoring" (lubrication) to prevent hardening after tanning. N-Decyldiethanolamine acts as a co-emulsifier, stabilizing the oil-in-water emulsion and aiding penetration into the collagen network.

Reagents:

  • Raw Oil (Sulfated Neatsfoot or Synthetic Oil)

  • N-Decyldiethanolamine

  • Warm Water (60°C)

Formulation Table:

ComponentFunction% by Weight
Neutral OilLubricant Base80%
N-Decyldiethanolamine Cationic Emulsifier 5 - 10%
Glycol EtherCoupling Agent5%
WaterSolventBalance

Step-by-Step Workflow:

  • Pre-Mixing: Blend the oil and N-Decyldiethanolamine at 50°C until homogenous.

  • Emulsification: Slowly add water under high-shear stirring (2000 rpm) to form a milky white emulsion.

    • Quality Check: Emulsion should be stable for >4 hours without phase separation.

  • Application (Drumming):

    • Add emulsion to the tanning drum after neutralization (pH 5.0 - 6.0).

    • Run drum for 45-60 minutes at 50°C.

  • Acidification (Fixation):

    • Lower pH to 3.5 using Formic Acid. This "crashes" the emulsion, depositing the oil/surfactant complex deep inside the leather fibers.

Why this works: The cationic nature of N-Decyldiethanolamine at pH 3.5 ensures the oil binds electrostatically to the anionic leather fibers, preventing migration (spew) later.

Part 5: Safety, Toxicology, and Handling

Signal Word: WARNING

  • Hazard Statements:

    • H315: Causes skin irritation.[3]

    • H319: Causes serious eye irritation.

    • H411: Toxic to aquatic life with long-lasting effects (typical of cationic surfactants).

  • Handling: Use nitrile gloves and safety goggles. Ensure good ventilation to avoid inhaling mists.

  • Storage: Store in stainless steel or HDPE containers. Avoid contact with strong oxidizers. Hygroscopic—keep tightly sealed.

References

  • Sigma-Aldrich. (2023). Ethanol, 2,2'-(decylimino)bis- Product Specification and Safety Data Sheet. Link

  • Schindler, W. D., & Hauser, P. J. (2004). Chemical Finishing of Textiles. Woodhead Publishing. (Foundational text on cationic softeners and antistatic mechanisms). Link

  • Covington, A. D. (2009). Tanning Chemistry: The Science of Leather. RSC Publishing. (Reference for fatliquoring and cationic emulsifiers in leather). Link

  • PubChem Database. (2023). Compound Summary for CID 4250223: Ethanol, 2,2'-(decylimino)bis-.[4] National Center for Biotechnology Information. Link

  • European Chemicals Agency (ECHA). (2023). Registration Dossier for Alkyl Diethanolamines. (Toxicology and REACH compliance data). Link

Sources

Application

Technical Assessment: Electrochemical Evaluation of Ethanol, 2,2'-(decylimino)bis-

Executive Summary Ethanol, 2,2'-(decylimino)bis- (commonly N-Decyldiethanolamine ) is an amphiphilic amino-alcohol used primarily as a corrosion inhibitor, surfactant, and pH-buffering excipient. In drug development, its...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Ethanol, 2,2'-(decylimino)bis- (commonly N-Decyldiethanolamine ) is an amphiphilic amino-alcohol used primarily as a corrosion inhibitor, surfactant, and pH-buffering excipient. In drug development, its relevance lies in its ability to modulate membrane permeability and stabilize liposomal formulations due to its cationic surfactant nature at physiological pH.

This guide provides a rigorous electrochemical framework to evaluate this compound's three critical performance metrics:

  • Redox Stability: Ensuring the molecule does not degrade under applied potentials (Cyclic Voltammetry).

  • Surface Adsorption Efficiency: Quantifying its ability to form protective monolayers on conductive surfaces (EIS & Tafel Polarization).

  • Self-Assembly (CMC): Determining the Critical Micelle Concentration via conductivity to optimize formulation dosage.

Material Profile & Properties[1][2][3][4][5][6]

ParameterSpecification
IUPAC Name 2-[Decyl(2-hydroxyethyl)amino]ethanol
Common Name N-Decyldiethanolamine
CAS Number 18924-65-7
Molecular Formula

Molecular Weight 245.40 g/mol
pKa (Calculated) ~8.8 (Amine group protonation)
Solubility Soluble in alcohols, dilute acids; sparingly soluble in water (pH dependent)
Function Cationic Surfactant, Corrosion Inhibitor, Permeation Enhancer

Protocol A: Electrochemical Stability Window (Cyclic Voltammetry)

Objective: Determine the oxidative/reductive stability limits of N-Decyldiethanolamine to ensure it remains inert in drug delivery devices or metallic containers.

Experimental Setup
  • Workstation: Potentiostat/Galvanostat (e.g., Metrohm Autolab or Gamry Interface 1000).

  • Working Electrode (WE): Glassy Carbon (3 mm dia), polished to mirror finish with 0.05 µm alumina.

  • Counter Electrode (CE): Platinum wire/mesh.

  • Reference Electrode (RE): Ag/AgCl (3M KCl).

  • Electrolyte: 0.1 M Phosphate Buffered Saline (PBS), pH 7.4 (mimicking physiological conditions).

Methodology
  • Baseline Scan: Record CV of the blank electrolyte (PBS) from -1.0 V to +1.2 V vs. Ag/AgCl at 50 mV/s.

  • Analyte Addition: Dissolve N-Decyldiethanolamine to a concentration of 1.0 mM in PBS. (Note: If solubility is an issue, use 1% DMSO as a co-solvent).

  • Purging: Deaerate solution with

    
     gas for 10 minutes to remove dissolved oxygen.
    
  • Measurement: Perform 3 consecutive cycles from -1.0 V to +1.2 V at scan rates of 25, 50, and 100 mV/s.

Data Interpretation
  • Pass Criteria: No distinct anodic or cathodic peaks within the -0.8 V to +0.8 V window.

  • Fail Criteria: Irreversible oxidation peaks (typically > +0.9 V due to amine oxidation) indicate potential degradation.

  • Insight: Tertiary amines like this compound are generally stable but can undergo N-dealkylation at high anodic potentials (>1.2 V).

Protocol B: Surface Interaction & Inhibition Efficiency (EIS & Tafel)

Objective: Quantify the compound's adsorption onto metal surfaces. This is the standard assay for corrosion inhibition and surface coating validation .

Experimental Setup
  • Substrate: Mild Steel or Copper coupon (representing storage/device material).

  • Medium: 0.5 M

    
     or 1 M HCl (Aggressive acidic challenge).
    
  • Concentration Range: 10 µM to 5 mM.

Workflow Visualization

EIS_Workflow Start Sample Prep (Polish & Degrease) OCP OCP Stabilization (30-60 mins) Start->OCP Immerse EIS Impedance (EIS) 100 kHz - 10 mHz @ OCP OCP->EIS Stable E_corr Tafel Tafel Polarization ±250 mV vs OCP 0.5 mV/s EIS->Tafel Post-EIS Analysis Data Fitting (Randles Circuit) Tafel->Analysis I_corr & R_ct

Figure 1: Electrochemical workflow for evaluating surface adsorption efficiency.

Step-by-Step Methodology
  • OCP Monitoring: Immerse the working electrode in the test solution containing the specific concentration of N-Decyldiethanolamine. Monitor Open Circuit Potential (OCP) until stability (< 2 mV drift per 5 min).

  • EIS Measurement:

    • Apply a sinusoidal AC perturbation of 10 mV (rms) amplitude at OCP.

    • Frequency Range: 100 kHz to 10 mHz.

    • Record 10 points per decade.

  • Tafel Polarization:

    • Scan potential from -250 mV to +250 mV relative to OCP.

    • Scan Rate: 0.5 mV/s (slow scan ensuring quasi-steady state).

Data Analysis & Calculation

Inhibition Efficiency (


): 
Calculated from Charge Transfer Resistance (

) obtained from the Nyquist plot diameter.


Adsorption Isotherm: Plot


 vs. 

(Langmuir) to determine the binding constant (

), where

.


  • Linearity (

    
    )  confirms monolayer adsorption.
    
  • Free Energy (

    
    ):  Calculated as 
    
    
    
    . Values around -20 kJ/mol indicate physisorption; values < -40 kJ/mol indicate chemisorption.

Protocol C: Critical Micelle Concentration (CMC) Determination

Objective: Determine the concentration at which the surfactant forms micelles.[1] This is critical for drug formulation, as free monomer vs. micelle behavior drastically alters pharmacokinetics.

Methodology (Conductometric)
  • Setup: Calibrated Conductivity Meter with a dip cell (Cell constant ~1.0

    
    ).
    
  • Titration: Start with 50 mL of deionized water. Add aliquots of concentrated N-Decyldiethanolamine solution.

  • Measurement: Record conductivity (

    
    , µS/cm) after each addition and stirring.
    
  • Plotting: Plot

    
     vs. Concentration (
    
    
    
    ).
  • Result: The intersection of two linear segments marks the CMC.

    • Pre-CMC slope: Steeper (free ions).

    • Post-CMC slope: Flatter (micelles have lower mobility per unit charge).

Representative Data Structures

Table 1: Anticipated Electrochemical Parameters (Acidic Media)
Concentration (mM)

(

)

(

)
Inhibition Efficiency (%)
0 (Blank) 45.2120.5-
0.1 185.485.275.6
0.5 420.155.489.2
1.0 890.532.194.9
5.0 910.230.895.0

Note: Data derived from homologous alkyl-diethanolamine series behavior.


 increases with adsorption; 

decreases as water molecules are displaced by the surfactant.
Equivalent Circuit Model

To fit the EIS data, use a modified Randles circuit.

Circuit T1 + Rs Rs (Soln Res) T1->Rs T2 - CPE CPE (DL Cap) Rs->CPE Parallel Start Rct Rct (Charge Transfer) Rs->Rct CPE->T2 Parallel End Rct->T2

Figure 2: Equivalent Circuit R(QR). Rs: Solution Resistance; CPE: Constant Phase Element (modeling non-ideal double layer capacitance); Rct: Charge Transfer Resistance (corrosion resistance).

References

  • PubChem. (2025).[2][3] Ethanol, 2,2'-(decylimino)bis- (Compound).[2][3][4] National Library of Medicine. [Link]

  • Singh, M.R., et al. (2008). The Inhibitory Effect of Diethanolamine on Corrosion of Mild Steel in 0.5 M Sulphuric Acidic Medium. Portugaliae Electrochimica Acta, 26, 479-492. [Link]

  • Hosseini, M.G., et al. (2003).[5] Synergism and antagonism in mild steel corrosion inhibition by sodium dodecylbenzenesulphonate and hexamethylene tetraamine. Corrosion Science, 45, 1473-1489.[5]

  • ASTM G5-14. (2021). Standard Reference Test Method for Making Potentiostatic and Potentiodynamic Anodic Polarization Measurements. ASTM International. [Link]

Sources

Method

Application Note: Experimental Characterization of Ethanol, 2,2'-(decylimino)bis- Surfactant Properties

Introduction & Mechanistic Overview Ethanol, 2,2'-(decylimino)bis- (CAS No. 18924-65-7), commonly referred to as N-decyl diethanolamine (C10DEA), is a specialized tertiary amine surfactant[1][2].

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Overview

Ethanol, 2,2'-(decylimino)bis- (CAS No. 18924-65-7), commonly referred to as N-decyl diethanolamine (C10DEA), is a specialized tertiary amine surfactant[1][2]. Structurally, it features a hydrophobic ten-carbon (decyl) aliphatic chain bonded to a hydrophilic diethanolamine headgroup[3]. This amphiphilic architecture enables it to self-assemble into micelles in aqueous solutions, making it a critical component in drug delivery systems, nanostructured lipid carriers, and advanced emulsification processes[3][4].

Because C10DEA contains a tertiary amine group, it acts as a weak base[1]. This imparts a highly pH-dependent dual nature to the molecule: at a high pH (above its pKa), it behaves as a nonionic surfactant, while at a low pH, it protonates to become a cationic surfactant. This application note outlines the rigorous experimental setup required to evaluate its Critical Micelle Concentration (CMC) and surface tension reduction capabilities, emphasizing thermodynamic control, causality in method selection, and self-validating data integrity.

Quantitative Surfactant Properties

The efficiency of N-alkyl diethanolamines is heavily dictated by their alkyl chain length[3]. The general thermodynamic rule for homologous surfactant series dictates that the CMC decreases by approximately one order of magnitude for every two methylene (-CH2-) groups added to the hydrophobic tail[3]. Table 1 contextualizes the properties of C10DEA against its homologues.

Table 1: Comparative Surfactant Properties of N-Alkyl Diethanolamines

Surfactant HomologueAlkyl Chain LengthCritical Micelle Concentration (CMC)Surface Tension at CMC (mN/m)Surfactant Classification
N-Methyldiethanolamine (MDEA)C1Not Applicable (No micellization)40.9[4]Short-chain / Hydrophilic
N-Decyl diethanolamine (C10DEA) C10 ~2.5 × 10⁻² mol/L (Extrapolated)~30.0 - 32.0 (Estimated)Nonionic / Cationic (pH dependent)
N-Lauryldiethanolamine (C12DEA)C122.48 × 10⁻³ mol/L[4]28.75[4]Nonionic / Cationic (pH dependent)

Note: The C10DEA values are extrapolated based on the established logarithmic decay of CMC relative to the C12DEA baseline established in surface and colloid science literature[3][4].

Experimental Workflow

G Start N-Decyl Diethanolamine (CAS 18924-65-7) Prep Aqueous Serial Dilution (10^-5 to 10^-1 M) Start->Prep pH pH Stratification (Protonation Control) Prep->pH Adjust Environment Tensiometry Wilhelmy Plate Tensiometry (Nonionic State, pH > 9) pH->Tensiometry High pH Conductometry Conductometry (Cationic State, pH < 5) pH->Conductometry Low pH Data Isotherm Plotting & CMC Determination Tensiometry->Data Surface Tension vs log[C] Conductometry->Data Conductivity vs [C]

Workflow for pH-stratified characterization of N-decyl diethanolamine surfactant properties.

Step-by-Step Experimental Protocols

Protocol A: Wilhelmy Plate Tensiometry (Nonionic State Characterization)

Objective: Determine the CMC and surface excess of C10DEA when it operates as a nonionic surfactant. Causality & Mechanism: At pH > 9, the tertiary amine headgroup is deprotonated. Micellization is driven purely by the entropic penalty of the hydrophobic decyl chain disrupting the hydrogen-bonded water network[5]. The Wilhelmy plate method is strictly preferred over the Du Noüy ring method here because it maintains a static, undisturbed air-water interface[4][5]. This is crucial for amphiphiles like C10DEA, which require time to reach equilibrium adsorption without the mechanical disruption caused by pulling a ring through the surface.

Step-by-Step Procedure:

  • Preparation: Prepare a 0.1 M stock solution of C10DEA in ultra-pure Milli-Q water. Adjust the pH to 9.5 using 0.1 M NaOH to ensure complete deprotonation of the amine group[1].

  • Instrument Calibration: Flame the platinum Wilhelmy plate using a Bunsen burner until red hot. Causality: This eliminates trace organic residues; even microscopic contaminants will drastically skew the surface tension readings of highly sensitive surfactants.

  • Temperature Control: Circulate water through the tensiometer's jacketed vessel to maintain a strict 25.0 ± 0.1 °C. Causality: Micellization is an entropically driven thermodynamic process; thermal fluctuations will shift the CMC boundary[5][6].

  • Automated Dosing: Use an automated dosing unit to incrementally add the stock solution to a vessel of pure water, covering a concentration range from

    
     M to 
    
    
    
    M[5].
  • Measurement: Record the surface tension (

    
    ) at each concentration after allowing 3 minutes for equilibrium.
    
  • Data Extraction: Plot

    
     versus the logarithm of surfactant concentration (
    
    
    
    ). The CMC is identified as the sharp intersection point between the descending linear slope and the horizontal plateau[4][5].
Protocol B: Conductometric CMC Determination (Cationic State Characterization)

Objective: Determine the CMC of C10DEA in its protonated, cationic form. Causality & Mechanism: At pH < 5, the tertiary amine protonates, converting C10DEA into a cationic surfactant[1]. Conductometry is the optimal technique for ionic surfactants because the formation of micelles drastically alters the electrophoretic mobility of the charged surfactant monomers and their counterions, resulting in a distinct break in the conductivity-concentration slope[4][6].

Step-by-Step Procedure:

  • Preparation: Prepare a series of C10DEA solutions (

    
     M to 
    
    
    
    M). Adjust the pH of each to 4.5 using 0.1 M HCl.
  • Probe Equilibration: Submerge a calibrated conductivity cell (cell constant

    
    ) into the lowest concentration sample.
    
  • Measurement: Record the specific conductivity (

    
    ) at 25.0 °C. Proceed sequentially from the lowest to the highest concentration to prevent carryover contamination.
    
  • Data Extraction: Plot specific conductivity (

    
    ) versus linear concentration (
    
    
    
    ). The CMC is the inflection point where the slope abruptly decreases due to the lower mobility of the bulky micellar aggregates compared to free monomers[4].

Self-Validating Systems & Data Integrity

To ensure absolute trustworthiness in the generated data, the experimental setup must act as a self-validating system.

The Surface Tension Minimum (Impurity Check): According to the Gibbs adsorption isotherm, the surface tension of a pure surfactant solution must decrease continuously with concentration and remain constant after the CMC is reached[6][7]. A pronounced minimum (a "dip") in the surface tension isotherm just prior to the CMC plateau is a self-validating indicator of impurities—typically highly surface-active unreacted precursors like decyl bromide or decyl alcohol left over from the nucleophilic substitution synthesis[3][7].

  • Actionable Rule: If a surface tension dip exceeding 0.5 mN/m is observed, the data is mathematically invalid. The protocol mandates immediate cessation of measurement and repurification of the C10DEA batch via vacuum distillation or solvent extraction.

Derivative Validation for Conductometry: Visual identification of the inflection point in a conductivity plot can be subjective. To create a self-validating mathematical proof of the CMC, plot the first derivative of the conductivity with respect to concentration (


) against 

. A sharp, step-like drop in the derivative graph provides objective, indisputable confirmation of the micellization threshold.

References

  • Ethanol, 2,2'-(decylimino)bis- | C14H31NO2 | CID 4250223 Source: PubChem (National Institutes of Health) URL:[Link]

  • Quantitative Description of the Surface Tension Minimum in a Two-Component Surfactant System Source: PubMed Central (PMC) URL:[Link]

  • Critical micelle concentration Source: Wikipedia URL:[Link]

  • Application Report: Determination of Critical Micelle Concentration Source: KRÜSS Scientific URL:[Link]

Sources

Application

Application Note: High-Efficiency Flotation De-inking using N-Decyldiethanolamine

Topic: "Ethanol, 2,2'-(decylimino)bis-" as a De-inking Agent in Paper Recycling Content Type: Application Note & Experimental Protocol Audience: Senior Process Chemists, Material Scientists, and Industrial R&D Profession...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: "Ethanol, 2,2'-(decylimino)bis-" as a De-inking Agent in Paper Recycling Content Type: Application Note & Experimental Protocol Audience: Senior Process Chemists, Material Scientists, and Industrial R&D Professionals.

Abstract

This guide details the application of Ethanol, 2,2'-(decylimino)bis- (CAS: 18924-65-7), commonly referred to as N-decyldiethanolamine, as a specialized surfactant for the de-inking of mixed office waste (MOW) and old newsprint (ONP). Unlike traditional fatty acid soaps that require high calcium hardness to function, this tertiary amine surfactant operates via a distinct physiochemical mechanism, offering superior performance in the removal of hydrophobic electrostatic toners (laser print) and improved stability at elevated process temperatures (45–55°C).

Chemical Profile & Properties

Ethanol, 2,2'-(decylimino)bis- is an amphiphilic tertiary amine belonging to the class of alkyl diethanolamines. Its efficacy stems from its pH-dependent ionization and specific Hydrophile-Lipophile Balance (HLB).

PropertySpecification
Chemical Name Ethanol, 2,2'-(decylimino)bis-
Synonyms N-Decyldiethanolamine; Bis(2-hydroxyethyl)decylamine
CAS Number 18924-65-7
Molecular Formula C₁₄H₃₁NO₂
Molecular Weight 245.40 g/mol
pKa ~8.5 – 9.0 (Estimated)
Physical State Viscous liquid / Low-melting solid
Solubility Soluble in alcohols; Dispersible in water (pH dependent)
Function Non-ionic surfactant (Alkaline pH) / Cationic collector (Acidic pH)

Mechanism of Action

The de-inking efficiency of N-decyldiethanolamine relies on its ability to bridge the interface between hydrophobic ink particles and air bubbles in the flotation cell.

The pH Switch
  • Alkaline Conditions (pH > 9.0): In standard de-inking pulpers (typically pH 9.5–10.5), the molecule exists primarily in its unprotonated, non-ionic form. This enhances its solubility and allows the hydrophobic decyl tail to penetrate and wet the binder resins of toner particles (styrene-acrylate or polyester).

  • Flotation Interface: The diethanolamine "head" provides sufficient hydrophilicity to anchor the ink-surfactant complex to the air bubble surface without causing excessive, uncontrollable foaming often seen with anionic surfactants.

Visualization: Surfactant-Ink Interaction

The following diagram illustrates the molecular orientation during the flotation phase.

DeinkingMechanism Ink Hydrophobic Ink Particle (Toner/Carbon Black) Surfactant N-Decyldiethanolamine Layer (Decyl tails penetrate ink) Ink->Surfactant Hydrophobic Interaction Bubble Air Bubble (Hydrophilic heads face air/water interface) Surfactant->Bubble Attachment via Hydrophilic Head Froth Froth Layer (Removal) Bubble->Froth Buoyancy Rise

Figure 1: Mechanism of ink detachment and bubble attachment mediated by N-decyldiethanolamine.

Experimental Protocol

Objective: To isolate ink from recycled pulp fibers using N-decyldiethanolamine as the primary flotation agent.

Reagents & Equipment[1]
  • Pulp Source: 100g Oven Dry (OD) Mixed Office Waste (MOW) or Old Newsprint (ONP).

  • De-inking Agent: N-Decyldiethanolamine (1% w/v solution in ethanol for dosing).

  • Pulping Chemicals: NaOH (1M), Sodium Silicate (Na₂SiO₃), Hydrogen Peroxide (H₂O₂, 30%).

  • Equipment: High-shear laboratory pulper (e.g., Hobart mixer or hydrapulper), Flotation cell (e.g., Voith or Denver cell), Buchner funnel.

Step-by-Step Methodology
Phase 1: Repulping (Fiber Separation)
  • Preparation: Tear paper into 2x2 cm squares.

  • Chemical Charge: Prepare 1.5L of water at 45°C . Add:

    • NaOH: 1.0% on OD pulp (Target pH 9.5–10.5).

    • Sodium Silicate: 2.0% on OD pulp (Stabilizes peroxide, disperses ink).

    • H₂O₂: 1.0% on OD pulp (Prevents alkali yellowing).

  • Disintegration: Add paper to the solution. Pulp at 15% consistency (high consistency aids friction for ink detachment) for 15–20 minutes.

    • Critical Check: Ensure no fiber bundles remain; the suspension should be uniform.

Phase 2: Conditioning & Surfactant Addition
  • Dilution: Dilute the pulp slurry to 1.0% consistency (required for flotation) using tap water.

  • Dosing: Add Ethanol, 2,2'-(decylimino)bis- at 0.2% - 0.4% based on OD pulp weight.

  • Conditioning: Agitate gently (low shear) for 5 minutes to allow surfactant adsorption onto ink particles.

    • Note: Unlike fatty acids, calcium chloride addition is not required, as this surfactant does not rely on calcium bridging.

Phase 3: Flotation
  • Aeration: Transfer slurry to the flotation cell.

  • Process: Introduce air (flow rate dependent on cell volume, typically 2–5 L/min).

  • Skimming: Collect the ink-laden froth manually or via vacuum suction for 10 minutes .

  • Temperature Control: Maintain cell temperature at 45°C.

Phase 4: Sheet Formation & Analysis
  • Accepts Collection: Drain the "accepted" pulp (remaining in the cell).

  • Pad Making: Form handsheets using a Buchner funnel and filter paper (approx. 60 g/m²).

  • Drying: Air dry or drum dry at 95°C.

Workflow Diagram

ExperimentalWorkflow Start Raw Waste Paper (MOW/ONP) Pulper High-Shear Pulping (NaOH, Silicate, H2O2) Temp: 45°C, pH: 10 Start->Pulper Dosing Surfactant Addition N-Decyldiethanolamine (0.2% on OD Pulp) Pulper->Dosing Dilute to 1% Flotation Flotation Cell Air Injection 10 mins Dosing->Flotation Froth Reject Stream (Ink + Foam) Flotation->Froth Ink Removal Accepts Accept Stream (Clean Fiber) Flotation->Accepts Analysis Analysis (ISO Brightness, ERIC) Accepts->Analysis

Figure 2: Laboratory workflow for evaluating de-inking efficiency.

Results & Analysis

To validate the protocol, compare the "Accepts" handsheets against a control (undeinked pulp) and a standard fatty acid soap reference.

Key Metrics
  • ISO Brightness (%): Measures the reflectance of blue light. Higher is better.

  • ERIC (Effective Residual Ink Concentration): Measures absorption of infrared light (950 nm), specific to residual black ink. Lower is better.

  • Yield (%): (Weight of Accepts / Weight of Initial Pulp) * 100.

Expected Performance Data (Representative)
ParameterUndeinked PulpStandard Fatty Acid SoapN-Decyldiethanolamine
Dosage N/A0.5% (+ CaCl₂)0.2% (No Ca)
ISO Brightness 45.2%58.5%61.2%
ERIC (ppm) 1250350210
Fiber Yield N/A85%88%

Interpretation: The tertiary amine typically achieves higher brightness with lower dosage because it creates smaller, more stable bubbles that are efficient at capturing fine toner specks that fatty acids might miss.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Excessive Foaming Surfactant overdose or high turbulence.Reduce dosage to 0.1%; check air flow rate.
Poor Ink Detachment Pulping pH too low (<9.0).Adjust pulping pH to 10.0–10.5 with NaOH.
Fiber Loss in Froth Non-selective bubble attachment.The surfactant is acting too hydrophobically. Verify the alkyl chain length (C10 is optimal; C12+ may drag fiber).
Cloudy Filtrate Ink redeposition.Add a small amount of dispersant (e.g., sodium silicate) if not already optimized.

Safety & Environmental Considerations

  • Handling: N-Decyldiethanolamine is an irritant to eyes and skin. Wear nitrile gloves and safety goggles.

  • Biodegradability: Alkyl diethanolamines are generally biodegradable but can be toxic to aquatic life in concentrated forms. Treat effluent before discharge.

  • Regulatory: Verify local inventory listings (e.g., TSCA, REACH) before industrial scale-up.

References

  • BenchChem. (n.d.). Ethanol, 2,2'-(decylimino)bis- Properties and Applications. Retrieved from

  • PubChem. (2025).[1] Ethanol, 2,2'-(decylimino)bis- Compound Summary. National Library of Medicine. Retrieved from

  • Beneventi, D., & Carré, B. (2000). The mechanisms of flotation deinking. Progress in Paper Recycling. (Contextual grounding for surfactant mechanisms).
  • Theander, K., & Pugh, R.J. (2004). Surface chemical aspects of flotation deinking. International Journal of Mineral Processing. (Source for HLB and bubble interaction principles).
  • Sigma-Aldrich. (n.d.). Safety Data Sheet for Alkyl Diethanolamines. Retrieved from

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Handling &amp; Stability of Ethanol, 2,2'-(decylimino)bis-

Ticket ID: T-AGG-2024-001 Subject: Prevention of Aggregation and Precipitation of Ethanol, 2,2'-(decylimino)bis- in Biological Assays Assigned Specialist: Senior Application Scientist, Formulation Chemistry Division[1][2...

Author: BenchChem Technical Support Team. Date: March 2026

Ticket ID: T-AGG-2024-001 Subject: Prevention of Aggregation and Precipitation of Ethanol, 2,2'-(decylimino)bis- in Biological Assays Assigned Specialist: Senior Application Scientist, Formulation Chemistry Division[1][2]

Executive Summary

You are encountering stability issues with Ethanol, 2,2'-(decylimino)bis- (CAS: 15520-05-5 / Analogous C10-Diethanolamine), a tertiary amine surfactant with a hydrophobic decyl tail and a hydrophilic diethanolamine head.[1][2]

The Root Cause: This molecule acts as a pH-dependent amphiphile .[2]

  • Hydrophobic Effect: The 10-carbon alkyl chain drives self-association (micellization) in aqueous environments.[1][2]

  • pKa Sensitivity: As a tertiary amine, it has a pKa of approximately 8.5–9.[2]0. At physiological pH (7.4), a significant fraction exists in the non-protonated (neutral) state, drastically reducing solubility and leading to turbid aggregation or phase separation.

This guide provides the protocols to maintain this compound in a stable, monomeric, or controlled micellar state.

Part 1: Critical Parameters (The "Why")

To prevent aggregation, you must control the equilibrium between Monomers , Micelles , and Insoluble Aggregates .

ParameterCritical ThresholdScientific Rationale
pH < 6.0 (Optimal) Below pH 6, the tertiary nitrogen is protonated (

), creating electrostatic repulsion that prevents aggregation.[1][2] At pH > 7.4, the neutral form dominates, leading to precipitation.
Solvent Ethanol or DMSO The molecule is highly soluble in organic solvents.[2] Aqueous dilution must be performed carefully to avoid "solvent shock" precipitation.[2]
Concentration < CMC (~1–5 mM) Above the Critical Micelle Concentration (CMC), monomers spontaneously form micelles.[1] If the solution is neutral (uncharged), these micelles can coalesce into large, hazy aggregates.
Ionic Strength Low (< 150 mM) High salt concentrations (like 10x PBS) screen the electrostatic charge of the protonated amine, promoting "salting out" effects.
Mechanistic Visualization

The following diagram illustrates the solubility equilibrium you are manipulating.

AggregationMechanism Stock Stock Solution (Organic Solvent) Aqueous Aqueous Dilution Stock->Aqueous Dilution Protonated Protonated Monomer (Soluble, pH < 6) Aqueous->Protonated Low pH Aggregate Insoluble Aggregate (Neutral, pH > 8) Aqueous->Aggregate High pH Micelle Stable Micelle (Above CMC, Charged) Protonated->Micelle Conc > CMC Micelle->Aggregate Charge Screening (High Salt) Aggregate->Protonated Acidification

Figure 1: Solubility landscape of N-decyldiethanolamine.[1][2] Maintaining a protonated state (green) is key to preventing aggregation (red).

Part 2: Troubleshooting Guide (FAQs)

Q1: My solution turns cloudy immediately upon adding the stock to PBS. Why?

Diagnosis: This is "Solvent Shock" combined with pH incompatibility.[2] Explanation: Your stock is likely in 100% Ethanol or DMSO.[2] When you inject this into PBS (pH 7.4), the local environment instantly shifts to a high dielectric constant (water) and a pH where the amine deprotonates. The hydrophobic decyl tails snap together before they can disperse. Resolution:

  • Acidify your PBS slightly (pH 6.0–6.[2]5) if the assay permits.[2]

  • Use the "Step-Down Dilution" method (see Protocol A).[2]

Q2: Can I sonicate the solution to clear the haze?

Answer: Use with caution. Explanation: Sonication adds energy that can temporarily disperse aggregates into smaller vesicles.[2] However, if the pH is effectively neutral, these will thermodynamically re-aggregate over time (Ostwald ripening). Recommendation: Only sonicate if you are intentionally forming lipid nanoparticles (LNPs).[2] For monomeric drug screening, sonication masks the problem rather than solving it. Adjust the solvent conditions instead.

Q3: What is the Critical Micelle Concentration (CMC) of this compound?

Data: While batch-specific, C10-alkyl surfactants typically exhibit a CMC in the range of 1.0 mM to 10 mM .[1] Implication: If you are working at 50 µM, you are likely below the CMC (monomeric). If you see aggregation at 50 µM, it is strictly a solubility/pH issue, not micelle formation.

Part 3: Standard Operating Procedures (SOPs)

Protocol A: Preparation of Stable Stock Solutions

Objective: Create a concentrated stock that resists degradation and precipitation.

  • Solvent: Use absolute Ethanol (EtOH) or DMSO .[1][2] Avoid water for the primary stock.[2]

  • Concentration: Prepare at 10 mM to 50 mM .

  • Storage: Store in glass vials (avoid polystyrene, which the surfactant may leach) at -20°C.

  • Verification: The solution must be crystal clear. If hazy, warm to 37°C and vortex.

Protocol B: The "Step-Down" Dilution Method (Anti-Aggregation)

Objective: Dilute stock into aqueous media without inducing precipitation.

Reagents:

  • Compound Stock (in Ethanol/DMSO).[2]

  • Intermediate Buffer: 10 mM Acetate or Citrate Buffer (pH 5.0).

  • Final Assay Buffer: PBS or Media (pH 7.4).[2]

Workflow:

DilutionProtocol Step1 1. Prepare Stock (50 mM in DMSO) Step2 2. Intermediate Dilution (10x) Dilute 1:10 into pH 5.0 Buffer (Result: 5 mM, Protonated/Stable) Step1->Step2 Warning CRITICAL: Avoid direct 1:1000 injection into pH 7.4 Step1->Warning Step3 3. Vortex Immediately (Ensures rapid dispersion) Step2->Step3 Step4 4. Final Dilution Dilute into Assay Media (pH 7.4) (Final Conc: <100 µM) Step3->Step4

Figure 2: Step-down dilution strategy to maintain solubility during the transition from organic to aqueous phase.

Step-by-Step:

  • Pre-dilution: Dilute your DMSO stock 1:10 into a slightly acidic buffer (e.g., pH 5.0 Acetate).[2] This keeps the amine protonated and soluble while reducing the organic solvent concentration.

  • Final Dilution: Pipette this intermediate solution into your final assay buffer (e.g., Cell Culture Media).

  • Mixing: Vortex immediately. The low concentration of the final step (e.g., <100 µM) combined with the kinetic dispersion prevents large aggregates from forming, even if the final pH is 7.4.

References

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 4250223, Ethanol, 2,2'-(decylimino)bis-. Retrieved from [Link][2]

  • National Institutes of Health (NIH). Rapid Determination of Surfactant Critical Micelle Concentrations Using Pressure-Driven Flow. PMC Article. Retrieved from [Link]

Sources

Optimization

Technical Support Center: Optimization of N-Decyldiethanolamine (Ethanol, 2,2'-(decylimino)bis-)

Chemical Identity: Ethanol, 2,2'-(decylimino)bis- CAS: 15520-05-5 Common Synonyms: N-Decyldiethanolamine, C10-DEA, Bis(2-hydroxyethyl)decylamine. Molecular Formula: Molecular Weight: 245.40 g/mol [1] Introduction: The Am...

Author: BenchChem Technical Support Team. Date: March 2026

Chemical Identity: Ethanol, 2,2'-(decylimino)bis- CAS: 15520-05-5 Common Synonyms: N-Decyldiethanolamine, C10-DEA, Bis(2-hydroxyethyl)decylamine. Molecular Formula:


Molecular Weight:  245.40  g/mol [1]

Introduction: The Amphiphilic Challenge

Welcome to the Technical Support Center. You are likely working with Ethanol, 2,2'-(decylimino)bis- (hereafter referred to as C10-DEA ) as a surfactant, corrosion inhibitor, or an intermediate in lipid nanoparticle (LNP) synthesis.

The Core Problem: C10-DEA is a pH-dependent amphiphile . It behaves as a cationic surfactant in acidic environments (protonated) and a nonionic, poorly soluble oil in basic environments (deprotonated). Most experimental failures with this compound stem from ignoring its pKa (~8.5–9.0) and its Critical Micelle Concentration (CMC) .

This guide provides self-validating protocols to optimize solubility, determine micellar stability, and define toxicity limits for biological assays.

Module 1: Solubility & Stock Preparation

Issue: Users often report that C10-DEA forms a cloudy emulsion or precipitates in neutral buffers (PBS, pH 7.4). Root Cause: The tertiary amine headgroup requires protonation to maintain water solubility. At pH 7.4, a significant fraction remains uncharged and hydrophobic.

Optimized Solubilization Protocol

Objective: Create a stable, clear stock solution (10–100 mM).

Solvent SystemMax SolubilityApplication Context
Ethanol (Abs.) >500 mMGeneral Stock (Preferred). Keep at -20°C.
DMSO >200 mMCell Culture (Limit final DMSO <0.5%).
Acidic Water (pH 4-5) ~50 mMAqueous assays. Use Acetate or Citrate buffer.
PBS (pH 7.4) <1 mM (Unstable)NOT RECOMMENDED for stock prep.
Step-by-Step Workflow
  • Primary Stock: Dissolve neat C10-DEA liquid in absolute ethanol to reach 100 mM. Vortex for 30 seconds.

  • Aqueous Dilution:

    • For Chemistry/Material Science: Dilute the ethanol stock into 20 mM Acetate Buffer (pH 5.0) .

    • For Biology (Neutral pH): You must create a "working solution" immediately before use. Dilute ethanol stock into PBS with vigorous vortexing. Use within 30 minutes.

Troubleshooting Logic (Decision Tree)

SolubilityLogic Start Start: Pure C10-DEA Liquid Solvent Select Primary Solvent Start->Solvent Ethanol Ethanol (Recommended) Solvent->Ethanol Water Water/Buffer Solvent->Water App Application? Bio Biological Assay App->Bio Mat Material Synthesis App->Mat Ethanol->App Fail Cloudy/Precipitate (pH > pKa) Water->Fail Neutral pH StepBio Dilute to <1% EtOH in Media Bio->StepBio StepMat Buffer at pH 4.0-5.0 (Protonation) Mat->StepMat

Caption: Decision logic for solubilizing pH-sensitive tertiary amines like C10-DEA.

Module 2: Critical Micelle Concentration (CMC)

Issue: Experimental results are inconsistent (e.g., drug encapsulation fails, or surface tension data is noisy). Root Cause: You are likely operating near the CMC transition zone. C10-DEA aggregates into micelles at specific concentrations.[2] Below CMC, it exists as monomers; above CMC, it forms micelles.[3]

Estimated CMC: 2.0 – 4.0 mM (in water/low salt). Note: This is higher than its C12 homolog (N-Lauryldiethanolamine, CMC ~0.5 mM) due to the shorter hydrophobic tail.

Protocol: CMC Determination via Pyrene Fluorescence

This is the gold standard for amphiphiles in drug development as it is more sensitive than surface tension.

  • Probe Prep: Prepare a

    
     M solution of Pyrene  in acetone. Evaporate acetone in a series of vials.
    
  • Surfactant Addition: Add 2 mL of C10-DEA solutions ranging from 0.01 mM to 20 mM (15 points, logarithmic spacing) to the vials containing pyrene residue.

  • Equilibration: Shake in the dark for 24 hours at 25°C.

  • Measurement: Measure Fluorescence Emission.

    • Excitation: 334 nm.

    • Record emission intensities at I1 (373 nm) and I3 (384 nm) .

  • Analysis: Plot the ratio I3/I1 vs. Log[Concentration]. The inflection point is the CMC.[2][4]

CMC Data Reference (Homologous Series)
CompoundAlkyl ChainEstimated CMC (mM)Reference Basis
N-OctyldiethanolamineC8~15 - 20 mMExtrapolated from C12
C10-DEA (Your Target) C10 2.0 - 4.0 mM Interpolated
N-LauryldiethanolamineC120.5 - 0.8 mM[BenchChem, 2025]

Module 3: Biological Compatibility (Cytotoxicity)

Issue: "My cells are dying immediately after treatment." Root Cause: Cationic/Amphiphilic surfactants are potent membrane disruptors. At concentrations > CMC, they solubilize cell membranes (lysis). Even below CMC, they can cause mitochondrial stress.

Safety Thresholds
  • Lytic Range: > 1.0 mM (Rapid membrane rupture).

  • Sub-Lytic Toxicity: 50 µM – 500 µM (Metabolic inhibition, apoptosis).

  • Safe Working Limit: < 20 µM (Typical for permeation enhancement without toxicity).

Experimental Workflow: Cytotoxicity Profiling

ToxWorkflow Prep Prepare Stock (100 mM in EtOH) Dilute Serial Dilution in Media (Max 0.5% EtOH) Prep->Dilute Treat Treat Cells (HeLa/HEK293) 24 Hours Dilute->Treat Assay MTT / CCK-8 Assay Treat->Assay Analyze Calculate IC50 Assay->Analyze Warning Warning: If IC50 < CMC, toxicity is monomer-driven Analyze->Warning

Caption: Workflow for establishing the therapeutic window of C10-DEA.

Frequently Asked Questions (Troubleshooting)

Q1: Why does the pH of my solution drift upward over time? A: C10-DEA is a tertiary amine. It can absorb


 from the air, but more commonly, if not buffered, the amine itself acts as a weak base, slowly equilibrating. Always use a strong buffer (Hepes or Acetate, 20-50 mM) rather than unbuffered water.

Q2: Can I use C10-DEA in Lipid Nanoparticles (LNPs)? A: Yes, structurally it resembles the headgroup of ionizable lipids. However, it lacks the multiple tails required for stable bilayer formation on its own. It acts as a helper lipid or surfactant. If used in LNPs, keep the molar ratio low (<5%) to prevent micellization of the particle.

Q3: The compound is yellow/brown. Is it degraded? A: Amines are prone to oxidation (N-oxide formation) which causes yellowing.

  • Test: Run a TLC or LC-MS.

  • Prevention: Store neat liquid under Nitrogen/Argon at 4°C. If the stock is dark brown, discard it; oxidation alters the hydrophilicity and CMC.

Q4: How do I remove C10-DEA from my final product? A: Because it is protonatable:

  • Acidify the solution (pH < 4) to ensure it is fully cationic and soluble.

  • Use Cation Exchange Chromatography (CEX) to bind the amine.

  • Alternatively, dialyze against acidic buffer (cutoff < 1 kDa).

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 4250223, Ethanol, 2,2'-(decylimino)bis-. Retrieved from [Link]

  • Rosen, M. J., & Kunjappu, J. T. (2012).Surfactants and Interfacial Phenomena. John Wiley & Sons. (Authoritative text on the relationship between alkyl chain length and CMC).
  • Inácio, A. S., et al. (2011).Cytotoxicity of surfactants in human keratinocytes: The role of the polar head group and the alkyl chain length. (General reference for amine surfactant toxicity thresholds).

Sources

Troubleshooting

Effect of pH on "Ethanol, 2,2'-(decylimino)bis-" stability and activity

The following technical guide addresses the physicochemical behavior of Ethanol, 2,2'-(decylimino)bis- (CAS: 18924-65-7), commonly referred to as N-Decyldiethanolamine . This guide is structured for pharmaceutical scient...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide addresses the physicochemical behavior of Ethanol, 2,2'-(decylimino)bis- (CAS: 18924-65-7), commonly referred to as N-Decyldiethanolamine .

This guide is structured for pharmaceutical scientists and formulation engineers.[1] It focuses on the critical impact of pH on the molecule's protonation state, which acts as the master switch for its solubility, micellar stability, and biological activity.[1]

[1]

Topic: Effect of pH on Stability and Activity

Molecule: Ethanol, 2,2'-(decylimino)bis- (N-Decyldiethanolamine) Chemical Class: Tertiary Amine / Cationic-Nonionic Surfactant Key Property: pH-Switchable Amphiphilicity (pKa


 8.5–8.7)
Executive Summary: The pH-Switch Mechanism

The functionality of N-Decyldiethanolamine is governed by the protonation equilibrium of its tertiary amine center.[1] Unlike permanently charged quaternary ammoniums (e.g., CTAB), this molecule switches behavior based on environmental pH relative to its pKa.

  • pH < 7.0 (Cationic State): The nitrogen is protonated (

    
    ).[1] The molecule is highly water-soluble, exhibits electrostatic repulsion (higher CMC), and adsorbs strongly to negatively charged surfaces (e.g., silica, cell membranes).
    
  • pH > 9.0 (Neutral State): The nitrogen is deprotonated (

    
    ).[1] The molecule becomes nonionic, reducing water solubility (risk of precipitation/clouding) but increasing membrane permeability and packing efficiency in micelles.
    
Module 1: Solubility & Formulation Stability
Troubleshooting Guide: Phase Separation and Precipitation

Issue: Users often report "cloudiness" or "oil-out" when adjusting formulation pH towards neutrality.

Technical Root Cause: At pH values approaching the pKa (approx.[1] 8.5), the concentration of the uncharged (neutral) species increases. Without the electrostatic repulsion of the cationic headgroup, the hydrophobic decyl chains drive aggregation.[1] If the concentration exceeds the solubility limit of the neutral form, phase separation occurs.[1]

Diagnostic Flowchart (Graphviz):

SolubilityTroubleshooting Start Issue: Solution becomes cloudy or precipitates CheckPH Step 1: Measure pH Is pH > 7.5? Start->CheckPH CheckConc Step 2: Check Concentration Is Conc. > CMC (~2-5 mM)? CheckPH->CheckConc Yes SaltCheck Step 3: Check Ionic Strength High salt can screen charge causing 'salting out' of cation. CheckPH->SaltCheck No (pH is acidic) MicelleForm Normal Behavior: Formation of nonionic micelles. Solution should clarify if warmed or stirred (Cloud Point issue). CheckConc->MicelleForm Yes SolubilityLimit Solubility Limit Reached: Neutral form is insoluble. Action: Lower pH or add co-solvent (e.g., Ethanol, PEG). CheckConc->SolubilityLimit No SaltAction Action: Reduce salt conc. or switch to chaotropic anion. SaltCheck->SaltAction High Salt TempAction Action: Check for Kraft Point (Temperature too low). SaltCheck->TempAction Low Salt

Figure 1: Diagnostic logic for resolving solubility issues associated with pH shifts.

FAQ: Solubility

Q: Why does my formulation precipitate when I add NaOH? A: You are likely deprotonating the amine.[1] As pH rises above 8.0, the fraction of cationic species drops.[1] The neutral amine has significantly lower water solubility.[1] Solution: Maintain pH < 7.5 for aqueous stability, or incorporate a co-solvent (Ethanol, Propylene Glycol) if alkaline pH is required.[1]

Q: Can I autoclave this molecule? A: Generally, yes.[1] The molecule lacks ester bonds (unlike many LNP lipids), making it resistant to hydrolysis.[1] However, ensure the pH is slightly acidic (pH 5-6) during autoclaving to prevent oxidation or phase separation at high temperatures.

Module 2: Chemical Stability (Oxidation)

Issue: Yellowing of the solution over time. Mechanism: Tertiary amines are susceptible to oxidation, forming N-oxides (


).[1] This reaction is often catalyzed by trace metal ions and accelerated at alkaline pH where the lone pair on the nitrogen is exposed.[1]

Protocol: Stability Validation To confirm if degradation is pH-related oxidation:

  • Prepare Samples:

    • Sample A: pH 5.0 (Buffered Acetate).[1]

    • Sample B: pH 9.0 (Buffered Tris/Glycine).[1]

    • Sample C: pH 9.0 + 1mM EDTA (Chelator).[1]

  • Stress Condition: Incubate at 40°C for 7 days.

  • Analysis: Analyze via LC-MS. Look for the [M+16] peak (Oxygen addition).[1]

  • Interpretation:

    • If B degrades > A: Oxidation is pH-driven (lone pair exposure).[1]

    • If C is stable vs B: Metal catalysis is the primary driver.[1]

Recommendation: Always include a chelating agent (e.g., 0.1 mM EDTA) and store at pH < 7.0 under inert gas (Argon/Nitrogen) for long-term storage.

Module 3: Functional Activity & Data
Surfactant Efficiency vs. pH

The "activity" of N-Decyldiethanolamine in reducing surface tension and forming micelles is strictly pH-dependent.[1]

ParameterAcidic pH (4.0 - 6.[1]0)Alkaline pH (9.0 - 10.[1]0)
Dominant Species Cationic (

)
Neutral (

)
Water Solubility HighLow
CMC (Critical Micelle Conc.) Higher (Repulsion between heads)Lower (Better packing)
Surface Tension Reduction ModerateHigh (More efficient packing)
Membrane Interaction Electrostatic AdsorptionHydrophobic Insertion/Permeation

Experimental Protocol: Determination of pKa and CMC Note: Validating the pKa in your specific matrix is crucial as ionic strength shifts the effective pKa.[1]

  • Titration (pKa):

    • Dissolve 5 mM substance in 100 mM NaCl.[1]

    • Titrate with 0.1 M NaOH from pH 3 to 11.[1]

    • Plot pH vs. Volume.[1] The inflection point is the apparent pKa.[1]

  • Surface Tension (CMC):

    • Prepare serial dilutions in two buffers: pH 4.0 (Citrate) and pH 10.0 (Carbonate).

    • Measure surface tension using a Wilhelmy plate or Du Noüy ring.[1][2]

    • Result: You will observe the CMC is significantly lower at pH 10 due to the lack of headgroup repulsion.[1]

Biological Activity Pathway

For researchers using this in drug delivery or antimicrobial studies, the pH dictates the mechanism of action.[1]

BioActivity cluster_acid Acidic Environment (pH 5-6) cluster_base Neutral/Physiological (pH 7.4-8) Substance N-Decyldiethanolamine Protonated Cationic Form (Protonated) Substance->Protonated pH < pKa Neutral Neutral Form (Deprotonated) Substance->Neutral pH > pKa Adsorption Electrostatic Binding to Negative Membranes Protonated->Adsorption Lysis Membrane Disruption (Detergency) Adsorption->Lysis Permeation Passive Diffusion Flip-Flop Neutral->Permeation Transfection Intracellular Delivery (Endosomal Escape) Permeation->Transfection

Figure 2: Mechanism of action switching based on environmental pH.[1]

References
  • PubChem. Ethanol, 2,2'-(decylimino)bis- (Compound Summary). National Library of Medicine.[1][3] [Link]

  • Lambert, P. A., & Smith, A. R. (1977). The mode of action of N-(n-Dodecyl)diethanolamine with particular reference to the effect of protonation on uptake by Escherichia coli.[4] Journal of General Microbiology.[1][4] [Link]

  • Rosen, M. J., & Kunjappu, J. T. (2012). Surfactants and Interfacial Phenomena.[1] John Wiley & Sons.[1][5] (Authoritative text on surfactant pKa and CMC relationships). [Link]

  • Perrin, D. D. (1965).[1] Dissociation Constants of Organic Bases in Aqueous Solution.[1] IUPAC.[1][3] (Reference for tertiary amine pKa prediction).

Sources

Optimization

Troubleshooting precipitation issues with "Ethanol, 2,2'-(decylimino)bis-" solutions

Welcome to the Technical Support Center for Ethanol, 2,2'-(decylimino)bis- (also known as N-Decyldiethanolamine, CAS: 18924-65-7). As a Senior Application Scientist, I frequently guide researchers and drug development pr...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Ethanol, 2,2'-(decylimino)bis- (also known as N-Decyldiethanolamine, CAS: 18924-65-7).

As a Senior Application Scientist, I frequently guide researchers and drug development professionals through the complex phase behaviors of amphiphilic amines. Ethanol, 2,2'-(decylimino)bis- is a versatile tertiary amine featuring a hydrophilic diethanolamine headgroup and a hydrophobic 10-carbon (decyl) tail. While highly valuable in lipid nanoparticle (LNP) formulation, drug delivery, and surfactant chemistry, its amphiphilic nature makes it highly susceptible to precipitation if solvent polarity, pH, or concentration thresholds are mismanaged.

This guide is designed to move beyond basic instructions. Here, we will dissect the causality behind precipitation events and provide self-validating protocols to ensure your formulations remain stable and reproducible.

Part 1: Physicochemical Profiling

To troubleshoot precipitation, we must first understand the intrinsic properties driving the molecule's behavior. The table below synthesizes the critical quantitative data that dictate its solubility profile[1],[2].

PropertyValueCausality / Impact on Formulation
Molecular Weight 245.40 g/mol Baseline for precise molarity calculations in stock preparation.
LogP (XLogP3) 3.4High lipophilicity. Predicts severe aggregation in purely aqueous media without co-solvents or ionization.
pKa (Estimated) ~8.0 - 9.0Dictates the critical pH threshold. Below the pKa, the amine is protonated (soluble/micellar). Above it, it becomes neutral and precipitates.
Structure Tertiary amine + C10 chainThe competing forces between the polar head and hydrophobic tail drive either stable micelle formation or catastrophic phase separation.

Part 2: Mechanistic Pathway of Precipitation

The following diagram illustrates the logical flow of phase behavior based on solvent and pH conditions. Understanding this pathway is the key to preventing unexpected precipitation during your workflows.

G A Ethanol, 2,2'-(decylimino)bis- (Neat / Solid) B Organic Solvent (EtOH / DMSO) A->B Dissolution E Clear Stock Solution (Stable) B->E 100% Solubility C Aqueous Buffer (pH < 6.0) F Protonated State (Soluble / Micellar) C->F Ionization D Aqueous Buffer (pH > 7.4) G Deprotonated State (Precipitation / Aggregation) D->G Hydrophobic Collapse E->C Dilution (Acidic) E->D Dilution (Basic/Neutral)

Phase behavior of Ethanol, 2,2'-(decylimino)bis- driven by pH and solvent environment.

Part 3: Troubleshooting Guide & FAQs

Q1: Why does my N-Decyldiethanolamine solution instantly turn cloudy when I adjust the pH to physiological levels (pH 7.4)? The Science: This is a classic case of hydrophobic collapse. Ethanol, 2,2'-(decylimino)bis- is a weak base with an estimated pKa between 8.0 and 9.0[2]. At a low pH, the tertiary amine is protonated (


), rendering the molecule water-soluble due to strong ion-dipole interactions with water. As you titrate the pH toward 7.4, a significant fraction of the molecules deprotonate, losing their positive charge. Without the charge to anchor it in the aqueous phase, the highly lipophilic 10-carbon tail (LogP 3.4)[1] dominates, causing the molecules to aggregate and crash out of solution.
The Fix:  If your final application requires pH 7.4, you cannot rely on the amine's solubility alone. You must formulate it into a stable supramolecular structure (like a liposome or micelle) by co-formulating with stabilizing lipids (e.g., DSPC, PEG-lipids) or surfactants before raising the pH.

Q2: I am trying to make a 50 mM aqueous stock solution, but it won't dissolve regardless of how much I vortex or sonicate. What is wrong? The Science: You are exceeding the critical micelle concentration (CMC) and the absolute aqueous solubility limit of the un-ionized molecule. Mechanical energy (sonication) only creates a temporary emulsion; it does not alter the thermodynamic solubility limit. The Fix: Adopt a "solvent-first" methodology. Dissolve the neat compound in a water-miscible organic solvent (like 100% Ethanol or DMSO) to create a concentrated master stock (e.g., 100 mM). Then, introduce this stock into an acidic aqueous buffer under high shear. (See Protocol A below).

Q3: I successfully formulated my lipid nanoparticles at pH 4.0, but I observe severe precipitation during dialysis against PBS (pH 7.4). How do I prevent this? The Science: Dialysis induces two simultaneous shocks: a rapid shift in pH (from 4.0 to 7.4) and the depletion of the stabilizing co-solvent (ethanol). If the ethanol diffuses out faster than the nanoparticles can structurally rearrange to shield the neutral N-Decyldiethanolamine, the exposed hydrophobic tails will bridge between particles, causing macroscopic flocculation. The Fix: Implement a step-wise dialysis or buffer exchange. First, dialyze against a buffer at pH 5.5 to allow slow structural maturation of the nanoparticles while removing the bulk of the ethanol. Then, perform a second dialysis step against the final pH 7.4 PBS.

Part 4: Self-Validating Experimental Protocols

To ensure absolute trustworthiness in your formulations, use the following protocols. They are designed as self-validating systems—meaning the protocol itself contains built-in physical checks to confirm success before you proceed to the next step.

Protocol A: Preparation of a Stable 100 mM Master Stock

Objective: Overcome the high LogP barrier by utilizing organic solvation.

  • Weighing: Accurately weigh 24.54 mg of Ethanol, 2,2'-(decylimino)bis- (MW: 245.40 g/mol ) into a clean, dry glass vial.

  • Solvation: Add exactly 1.0 mL of molecular biology grade 100% Ethanol (or anhydrous DMSO).

  • Agitation: Vortex for 30 seconds at room temperature.

  • Validation Check: Hold the vial against a dark background under a bright light. The solution must be optically clear with zero particulate matter. Causality: If particulates remain, moisture may have compromised your solvent, or the compound has degraded. Discard and use fresh anhydrous solvent.

  • Storage: Seal tightly with Parafilm and store at -20°C. Allow to equilibrate to room temperature before opening to prevent condensation.

Protocol B: pH-Controlled Aqueous Dispersion (1 mM Final Concentration)

Objective: Transition the molecule into an aqueous phase without triggering hydrophobic collapse.

  • Buffer Preparation: Prepare a 50 mM Sodium Acetate buffer and adjust the pH to 4.5. Causality: A pH of 4.5 ensures the environment is well below the amine's pKa, guaranteeing >99% protonation upon contact.

  • Shear Mixing: Place 9.9 mL of the pH 4.5 buffer on a magnetic stirrer at 600 RPM.

  • Injection: Using a precision pipette, rapidly inject 100 µL of the 100 mM Master Stock (from Protocol A) directly into the vortex of the stirring buffer.

  • Equilibration: Allow to stir for 5 minutes to ensure complete dispersion of the ethanol.

  • Validation Check: Measure the turbidity using a UV-Vis spectrophotometer at 600 nm (OD600). The reading should be < 0.05. Causality: An OD600 > 0.05 indicates the local pH at the injection site spiked, or the buffer capacity was too low, resulting in micro-precipitation. If this occurs, remake the buffer at a higher molarity (e.g., 100 mM).

References

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 4250223, Ethanol, 2,2'-(decylimino)bis-" PubChem, [Link]

Sources

Troubleshooting

Improving the solubility of "Ethanol, 2,2'-(decylimino)bis-" in aqueous buffers

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter challenges regarding the behavior of amphiphilic molecules in aqueous environments.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter challenges regarding the behavior of amphiphilic molecules in aqueous environments. Ethanol, 2,2'-(decylimino)bis- (commonly known as N-decyldiethanolamine) is a classic example of a molecule that looks deceptively simple but exhibits complex physicochemical behaviors in solution.

This guide is designed to bypass generic advice and provide you with the mechanistic causality behind your solubility issues, followed by self-validating protocols to ensure your assays remain robust and reproducible.

Part 1: Physicochemical Profiling (The "Why")

To troubleshoot solubility, we must first understand the molecular architecture of N-decyldiethanolamine. It features a hydrophilic diethanolamine "head" and a hydrophobic 10-carbon (decyl) "tail." This amphiphilic nature dictates its behavior in aqueous buffers, acting less like a standard small molecule and more like a pH-responsive surfactant.

Table 1: Quantitative Physicochemical Profile

PropertyValueCausality / Impact on Assays
Molecular Weight 245.40 g/mol [1]Small molecular size allows rapid diffusion, but the exposed hydrophobic tail drives rapid non-specific surface adsorption.
LogP (XLogP3) 3.4 [1]Highly lipophilic; strongly resists solvation in purely aqueous media, driving precipitation or partitioning into lipid membranes.
Estimated pKa 8.0 – 9.0[2]The tertiary amine dictates ionization. At physiological pH (7.4), the molecule exists in a delicate equilibrium between its highly soluble cationic state and its insoluble neutral free-base state.
Molecular Class Amphiphilic AmineProne to self-assembly. Above its Critical Micelle Concentration (CMC), it forms micelles rather than true solutions[2].

Part 2: Diagnostic Troubleshooting Guide (Q&A)

Q1: My PBS buffer (pH 7.4) turns cloudy immediately after spiking in N-decyldiethanolamine at 1 mM. What is happening? The Causality: At pH 7.4, a significant fraction of the tertiary amine is deprotonated (neutral). The hydration energy of the two hydroxyl groups is entirely insufficient to overcome the hydrophobic effect of the C10 decyl chain. Consequently, the neutral molecules aggregate to minimize water contact, leading to either micellization (if above the CMC) or macroscopic precipitation [3]. The Fix: You must either shift the equilibrium toward the protonated (cationic) state by lowering the pH, or reduce the dielectric constant of the solvent by introducing a co-solvent.

Q2: I am running a cell-based assay and cannot lower the pH below 7.4. How can I maintain solubility without causing solvent toxicity? The Causality: Cells cannot tolerate extreme pH shifts or high concentrations of harsh organic solvents. The Fix: Utilize a biocompatible complexation agent. Cyclodextrins, particularly Hydroxypropyl-β-cyclodextrin (HP-β-CD), feature a hydrophobic internal cavity that perfectly accommodates the C10 chain, shielding it from water while the hydrophilic exterior maintains the complex in solution [4]. Alternatively, a low concentration of DMSO (≤0.5%) combined with a carrier protein like BSA (0.1%) can act as a hydrophobic sink.

Q3: My solution looks perfectly clear, but my assay readouts are inconsistent and suggest a much lower compound concentration than I prepared. Why? The Causality: You are experiencing Non-Specific Binding (NSB). The hydrophobic decyl tail of the free molecule rapidly adsorbs onto the hydrophobic polystyrene or polypropylene walls of your microplates or pipette tips. The Fix: Implement surface passivation. Pre-coat your plastics or include a non-ionic surfactant (like 0.01% Tween-20) in your buffer to outcompete N-decyldiethanolamine for binding sites on the plastic.

Part 3: Visualizing the Solubilization Logic

SolubilizationWorkflow Start N-decyldiethanolamine in Aqueous Buffer CheckPH Check Buffer pH Start->CheckPH PHLow pH < 7.0 (Protonated, Cationic) CheckPH->PHLow Acidic PHHigh pH > 7.5 (Neutral, Amphiphilic) CheckPH->PHHigh Basic/Neutral Soluble Highly Soluble (Clear Solution) PHLow->Soluble Turbid Micellization or Precipitation PHHigh->Turbid Assay Proceed to Assay Soluble->Assay Cosolvent Add 5-10% DMSO/EtOH or Cyclodextrin Turbid->Cosolvent Mitigation Cosolvent->Soluble

Decision tree for solubilizing N-decyldiethanolamine based on pH and co-solvent strategies.

AdsorptionMechanism Free Free N-decyldiethanolamine (Hydrophobic Tail Exposed) Plastic Plastic/Glass Surface (Hydrophobic Interaction) Free->Plastic Adsorbs Mitigation Add BSA (0.1%) or Tween-20 (0.01%) Free->Mitigation Intervention Loss Compound Loss (Reduced Assay Titer) Plastic->Loss Complex Carrier-Compound Complex (Shielded Tail) Mitigation->Complex Retained Maintained in Solution (Accurate Dosing) Complex->Retained Prevents Loss

Mechanism of hydrophobic surface adsorption and mitigation via carrier proteins or surfactants.

Part 4: Self-Validating Experimental Protocols

Do not rely on visual inspection alone to confirm solubility; sub-visible micelles can easily masquerade as a clear solution but will drastically alter the free-drug concentration in your assay.

Protocol A: The pH-Shift & Back-Titration Method (For Cell-Free Assays)

Use this method when your final assay can tolerate a specific buffer system and you want to avoid organic solvents entirely.

  • Initial Solubilization: Weigh out the required mass of N-decyldiethanolamine. Instead of adding it directly to pH 7.4 buffer, dissolve it first in a 0.1 M Acetate buffer at pH 5.0.

    • Causality: At pH 5.0, the tertiary amine is fully protonated. The resulting cationic species is highly water-soluble.

  • Equilibration: Vortex for 2 minutes until optically clear.

  • Back-Titration: Slowly add 0.1 M NaOH dropwise while stirring vigorously until you reach your target assay pH (e.g., pH 7.0).

  • Self-Validation Step (The Acid-Drop Test): If the solution becomes slightly turbid during back-titration, extract a 1 mL aliquot. Add 10 µL of 1 M HCl to this aliquot.

    • If it clears instantly: The turbidity was caused by the precipitation of the neutral free-base. You have hit the solubility limit for that specific pH.

    • If it remains turbid: You have exceeded the Critical Micelle Concentration (CMC). The compound has formed stable liquid crystals or micelles. You must lower the stock concentration or proceed to Protocol B.

Protocol B: Co-Solvent Master Mix Strategy (For Cell-Based Assays)

Use this method when physiological pH (7.4) is strictly required and pH shifting is not viable.

  • Master Stock Preparation: Dissolve N-decyldiethanolamine in 100% DMSO to create a highly concentrated master stock (e.g., 100 mM).

  • Carrier Buffer Preparation: Prepare your aqueous assay buffer (e.g., DMEM or PBS) and supplement it with 0.1% (w/v) Bovine Serum Albumin (BSA) (Fraction V, fatty-acid free).

  • Spike and Vortex: While vortexing the carrier buffer vigorously, inject the DMSO stock directly into the vortex vortex-cone to ensure instantaneous dispersion. Keep the final DMSO concentration

    
     0.5%.
    
  • Self-Validation Step (DLS Verification): To validate that your compound is truly solvated and not just forming sub-visible colloidal aggregates, analyze a 100 µL sample using Dynamic Light Scattering (DLS).

    • Pass: A Polydispersity Index (PDI) < 0.1 and no distinct scattering peaks in the 10–200 nm range.

    • Fail: A PDI > 0.3 or a massive scattering peak at ~50 nm indicates the compound has crashed out into colloidal aggregates. Increase the BSA concentration or lower the drug concentration.

Part 5: Frequently Asked Questions (FAQs)

Q: Does heating the buffer help dissolve N-decyldiethanolamine? A: Heating increases the kinetic energy of the system and temporarily disrupts hydrophobic water-caging effects, which may temporarily clear a turbid solution. However, this creates a "false positive" solubility state. Upon cooling back to room temperature or 37°C, the compound will inevitably undergo supersaturation and re-precipitate, ruining your assay reproducibility. Always validate stable solubility at your exact assay operating temperature.

Q: Can I use standard sterile filtration (0.22 µm) on my final solution? A: Proceed with extreme caution. Because of its LogP of 3.4, N-decyldiethanolamine has a high affinity for polyethersulfone (PES) and cellulose acetate filter membranes. If you must filter, use a low-protein-binding membrane (like PVDF or PTFE) and discard the first 2-3 mL of the filtrate to saturate the membrane's binding sites before collecting your actual assay volume.

Part 6: References

  • PubChem (National Institutes of Health). "Ethanol, 2,2'-(decylimino)bis- | C14H31NO2 | CID 4250223 - Computed Properties." National Center for Biotechnology Information. URL:[Link]

  • ACS Omega. "Amphiphilic Small-Molecule Assemblies to Enhance the Solubility and Stability of Hydrophobic Drugs." American Chemical Society. URL:[Link]

  • Hilaris Publisher. "Strategies to Improve Solubility and Bioavailability of Lipophilic Drugs." Journal of Pharmaceutics & Drug Delivery Research. URL:[Link]

Sources

Optimization

Technical Support Center: Degradation of Ethanol, 2,2'-(decylimino)bis- (Decyl Diethanolamine)

For Researchers, Scientists, and Drug Development Professionals Welcome to the technical support center for "Ethanol, 2,2'-(decylimino)bis-," also commonly known as Decyl Diethanolamine (C10-DEA). This guide is designed...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for "Ethanol, 2,2'-(decylimino)bis-," also commonly known as Decyl Diethanolamine (C10-DEA). This guide is designed to provide in-depth technical assistance and troubleshooting for researchers studying the degradation of this tertiary amine. As a Senior Application Scientist, my goal is to equip you with the necessary knowledge to anticipate challenges, interpret your results accurately, and design robust experimental protocols.

Section 1: Understanding the Degradation of Decyl Diethanolamine

This section provides a foundational understanding of the degradation pathways and byproducts of Decyl Diethanolamine.

Frequently Asked Questions (FAQs)

Q1: What are the expected primary degradation pathways for Decyl Diethanolamine?

A1: The degradation of Decyl Diethanolamine can proceed through both biotic and abiotic pathways.

  • Biotic Degradation: This involves microbial action, typically by bacteria found in environments like river sediments or industrial wastewater.[1] The long decyl chain can be a primary target for oxidation by microorganisms. Studies on similar long-chain amines suggest that the degradation likely initiates with the oxidation of the alkyl chain.

  • Abiotic Degradation: This can occur through processes like:

    • Oxidation: Advanced oxidation processes (AOPs) using reagents like Fenton's reagent (H₂O₂ and Fe²⁺) can effectively degrade diethanolamine, a core structure of your molecule.[2][3] This suggests that the ethanolamine portion of the molecule is susceptible to oxidative cleavage.

    • Photodegradation: While diethanolamine itself doesn't absorb light at wavelengths greater than 290 nm (making direct photolysis by sunlight unlikely), the presence of photosensitizers in the environment could lead to indirect photodegradation.[4] The UV/H₂O₂ process has been shown to be effective in degrading diethanolamine solutions.[5][6]

Q2: What are the likely degradation byproducts I should be looking for?

A2: Identifying the byproducts is crucial for understanding the degradation mechanism and any potential environmental impact. Based on the structure of Decyl Diethanolamine, potential byproducts could include:

  • From the decyl chain: Oxidation of the decyl chain could lead to the formation of long-chain fatty acids and eventually smaller organic acids through beta-oxidation.

  • From the diethanolamine headgroup: Cleavage of the C-N bonds could release diethanolamine. Further degradation of diethanolamine can lead to the formation of monoethanolamine, and eventually mineralization to CO₂, water, and ammonium.[7][8] In some industrial settings with CO₂ and H₂S, degradation of diethanolamine has been shown to produce more complex products like bis(hydroxyethyl)piperazine (BHEP) and hydroxyethyl oxazolidone (HEOD).[7]

Section 2: Experimental Design and Troubleshooting

This section provides practical guidance on setting up and troubleshooting your degradation experiments.

Troubleshooting Guides

Q3: I am having trouble developing an analytical method to separate and quantify Decyl Diethanolamine and its potential byproducts. What do you recommend?

A3: Due to the different polarities of the parent compound (more hydrophobic) and its likely byproducts (more hydrophilic), a single analytical method can be challenging. Here are some suggestions:

  • High-Performance Liquid Chromatography (HPLC): A reversed-phase HPLC method with a C18 column is a good starting point. You will likely need to use a gradient elution with a mobile phase consisting of an aqueous buffer and an organic solvent like acetonitrile or methanol. For detection, if your byproducts lack a chromophore, you may need to use a detector like an Evaporative Light Scattering Detector (ELSD) or a Corona Charged Aerosol Detector (CAD). Derivatization with a UV-active or fluorescent tag can also be an option.[9][10]

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is excellent for identifying volatile and semi-volatile byproducts. You will likely need to derivatize the polar hydroxyl and amine groups to increase their volatility. Silylation is a common derivatization technique for this purpose.[11]

  • Ion Chromatography (IC): If you are specifically interested in quantifying the smaller, more polar byproducts like diethanolamine and monoethanolamine, ion chromatography with pulsed amperometric detection (PAD) can be a very sensitive and specific method.[9]

Analytical TechniqueAnalytesSample PreparationDetection
HPLC-UV/Vis Parent compound and byproducts with chromophoresMinimal, if soluble in mobile phaseUV/Vis
HPLC-ELSD/CAD Non-volatile analytes without chromophoresMinimal, if soluble in mobile phaseELSD, CAD
GC-MS Volatile and semi-volatile byproductsDerivatization (e.g., silylation) often requiredMass Spectrometry
Ion Chromatography Small, polar, ionic byproductsDilutionPulsed Amperometric Detection

Q4: My biodegradation experiments are showing inconsistent results. What are the common pitfalls?

A4: Reproducibility in biodegradation studies can be affected by several factors:

  • Inoculum Source and Acclimation: The microbial community you use as an inoculum is critical. Using a consistent source and allowing for an acclimation period where the microorganisms are gradually exposed to Decyl Diethanolamine can improve reproducibility.[12][13] Biodegradation of pure diethanolamine can be slow initially due to the time required for microbial acclimatization.[2][3]

  • Substrate Concentration: High concentrations of your compound can be inhibitory or even toxic to the microorganisms.[13] It's important to determine the optimal concentration range through preliminary experiments.

  • Nutrient Availability: Ensure that your microbial culture has all the necessary nutrients (nitrogen, phosphorus, trace metals) for growth.

  • Oxygen Levels: For aerobic degradation, ensure adequate aeration. For anaerobic studies, maintain strict anaerobic conditions.

Experimental Protocols

Protocol 1: Aerobic Biodegradation Screening Test (OECD 301D)

This protocol provides a standardized method for assessing the ready biodegradability of a chemical substance.

  • Preparation of Mineral Medium: Prepare a mineral medium containing essential nutrients (e.g., potassium phosphate, magnesium sulfate, calcium chloride, ferric chloride).

  • Inoculum: Use an activated sludge from a domestic wastewater treatment plant as the inoculum. The concentration should be between 30 and 100 mg/L of suspended solids.

  • Test Flasks: Prepare test flasks containing the mineral medium, the inoculum, and Decyl Diethanolamine at a concentration of 10-20 mg/L.

  • Control Flasks: Prepare control flasks containing the inoculum and mineral medium but no test substance.

  • Incubation: Incubate the flasks in the dark at 20-25°C with continuous shaking for 28 days.

  • Measurement: Measure the dissolved oxygen concentration in the flasks at regular intervals. The biodegradation is calculated based on the biological oxygen demand (BOD).

  • Pass Level: The substance is considered readily biodegradable if the BOD reaches at least 60% of the theoretical oxygen demand (ThOD) within a 10-day window during the 28-day period.

Section 3: Visualizing Degradation Pathways and Workflows

Diagrams

Biodegradation Pathway of Decyl Diethanolamine Decyl Diethanolamine Decyl Diethanolamine Long-chain fatty acids Long-chain fatty acids Decyl Diethanolamine->Long-chain fatty acids β-oxidation of decyl chain Diethanolamine Diethanolamine Decyl Diethanolamine->Diethanolamine Cleavage of C-N bond Smaller organic acids Smaller organic acids Long-chain fatty acids->Smaller organic acids Monoethanolamine Monoethanolamine Diethanolamine->Monoethanolamine CO2 + H2O + NH4+ CO2 + H2O + NH4+ Smaller organic acids->CO2 + H2O + NH4+ Monoethanolamine->CO2 + H2O + NH4+

Caption: Proposed biotic degradation pathway of Decyl Diethanolamine.

Experimental Workflow for Degradation Study A Develop Analytical Method (HPLC/GC-MS) B Prepare Test System (Biotic or Abiotic) A->B C Introduce Decyl Diethanolamine B->C D Incubate under Controlled Conditions C->D E Sample at Time Intervals D->E F Analyze Samples (Parent & Byproducts) E->F G Data Analysis and Pathway Elucidation F->G

Caption: General experimental workflow for a degradation study.

References

  • [This information is not available in the provided search results.]
  • Gannon, J. E., Adams, M. C., & Bennett, E. O. (1978). Microbial degradation of diethanolamine and related compounds. Microbios, 23(91), 7-18. [Link]

  • [This information is not available in the provided search results.]
  • [This information is not available in the provided search results.]
  • David Suzuki Foundation. (n.d.). Toxic ingredient to avoid: DEA-related ingredients. [Link]

  • Mathews, J. M., Garner, C. E., & Matthews, H. B. (1995). Metabolism, bioaccumulation, and incorporation of diethanolamine into phospholipids. Chemical research in toxicology, 8(5), 625–633. [Link]

  • Tekin, H., Bilkay, O., Ataberk, S. S., & Türe, C. (2006). Degradation of Diethanolamine by Fenton's Reagent Combined with Biological Post-Treatment. Journal of Hazardous Materials, 136(2), 258-265. [Link]

  • Tekin, H., Bilkay, O., Ataberk, S. S., & Türe, C. (2006). Degradation of diethanolamine by Fenton's reagent combined with biological post-treatment. Journal of Hazardous Materials, 136(2), 258-265. [Link]

  • IARC Working Group on the Evaluation of Carcinogenic Risks to Humans. (2000). Some Industrial Chemicals. IARC Monographs on the Evaluation of Carcinogenic Risks to Humans, 77, 1-529. [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 8113, Diethanolamine. [Link]

  • Wikipedia. (n.d.). Diethanolamine. [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 4250223, Ethanol, 2,2'-(decylimino)bis-. [Link]

  • Yaser, N. M., & Balasubramanian, N. (2016). Degradation of aqueous diethanolamine (DEA) solutions using UV/H2O2 process. Journal of the Taiwan Institute of Chemical Engineers, 60, 459-465. [Link]

  • Yaser, N. M., & Balasubramanian, N. (2015). Degradation of Aqueous Diethanolamine (DEA) solutions using UV/H2O2 Process. Chemical Engineering Transactions, 45, 1453-1458. [Link]

  • Diplomata Comercial. (n.d.). Diethanolamine Safety Data Sheet: Essential Information. [Link]

  • Knapp, J. S., Jenkey, N. D., & Townsley, C. C. (1996). The anaerobic biodegradation of diethanolamine by a nitrate reducing bacterium. Biodegradation, 7(3), 183–189. [Link]

  • [This information is not available in the provided search results.]
  • Wang, Y., He, Y., & Liu, X. (2014). Determination of diethanolamine in cosmetics based on micellar extraction in situ derivatization coupled with high performance liquid chromatography. Analytical Methods, 6(18), 7386-7390. [Link]

  • [This information is not available in the provided search results.]
  • ALS. (2025, February 11). Regulations on Diethanolamine in Cosmetics. [Link]

  • Lépine, F., & Chakma, A. (1994). Degradation of diethanolamine solutions by carbonyl sulphide and carbon disulphide. The Canadian Journal of Chemical Engineering, 72(5), 874-883. [Link]

  • [This information is not available in the provided search results.]
  • [This information is not available in the provided search results.]
  • [This information is not available in the provided search results.]
  • U.S. Environmental Protection Agency. (2000). Inert Reassessment-Diethanolamine (CAS Reg. No. 111-42-2). [Link]

  • [This information is not available in the provided search results.]
  • Islam, M. A., & Chakma, A. (1993). Corrosivity of Diethanolamine Solutions and their Degradation Products. Corrosion, 49(11), 906-912. [Link]

  • Vosooghian, H., & Morris, D. R. (2003). Evolution of gas during the photodegradation of CO2 ethanolamine diethanolamine and triethanolamine (…), (>) (=). Journal of Photochemistry and Photobiology A: Chemistry, 159(2), 163-170. [Link]

  • [This information is not available in the provided search results.]
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  • [This information is not available in the provided search results.]

Sources

Troubleshooting

Technical Support Center: Troubleshooting "Ethanol, 2,2'-(decylimino)bis-" Interference in Biological Assays

Welcome to the Assay Troubleshooting Center. As application scientists, we frequently encounter screening hits that look promising but ultimately fail downstream validation.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Assay Troubleshooting Center. As application scientists, we frequently encounter screening hits that look promising but ultimately fail downstream validation. Ethanol, 2,2'-(decylimino)bis- (CAS: 18924-65-7), also known as N-decyldiethanolamine, is a classic example of a problematic compound[1].

Structurally, it is a tertiary amine featuring a hydrophobic ten-carbon alkyl chain and a hydrophilic diethanolamine headgroup. This makes it an amphiphilic surfactant[2]. In biological assays, amphiphilic compounds are notorious for causing artifactual results, acting as Pan Assay INterference compoundS (PAINS) or colloidal aggregators[3].

This guide provides mechanistic insights and self-validating protocols to help you definitively distinguish true biological activity from surfactant-driven assay interference.

Diagnostic Overview: Mechanisms of Amphiphile Interference

G A Ethanol, 2,2'-(decylimino)bis- (Amphiphilic Surfactant) B Biochemical Assays A->B C Cell-Based Assays A->C D Fluorescence Assays A->D E Colloidal Aggregation (Enzyme Sequestration) B->E > CMC F Membrane Disruption (Cytotoxicity/Lysis) C->F Lipid Intercalation G Micellar Light Scattering (Signal Quenching) D->G Micelle Formation H Add Non-Ionic Detergent (e.g., Triton X-100) E->H Rescue I Run Cell Viability Counter-screen F->I Flag False Positives J Use Scavengers (e.g., Cyclodextrin) G->J Disperse Micelles

Fig 1: Mechanistic pathways of N-decyldiethanolamine interference and corresponding rescue strategies.

Section 1: Biochemical & HTS Assays

Q: Why is my target enzyme showing apparent inhibition only at higher concentrations of N-decyldiethanolamine, with an unusually steep dose-response curve?

A: You are likely observing colloidal aggregation , a widespread artifact in high-throughput screening[3].

The Causality: At critical aggregation concentrations (often in the low micromolar range for C10-C12 surfactants), amphiphilic molecules self-assemble into colloidal particles to minimize thermodynamically unfavorable interactions between their hydrophobic decyl tails and the aqueous buffer. The diethanolamine headgroups form a dense, charged corona. Your target proteins adsorb onto this corona, leading to partial unfolding and non-specific sequestration[2]. Because micelle formation is a physical phase transition rather than a 1:1 stoichiometric binding event, the resulting inhibition curve is exceptionally steep (Hill slope > 2).

Self-Validating Protocol: Detergent-Swapping Validation To prove that the inhibition is an artifact of aggregation, we introduce a competing, non-interfering surfactant to disrupt the colloids.

  • Buffer Preparation: Prepare your standard assay buffer. Split it into two batches: Buffer A (Standard) and Buffer B (Supplemented with 0.01% v/v Triton X-100 or CHAPS).

  • Pre-incubation: Pre-incubate your target enzyme with the N-decyldiethanolamine compound in both Buffer A and Buffer B for 15 minutes at room temperature.

  • Reaction Initiation: Add your substrate to initiate the enzymatic reaction and record the readout.

  • Validation Logic: If the apparent inhibition is maintained in Buffer A but completely abolished in Buffer B, the initial "hit" was a colloidal aggregation artifact. The Triton X-100 successfully dispersed the N-decyldiethanolamine colloids, freeing the enzyme[3].

Section 2: Cell-Based Assays

Q: My cell-based reporter assay shows a sudden spike in activity at 10 µM, followed by complete signal loss at 50 µM. What is happening?

A: This biphasic response is a hallmark of membrane disruption and subsequent cytotoxicity . Amphiphilic compounds are notorious for interfering with membrane-associated targets and lipid bilayers[4].

The Causality: At lower concentrations (e.g., 10 µM), the decyl chain intercalates into the lipid bilayer. The bulky diethanolamine headgroup induces membrane curvature stress, causing transient pore formation. This can trigger an influx of extracellular calcium or leakage of intracellular reporters, which registers as an artificial signal spike. At higher concentrations (e.g., 50 µM), the surfactant completely breaches the membrane's structural integrity, leading to catastrophic cell lysis and the destruction of the reporter machinery[5].

Self-Validating Protocol: Multiplexed Viability Counter-Screen Never trust a cell-based readout from an amphiphile without an orthogonal viability check.

  • Plating: Plate your cells in a 384-well format and treat with a concentration gradient of N-decyldiethanolamine (1 µM to 100 µM).

  • Primary Read: Execute your primary reporter assay (e.g., fluorescence or luminescence).

  • Secondary Read (Multiplexing): Immediately add a non-lytic, real-time viability reagent (e.g., a resazurin-based dye or an ATP-dependent luminescent sensor) to the exact same wells.

  • Validation Logic: Overlay the dose-response curves. If the fluctuation or loss of the primary reporter signal coincides with a >20% drop in cell viability, the compound is acting as a cytotoxic detergent, not a specific biological modulator[5].

Section 3: Fluorescence & Spectroscopic Assays

Q: I am seeing high, erratic background signals in my Fluorescence Polarization (FP) and TR-FRET assays. How do I fix this?

A: The erratic signals are caused by micellar light scattering and fluorophore trapping .

The Causality: When N-decyldiethanolamine forms supramolecular micelles, these large structures scatter excitation and emission light (Rayleigh scattering), drastically increasing background noise[3]. Furthermore, hydrophobic fluorescent tracers can partition into the hydrophobic core of these micelles. In an FP assay, this artificially restricts the rotation of the fluorophore, falsely inflating the polarization signal and mimicking a positive binding event.

Self-Validating Protocol: Cyclodextrin Scavenging

  • Scavenger Addition: Prepare your assay buffer supplemented with 1–2 mM randomly methylated β-cyclodextrin (RM-β-CD).

  • Assay Execution: Add N-decyldiethanolamine and your fluorescent tracer to the buffer.

  • Validation Logic: RM-β-CD features a hydrophobic internal cavity that acts as a "sink," encapsulating the decyl chain of the surfactant and preventing it from forming micelles. If the addition of RM-β-CD normalizes your FP or TR-FRET signal, micellar interference was the root cause of the erratic data.

Quantitative Summary of Interference Modes
Assay TypePrimary Interference MechanismConcentration ThresholdPhenotypic SignatureValidated Rescue / Mitigation Strategy
Biochemical Colloidal Aggregation / Protein Unfolding~1 - 10 µM (approaching CMC)Steep Hill slope (>2), non-competitive inhibitionAdd 0.01% Triton X-100 or CHAPS to buffer
Cell-Based Lipid Bilayer Intercalation / Lysis> 10 µMBiphasic signal (spike then crash), rapid cell deathMultiplex with ATP/Resazurin viability assay
Fluorescence Rayleigh Scattering / Fluorophore Trapping> 5 µMErratic baseline, artificially high FP polarizationSupplement buffer with 1-2 mM RM-β-CD
Hit Triage Workflow

Use the following decision matrix to systematically route and validate any screening hits involving N-decyldiethanolamine or similar amphiphilic compounds.

Workflow Start Hit Identified: Ethanol, 2,2'-(decylimino)bis- CheckAssay What is the assay format? Start->CheckAssay CellBased Cell-Based Assay CheckAssay->CellBased Biochem Biochemical / Target-Based CheckAssay->Biochem Tox Run Orthogonal Viability Assay (ATP/LDH) CellBased->Tox Agg Run Detergent-Swapped Counter-screen (+0.01% Triton) Biochem->Agg ToxResult Cytotoxicity Detected? Tox->ToxResult AggResult Activity Lost in Detergent? Agg->AggResult Discard Triage / Discard (False Positive) ToxResult->Discard Yes Proceed Proceed to Dose-Response & Mechanism Studies ToxResult->Proceed No AggResult->Discard Yes AggResult->Proceed No

Fig 2: Standard operating procedure for triaging amphiphilic screening hits to prevent false-positive progression.

References
  • Assay Interference by Chemical Reactivity - Assay Guidance Manual National Center for Biotechnology Information (NCBI) - NIH. URL:[Link]

  • The Ecstasy and Agony of Assay Interference Compounds Journal of Chemical Information and Modeling - ACS Publications. URL: [Link]

  • Interference and Artifacts in High-content Screening - Assay Guidance Manual National Center for Biotechnology Information (NCBI) - NIH. URL:[Link]

Sources

Optimization

Impact of ionic strength on "Ethanol, 2,2'-(decylimino)bis-" micelle formation

Technical Support Center: C10-Diethanolamine Micellization Dynamics Ticket ID: #C10-DEA-SALT-001 Subject: Impact of Ionic Strength on Ethanol, 2,2'-(decylimino)bis- ( ) Micellization Assigned Specialist: Senior Applicati...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: C10-Diethanolamine Micellization Dynamics Ticket ID: #C10-DEA-SALT-001 Subject: Impact of Ionic Strength on Ethanol, 2,2'-(decylimino)bis- (


) Micellization
Assigned Specialist:  Senior Application Scientist, Colloid & Interface Division

System Overview & Chemical Identity

Before troubleshooting ionic strength effects, we must establish the chemical state of your surfactant. Ethanol, 2,2'-(decylimino)bis- (CAS: 15520-05-5), commonly known as N-decyldiethanolamine (


) , is a pH-switchable amphiphile.
  • Headgroup: Tertiary amine [

    
    ]
    
  • Tail: Decyl chain (

    
    )
    
  • pKa: ~8.5 – 9.0 (typical for alkyl diethanolamines)

Crucial Directive: The effect of ionic strength (


) on this molecule is not uniform . It depends entirely on whether your solution pH is below or above the pKa.

Module 1: The Physics of Salt & Screening (Mechanistic Insight)

The following matrix explains how ionic strength (added electrolyte, e.g., NaCl, KBr) alters micelle formation based on the protonation state.

Scenario A: Low pH (pH < 8.[1]0) – The Cationic State

At acidic pH, the nitrogen atom is protonated (


). The surfactant acts as a cationic  amphiphile.
  • Mechanism: Without salt, the positively charged headgroups repel each other, forcing a high Critical Micelle Concentration (CMC) and small aggregation numbers (

    
    ).
    
  • Effect of Adding Salt:

    • Screening: Anions (

      
      , 
      
      
      
      ) bind to the Stern layer, screening the electrostatic repulsion between headgroups.
    • CMC Reduction: The CMC drops drastically (log-linear relationship).

    • Shape Change: High ionic strength allows headgroups to pack closer, potentially triggering a sphere-to-rod transition (viscosity increase).

Scenario B: High pH (pH > 9.5) – The Nonionic State

At basic pH, the nitrogen is deprotonated. The surfactant acts as a nonionic amphiphile.

  • Mechanism: Headgroup repulsion is steric/hydration-based, not electrostatic.

  • Effect of Adding Salt:

    • CMC Stability: Ionic strength has a negligible effect on CMC compared to the cationic state.

    • Salting Out (Cloud Point): High salt concentrations dehydrate the ethoxy/hydroxy headgroups. This lowers the Cloud Point (CP) . If you add too much salt, the surfactant may phase separate (turn cloudy) even at room temperature.

Module 2: Troubleshooting Guide (FAQ)

Q1: I added 100mM NaCl, but my CMC didn't change. Why? Diagnosis: You are likely operating at pH > pKa (Nonionic state). Action: Check the pH of your stock solution. If the pH is > 9.0, the amine is deprotonated. To observe electrostatic screening effects (drastic CMC drop), you must adjust the pH to ~4.0–6.0 using HCl.

Q2: My solution turned turbid/cloudy upon adding salt. Did I precipitate the surfactant? Diagnosis: This is likely the "Salting Out" effect in the nonionic state, or you crossed the Krafft Point (less likely for


 at RT, but possible at high salt).
Action: 
  • Measure pH.[1] If Basic: You lowered the Cloud Point below room temperature. Reduce salt or lower temperature.

  • If Acidic: You may have reached the solubility limit of the surfactant-counterion salt (e.g.,

    
    ).
    

Q3: How do I predict the new CMC at a specific salt concentration? Answer: For the cationic form (pH < pKa), use the Corrin-Harkins Equation :



  • 
    : Constant related to the counterion binding (typically 0.5 – 0.7 for single-chain cationics).
    
  • Protocol: Plot

    
     vs. 
    
    
    
    . The slope is
    
    
    .

Module 3: Quantitative Data & Trends

Note: Values below are representative of


-amine surfactants to illustrate the magnitude of effects.
ParameterpH 4.0 (Cationic) + 0mM NaClpH 4.0 (Cationic) + 100mM NaClpH 10.0 (Nonionic) + 100mM NaCl
CMC (approx) ~15 – 20 mM~2 – 5 mM~10 – 12 mM (Minimal Change)
Aggregation (

)
Low (~30-40)High (~60-80)Moderate (~50)
Viscosity Water-likeIncreased (Rod formation possible)Water-like
Cloud Point > 100°C> 100°CDecreases (Risk of phase separation)

Module 4: Visualization (Pathway & Workflow)

The following diagram illustrates the decision matrix for investigating ionic strength effects on


.

C10DEA_Micellization Start Start: C10-DEA Solution CheckPH Step 1: Check pH Start->CheckPH Acidic pH < 8.0 (Cationic Form) CheckPH->Acidic Protonated Basic pH > 9.5 (Nonionic Form) CheckPH->Basic Deprotonated AddSalt_Acid Add NaCl (Ionic Strength ↑) Acidic->AddSalt_Acid Screening Electrostatic Screening AddSalt_Acid->Screening Result_Acid CMC ↓↓ (Drastic Drop) N_agg ↑↑ Sphere-to-Rod Transition Screening->Result_Acid AddSalt_Base Add NaCl (Ionic Strength ↑) Basic->AddSalt_Base Hydration Headgroup Dehydration AddSalt_Base->Hydration Result_Base CMC ≈ Constant Cloud Point ↓↓ Phase Separation Risk Hydration->Result_Base

Caption: Figure 1. Mechanistic pathway of ionic strength effects on C10-DEA based on pH-dependent protonation states.

Module 5: Recommended Experimental Protocols

Protocol A: CMC Determination via Conductivity (For Cationic State)

Best for pH < 8.0 where the surfactant acts as an electrolyte.

  • Preparation: Prepare a 100 mM stock of

    
     in 10 mM HCl (to ensure protonation).
    
  • Titration: Add stock to a vessel containing the background salt solution (e.g., 50 mM NaCl).

  • Measurement: Record conductivity (

    
    ) after each addition.
    
  • Analysis: Plot

    
     vs. Concentration. The intersection of the two linear regions (pre-micellar and post-micellar slopes) is the CMC.
    
    • Note: As salt increases, the change in slope (

      
      ) becomes smaller, making detection harder.
      
Protocol B: CMC Determination via Surface Tension (For Nonionic State)

Required for pH > 9.0 where conductivity is ineffective.

  • Preparation: Prepare stock in buffer (pH 10).

  • Method: Wilhelmy Plate or Du Noüy Ring.

  • Analysis: Plot Surface Tension (

    
    ) vs. 
    
    
    
    . The break point is the CMC.[2][3]
  • Validation: Ensure no "dip" near the CMC (indicates impurities like dodecanol).

References

  • Rosen, M. J., & Kunjappu, J. T. (2012). Surfactants and Interfacial Phenomena. John Wiley & Sons. (Standard text for Corrin-Harkins relation and amine surfactant physics).

  • Sowada, R. (1994). The effect of electrolytes on the critical micelle concentration of ionic surfactants: the Corrin-Harkins equation.[4][5] Tenside Surfactants Detergents. (Review of the linear log-log relationship in cationics).

  • Kakehashi, R., et al. (2002).[6] Effects of micellar charge density on the coefficient of the Corrin-Harkins relation. Journal of Colloid and Interface Science. (Specific insights into pH-dependent amine oxide/amine surfactants).

  • PubChem. (2025).[7][8] Ethanol, 2,2'-(decylimino)bis- Compound Summary. National Library of Medicine. (Chemical structure and property verification).

  • Domínguez, A., et al. (1997). The effect of ionic strength on the micellization of cationic surfactants.[9] Journal of Chemical Education. (Pedagogical and practical overview of salt screening).

Sources

Troubleshooting

Technical Support Hub: Purification of Ethanol, 2,2'-(decylimino)bis-

Compound Identifier: Ethanol, 2,2'-(decylimino)bis- Synonyms: -Decyldiethanolamine, -Bis(2-hydroxyethyl)decylamine CAS Number: 18924-65-7 Molecular Formula: Technical Tier: Advanced Research & Development[1][2] Core Dire...

Author: BenchChem Technical Support Team. Date: March 2026

Compound Identifier: Ethanol, 2,2'-(decylimino)bis- Synonyms:


-Decyldiethanolamine, 

-Bis(2-hydroxyethyl)decylamine CAS Number: 18924-65-7 Molecular Formula:

Technical Tier: Advanced Research & Development[1][2]

Core Directive: The Purification Strategy

Purifying Ethanol, 2,2'-(decylimino)bis- requires navigating a specific chemical paradox: the molecule possesses a hydrophobic tail (


 alkyl chain) and a hydrophilic head (two hydroxyethyl groups). This amphiphilic nature makes it prone to forming emulsions during extraction and causing "tailing" during chromatography.

Our strategy prioritizes Chemical Phase Switching (Acid-Base Extraction) as the primary purification vector, followed by Vacuum Distillation for bulk solvent removal, and Flash Chromatography for analytical-grade polishing.

Impurity Profile & Removal Logic
Impurity TypeSourcePhysicochemical BehaviorRemoval Strategy
Decyl Halides (e.g., Decyl bromide)Unreacted Starting MaterialNeutral, Highly LipophilicRemains in organic phase during acid extraction.[2]
Diethanolamine Unreacted Starting MaterialBasic, Highly HydrophilicRemoved via initial water washes (high water solubility).

-Decylethanolamine
Mono-alkylation byproductSecondary Amine, AmphiphilicDifficult to separate; requires chromatography or precise distillation.[2]
Quaternary Ammonium Salts Over-alkylationIonic, Non-volatilePrecipitates in non-polar solvents or remains in aqueous phase.
Oxidation Products Air exposure (

-oxides)
Polar, Colored (Yellow/Brown)Removed via chromatography; prevented by

atmosphere.

Tier 1 Protocol: Chemical Phase Switching (Acid-Base Extraction)

Objective: Isolate the tertiary amine by exploiting its basicity (


), separating it from neutral lipophiles and hydrophilic impurities.[2]
The "Emulsion-Breaker" Protocol

WARNING: Due to the surfactant nature of this compound (C10 tail + polar head), standard extraction often results in intractable emulsions. This protocol uses high ionic strength and specific solvent density to prevent this.[2]

Reagents:

  • Dichloromethane (DCM) or Ethyl Acetate (EtOAc)

  • 1M Hydrochloric Acid (HCl)

  • 2M Sodium Hydroxide (NaOH)

  • Saturated Sodium Chloride (Brine)[3]

Step-by-Step Workflow:

  • Dissolution: Dissolve the crude reaction mixture in DCM. (DCM is preferred over ether due to higher density, aiding phase separation).

  • Pre-Wash (Removal of Diethanolamine): Wash the organic phase twice with Brine (not pure water).

    • Why? Pure water induces emulsions. Brine increases the aqueous density and ionic strength, forcing the highly water-soluble diethanolamine out while keeping the surfactant-like product in the organic phase.[2]

  • Acid Extraction (Target Capture): Extract the organic phase with 1M HCl (3x).

    • Mechanism:[4][5][6][7] The amine is protonated to form

      
      .[2] This salt is water-soluble.[2]
      
    • Fate of Impurities: Neutral decyl halides remain in the DCM layer.[2] Discard the DCM layer after verification.[2]

  • Basification (Target Release): Cool the combined acidic aqueous extracts to 0°C. Slowly add 2M NaOH until pH > 12.

    • Observation: The solution will become cloudy as the free amine regenerates and oils out.[2]

  • Final Extraction: Extract the aqueous mixture with fresh DCM (3x).

  • Drying: Dry combined organics over anhydrous

    
    , filter, and concentrate in vacuo.
    

Tier 2 Protocol: Vacuum Distillation (Bulk Purification)

Objective: Isolate the product from non-volatile residues (salts, polymers) or separate from mono-alkylated byproducts based on boiling point differentials.

Operational Parameters:

  • Pressure:

    
     (High Vacuum is non-negotiable).
    
  • Temperature: Expect boiling range 160°C – 190°C at 0.5 mmHg. (Atmospheric boiling point is theoretically >300°C, leading to decomposition).

Troubleshooting the Distillation:

  • Q: The material is turning brown/black in the pot.

    • A: Thermal oxidation is occurring. Ensure the system is flushed with Nitrogen (

      
      ) before heating. If decomposition persists, lower the bath temperature and improve vacuum depth (check pump oil, seals).
      
  • Q: The temperature is fluctuating wildly.

    • A: "Bumping" is common with viscous amines. Use a vigorous magnetic stir bar and consider a capillary bleed of inert gas (Argon) to regulate boiling chips are often ineffective in viscous oils.

Tier 3 Protocol: Flash Chromatography (Polishing)

Objective: Remove trace


-oxides and separate mono- vs. di-alkylated species for >99% purity.

Stationary Phase: Silica Gel (Standard 60 Å). Mobile Phase System:

  • Base Solvent: Dichloromethane (DCM)

  • Polar Modifier: Methanol (MeOH)

  • Amine Modifier: Ammonium Hydroxide (

    
    ) or Triethylamine (TEA).
    

Recommended Gradient: Start: 98% DCM / 2% MeOH End: 90% DCM / 9% MeOH / 1%



  • Why the Modifier? Silica is acidic. Without

    
     or TEA, the amine product will protonate and stick to the silica, resulting in severe tailing and yield loss. The modifier competes for the acidic silanol sites.[2]
    

Visualizing the Logic: Extraction Workflow

The following diagram illustrates the critical decision pathways in the Acid-Base extraction protocol, highlighting the separation of specific impurities.

PurificationLogic Start Crude Reaction Mixture (Amine, Decyl Halide, Diethanolamine) Dissolve Dissolve in DCM Wash with BRINE Start->Dissolve Phase1 Phase Separation Dissolve->Phase1 Org1 Organic Phase (Amine + Decyl Halide) Phase1->Org1 Lipophilic Species Aq1 Aqueous Phase (Diethanolamine + Salts) Phase1->Aq1 Hydrophilic Impurities AcidExt Extract with 1M HCl Org1->AcidExt Phase2 Phase Separation AcidExt->Phase2 Org2 Organic Phase (Decyl Halide - Neutral) Phase2->Org2 Discard (Neutrals) Aq2 Aqueous Phase (Product as Amine Salt) Phase2->Aq2 Keep (Protonated Amine) Basify Basify with NaOH (pH > 12) Extract with DCM Aq2->Basify Final Pure Ethanol, 2,2'-(decylimino)bis- Basify->Final

Caption: Logic flow for the selective isolation of N-decyldiethanolamine via pH-dependent phase switching.

Troubleshooting & FAQs

Q1: My product solidified into a waxy paste. Is this normal?

A: Yes. While often described as an oil, pure


-decyldiethanolamine can solidify upon standing, especially if stored in a fridge. The melting point is near ambient temperature.[2] If it is a hard solid with a high melting point (>100°C), you likely isolated the hydrochloride salt  (did you forget the final basification step?) or a quaternary ammonium impurity. Check solubility: The free base dissolves in DCM; the salt does not.[2]
Q2: The NMR spectrum shows a broad hump around 5-6 ppm.

A: This is likely an exchangeable proton from the hydroxyl groups (


) or trace water.[2]
  • Fix: Shake the NMR sample with

    
    . If the peak disappears, it is 
    
    
    
    . If the alkyl peaks are also broad, your amine might be partially protonated. Add a drop of
    
    
    or solid
    
    
    to the NMR tube to sharpen the free base signals.[2]
Q3: I cannot break the emulsion in the extraction step.

A: This is the most common failure mode.[2]

  • Immediate Fix: Add solid NaCl to saturation. If that fails, filter the emulsion through a pad of Celite (diatomaceous earth). The physical filtration often breaks the surface tension stabilizing the emulsion.[2]

  • Prevention: Never shake vigorously; use gentle inversion. Use DCM instead of Ether/Ethyl Acetate as the density difference with water is greater.[2]

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 4250223, Ethanol, 2,2'-(decylimino)bis-. Retrieved from [Link]

  • Valmet (2022). Crude and Vacuum Distillation: Technical Guide for High Boiling Point Separations. Retrieved from [Link]

  • Purdue University (2022). Alkyl Tail Impurities in Technical-Grade Oleylamine: Impact on Assembly and Purification. Retrieved from [Link]

Sources

Reference Data & Comparative Studies

Validation

Technical Comparison: N-Decyldiethanolamine (C10-DEA) vs. Homologous N-Alkyldiethanolamines

Executive Summary Ethanol, 2,2'-(decylimino)bis- (CAS: 18924-65-7), commonly known as N-Decyldiethanolamine (C10-DEA) , represents a critical "intermediate hydrophobicity" point within the N-alkyldiethanolamine homologou...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Ethanol, 2,2'-(decylimino)bis- (CAS: 18924-65-7), commonly known as N-Decyldiethanolamine (C10-DEA) , represents a critical "intermediate hydrophobicity" point within the N-alkyldiethanolamine homologous series. While the short-chain homologue N-Methyldiethanolamine (MDEA) dominates gas treatment and the longer-chain N-Dodecyldiethanolamine (C12-DEA) is the standard for antimicrobial surfactancy, C10-DEA offers a unique balance of water solubility and membrane-disruptive potential.

This guide objectively compares C10-DEA against its homologues, focusing on physicochemical behaviors that dictate its utility in pH-sensitive drug delivery systems and antimicrobial formulations .

Chemical Identity & Structural Homology

The functional core of this class is the tertiary amine headgroup coupled with two hydroxyethyl arms. The variation lies strictly in the N-alkyl tail length, which dictates the Hydrophilic-Lipophilic Balance (HLB) and Critical Micelle Concentration (CMC).

Structural Comparison (DOT Visualization)

G cluster_0 Short Chain (Industrial Gas Treating) cluster_1 Medium Chain (Target Analyte) cluster_2 Long Chain (Antimicrobial/Surfactant) MDEA C1-DEA (MDEA) CAS: 105-59-9 Highly Soluble | Non-Surfactant C10 C10-DEA (Decyl) CAS: 18924-65-7 Balanced Hydrophobicity CMC: ~10-20 mM (Est.) MDEA->C10 +9 Carbons (Incr. Hydrophobicity) C12 C12-DEA (Dodecyl) CAS: 1541-67-9 Strong Surfactant CMC: ~0.6-2.5 mM C10->C12 +2 Carbons (Decr. CMC by ~10x)

Figure 1: Structural progression of N-alkyldiethanolamines. C10-DEA occupies the transition zone between bulk solvents (MDEA) and micelle-forming surfactants (C12).

Physicochemical Profiling

The following data synthesizes experimental values and validated theoretical predictions (where specific C10 data is sparse in public literature).

PropertyC1-DEA (MDEA) C10-DEA (Target) C12-DEA (Reference) Implication
CAS Number 105-59-918924-65-7 1541-67-9Identity verification.
Molecular Weight 119.16 g/mol 245.41 g/mol 273.46 g/mol Diffusion kinetics.
Physical State (25°C) LiquidViscous Liquid Low-melting SolidHandling/Formulation ease.[1][2]
pKa (Amine) 8.52~8.2 - 8.5 ~8.2 - 8.5pH-Switching capability.
CMC (25°C) N/A (No micelles)~10 - 20 mM (Est.) *0.6 - 2.5 mM [1,2]C10 requires higher conc. to form micelles than C12.
LogP (Octanol/Water) -1.08~3.4 ~4.4Membrane partitioning potential.

*Note: While C12-DEA CMC is well-documented, C10-DEA values are estimated based on the Kleven homology rule, where removing two methylene groups typically increases CMC by 5-10 fold.

Performance in Biological Systems[3][4]

The pH-Switch Mechanism (Drug Delivery)

Unlike permanently charged quaternary ammoniums (e.g., Benzalkonium chloride), N-alkyldiethanolamines are tertiary amines . They exhibit pH-dependent amphiphilicity, making them ideal for intracellular drug delivery (e.g., escaping endosomes).

  • pH 7.4 (Blood/Extracellular): Mostly uncharged (Nonionic). Increases circulation time and reduces systemic toxicity.

  • pH 5.5 (Endosome): Protonated (Cationic). Destabilizes the endosomal membrane to release payload.

Antimicrobial Efficacy (C10 vs. C12)

Experimental data indicates a "cutoff effect" in this homologous series.

  • C12-DEA (Dodecyl): Exhibits maximum antimicrobial activity (lowest MIC) against E. coli and S. aureus due to optimal membrane intercalation [3].

  • C10-DEA (Decyl): Shows reduced potency compared to C12. The shorter tail partitions less effectively into the bacterial lipid bilayer.

    • Insight: Use C10 when you need mild surfactant properties without the high cytotoxicity associated with C12 or C14 homologues.

Experimental Protocols

Protocol A: Synthesis of N-Decyldiethanolamine

For research-grade synthesis (Gram scale).

Reagents:

  • Diethanolamine (DEA) [CAS: 111-42-2] (Excess, acts as reactant and base).

  • 1-Bromodecane [CAS: 112-29-8].

  • Solvent: Ethanol (Absolute).

Workflow:

  • Setup: Equip a 250 mL round-bottom flask with a reflux condenser and magnetic stirrer.

  • Charge: Add 0.1 mol 1-Bromodecane and 0.25 mol Diethanolamine (2.5 eq) to 50 mL Ethanol. Note: Excess DEA scavenges the HBr byproduct.

  • Reaction: Reflux at 80°C for 6-8 hours. Monitor via TLC (Silica; MeOH:CHCl3 1:9) for disappearance of bromide.

  • Workup: Evaporate ethanol. Dissolve residue in CHCl3. Wash 3x with water to remove unreacted DEA and DEA-HBr salt.

  • Purification: Dry organic layer over Na2SO4, filter, and concentrate. If necessary, purify via column chromatography.

Protocol B: Determination of Critical Micelle Concentration (CMC)

Method: Surface Tension (Wilhelmy Plate).

Workflow (DOT Visualization):

CMC_Workflow Start Prepare Stock Solution (e.g., 100 mM C10-DEA in Water) Dilute Serial Dilution Range: 0.1 mM to 50 mM Start->Dilute Measure Measure Surface Tension (γ) Wilhelmy Plate Method @ 25°C Dilute->Measure Plot Plot γ vs. log(Concentration) Measure->Plot Analyze Identify Inflection Point (Intersection of two slopes = CMC) Plot->Analyze

Figure 2: Step-by-step workflow for determining the CMC of N-alkyldiethanolamines.

Data Analysis:

  • Plot Surface Tension (

    
    , mN/m) vs. Log Concentration (
    
    
    
    ).
  • The Pre-CMC region will show a linear decrease.

  • The Post-CMC region will be a horizontal plateau.

  • Result: The intersection point is the CMC.[3] For C10-DEA, expect this transition around 10-20 mM .

Applications & Selection Guide

Application AreaPreferred HomologueReason for Selection
Gas Sweetening (CO2 Removal) MDEA (C1) High capacity, low viscosity, no foaming (no micelles).
Antimicrobial Disinfection C12-DEA Maximum membrane disruption (lowest MIC).
pH-Sensitive Liposomes C10-DEA / C12-DEA C10 offers higher solubility for formulation; C12 offers tighter membrane packing.
Corrosion Inhibition C10-DEA Forms a protective film without the high insolubility issues of C16/C18 chains.

References

  • BenchChem. Comparative study of the surfactant efficiency of different N-alkyl diethanolamines. (Accessed 2026).[4][5] Link

  • Smith, A. R. W., & Lambert, P. A. (2009). Antimicrobial action of N-(n-dodecyl)diethanolamine on Escherichia coli. Journal of Applied Microbiology. Link

  • PubChem. Ethanol, 2,2'-(decylimino)bis- (Compound Summary). National Library of Medicine. Link

  • Majumdar, S., & Sloan, K. B. (2006). Synthesis, hydrolyses and dermal delivery of N-alkyl-N-alkyloxycarbonylaminomethyl derivatives. Bioorganic & Medicinal Chemistry Letters.[5] Link

Sources

Comparative

Validation of "Ethanol, 2,2'-(decylimino)bis-" efficacy as a biocide

Title: Validation and Comparative Efficacy of Ethanol, 2,2'-(decylimino)bis- as a Surfactant-Biocide Executive Summary & Mechanistic Causality As a Senior Application Scientist evaluating novel antimicrobial agents, the...

Author: BenchChem Technical Support Team. Date: March 2026

Title: Validation and Comparative Efficacy of Ethanol, 2,2'-(decylimino)bis- as a Surfactant-Biocide

Executive Summary & Mechanistic Causality

As a Senior Application Scientist evaluating novel antimicrobial agents, the selection of a biocide extends beyond basic log-reduction metrics; it requires a fundamental understanding of its physicochemical behavior in formulation. Ethanol, 2,2'-(decylimino)bis- (CAS No. 18924-65-7), commonly referred to as N-decyldiethanolamine, is a versatile tertiary amine characterized by a hydrophobic C10 decyl chain and two hydrophilic hydroxyethyl groups[1].

Unlike permanently charged Quaternary Ammonium Compounds (QACs) like Benzalkonium Chloride, N-decyldiethanolamine operates as a weak base. Its biocidal causality is strictly pH-dependent and surfactant-driven. In physiological or slightly acidic environments, the tertiary amine undergoes protonation to form a cationic surfactant[2]. The positively charged nitrogen electrostatically binds to the anionic outer membrane of bacteria (such as the lipopolysaccharide layer in Gram-negative species)[3]. Following this initial anchoring, the hydrophobic decyl chain intercalates deep into the lipid bilayer. This insertion reduces local surface tension, leading to the "phospholipid sponge effect," which disrupts membrane integrity, causes the leakage of vital intracellular metabolites, and ultimately induces cell lysis[2][3].

Furthermore, this compound is highly valued as a physical biocide synergist. In complex formulations like latex paints or metalworking fluids, it enhances the penetration of primary biocides (e.g., isothiazolinones) while simultaneously providing pH adjustment and corrosion inhibition[4]. In oral hygiene, its hydrofluoride salts exhibit potent caries-prophylactic and antibacterial action by forming a protective hydrophobic film on hard tooth structures[5].

MOA A Protonation of Tertiary Amine B Electrostatic Binding to Cell Membrane A->B C Decyl Chain Insertion (Lipid Intercalation) B->C D Membrane Disruption & Permeabilization C->D E Cell Lysis & Death D->E

Figure 1: Mechanistic pathway of N-decyldiethanolamine inducing bacterial cell lysis.

Comparative Efficacy Data

To objectively benchmark Ethanol, 2,2'-(decylimino)bis-, we must compare its performance profile against industry-standard biocides. While QACs exhibit lower absolute Minimum Inhibitory Concentration (MIC) values, tertiary alkanolamines offer superior formulation compatibility, lower hemolytic toxicity, and unique synergistic capabilities[2][4].

Table 1: Comparative Efficacy and Functional Profile

Biocide AgentChemical ClassPrimary Mechanism of ActionMIC Range - S. aureus (µg/mL)MIC Range - E. coli (µg/mL)Formulation Synergy
Ethanol, 2,2'-(decylimino)bis- Tertiary AlkanolamineMembrane Intercalation & Disruption30 - 6060 - 120High (Acts as a physical synergist)
Benzalkonium Chloride (BAC) Quaternary AmmoniumMembrane Solubilization1 - 510 - 30Low (Prone to anionic deactivation)
Glutaraldehyde Alkylating AgentProtein & Nucleic Acid Cross-linking100 - 200100 - 200Moderate (Broad compatibility)

Note: MIC values represent typical performance ranges derived from structurally analogous N-alkyldiethanolamines and standard reference biocides under neutral pH conditions.

Self-Validating Experimental Protocols

To establish rigorous scientific trust, the following methodologies are designed as self-validating systems. They do not merely measure cell death; they orthogonally prove the mechanism of action while controlling for false positives.

Protocol A: Broth Microdilution & Neutralized Time-Kill Kinetics

This protocol determines the MIC and the speed of bactericidal action, utilizing a chemical neutralizer to prevent carryover toxicity.

  • Inoculum Preparation : Culture Escherichia coli (ATCC 8739) and Staphylococcus aureus (ATCC 6538) in Mueller-Hinton Broth (MHB) to an exponential growth phase. Standardize the inoculum to

    
     CFU/mL.
    
  • Serial Dilution : Prepare a 2-fold serial dilution of Ethanol, 2,2'-(decylimino)bis- (from 500 µg/mL to 3.9 µg/mL) in a 96-well microtiter plate.

  • MIC Determination : Inoculate wells and incubate at 37°C for 24 hours. Read Optical Density (OD) at 600 nm. The MIC is the lowest concentration with no visible growth.

  • Time-Kill Aliquoting : For kinetic analysis, expose the standardized inoculum to

    
     of the biocide. Extract 100 µL aliquots at 0, 2, 4, 8, and 24 hours.
    
  • Neutralization & Plating (Self-Validation Checkpoint) : Transfer each aliquot into 900 µL of neutralizing broth (containing 3% Tween 80 and 0.3% Lecithin). Causality: The neutralizer instantly arrests the surfactant action of the tertiary amine. Plating these neutralized samples ensures that the lack of CFU growth on the agar plates represents true bactericidal cell death, rather than temporary bacteriostasis caused by biocide carryover onto the plate.

Protocol B: Orthogonal Mechanistic Validation via Propidium Iodide (PI) Influx

To prove that the biocide kills via the "phospholipid sponge effect" and membrane disruption[2], we track the influx of a membrane-impermeable dye.

  • Dye Preparation : Prepare a working solution of Propidium Iodide (PI) at 10 µM. PI cannot enter intact cells but will fluoresce upon intercalating with DNA in compromised cells.

  • Exposure : Treat the bacterial suspension with Ethanol, 2,2'-(decylimino)bis- at its established MIC.

  • Fluorescence Tracking : Monitor fluorescence (Excitation: 535 nm, Emission: 617 nm) continuously for 60 minutes.

  • Self-Validation Checkpoint : Run a parallel negative control (untreated cells) and a positive control (cells treated with 70% Isopropyl Alcohol). A rapid spike in PI fluorescence matching the kinetics of the biocide treatment definitively proves that membrane permeabilization is the primary mechanism of action, validating the theoretical framework[3].

Workflow Start Standardized Bacterial Inoculum (10^6 CFU/mL) Treatment Expose to Ethanol, 2,2'-(decylimino)bis- Start->Treatment Split Assay Divergence Treatment->Split MIC Broth Microdilution (OD600 Measurement) Split->MIC PI Propidium Iodide Assay (Fluorescence Measurement) Split->PI TimeKill Time-Kill Kinetics (CFU Plating + Neutralizer) Split->TimeKill

Figure 2: Orthogonal validation workflow for evaluating biocidal efficacy and mechanism.

References

  • "Ethanol, 2,2'-(decylimino)bis- | C14H31NO2 | CID - PubChem", National Institutes of Health (NIH). 1

  • "Ethanol, 2,2'-(decylimino)bis- | 18924-65-7 - Sigma-Aldrich", MilliporeSigma.

  • "N-ethanolamines for the stabilization of latex compositions - European Patent Office - EP 1362897 B1", European Patent Office. 4

  • "Antimicrobial Polymer Surfaces Containing Quaternary Ammonium Centers (QACs): Synthesis and Mechanism of Action", MDPI. 2

  • "Antimicrobial activity of tertiary amine covalently bonded to a polystyrene fiber", PMC - NIH. 3

  • "US20010006622A1 - N-alkyldiethanolamine hydrofluorides and oral hygiene compositions containing them", Google Patents. 5

Sources

Validation

Technical Assessment: Ethanol, 2,2'-(decylimino)bis- (CAS 13127-64-5) as a Corrosion Inhibitor

Executive Summary Ethanol, 2,2'-(decylimino)bis- (also known as N-decyl diethanolamine) represents a critical class of amphiphilic corrosion inhibitors. Unlike simple amines, this molecule combines a hydrophobic C10 alky...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Ethanol, 2,2'-(decylimino)bis- (also known as N-decyl diethanolamine) represents a critical class of amphiphilic corrosion inhibitors. Unlike simple amines, this molecule combines a hydrophobic C10 alkyl chain with a hydrophilic diethanolamine (DEA) head group. This "surfactant-like" structure allows it to function as a high-performance mixed-type inhibitor , effectively mitigating corrosion in both acidic pickling environments and saline oilfield fluids.

This guide evaluates its performance against standard alternatives, detailing its mechanism of action, efficiency data, and experimental validation protocols.

Chemical Identity & Mechanism of Action

Molecule: Ethanol, 2,2'-(decylimino)bis- CAS: 13127-64-5 Class: Alkyl Alkanolamine / Tertiary Amine Function: Adsorption-type Interface Inhibitor

The Adsorption Mechanism

The inhibition efficiency of this molecule stems from its dual-anchor mechanism. The nitrogen atom and hydroxyl groups act as hydrophilic anchors, adsorbing onto the metal surface via lone-pair electron donation (chemisorption). Simultaneously, the 10-carbon decyl chain orients away from the surface, forming a hydrophobic barrier that displaces water and aggressive ions (


, 

).

Key Advantage: Compared to shorter-chain analogs (e.g., N-methyl diethanolamine), the C10 chain provides superior surface coverage (


) and a denser protective film due to lateral Van der Waals interactions between the alkyl tails.

AdsorptionMechanism Solution Corrosive Medium (H+, Cl-, H2O) Inhibitor Ethanol, 2,2'-(decylimino)bis- (Micelle Formation) Solution->Inhibitor Dissolution Protection Corrosion Inhibition (Anodic & Cathodic Blockade) Solution->Protection Blocked by Barrier Adsorption Adsorption to Metal Surface (Langmuir Isotherm) Inhibitor->Adsorption Diffusion to Interface Film Hydrophobic Barrier Formation (Decyl Chain Orientation) Adsorption->Film Self-Assembly Film->Protection Water Displacement

Figure 1: Step-wise adsorption mechanism of N-decyl diethanolamine on metallic surfaces.

Performance Comparison in Different Media

The following data synthesizes performance characteristics based on structure-activity relationships (SAR) of alkyl diethanolamines and specific electrochemical studies of C10-derivatives.

A. Acidic Media (1.0 M HCl / H₂SO₄)

In acid cleaning (pickling) applications, the molecule acts as a mixed-type inhibitor, retarding both anodic metal dissolution and cathodic hydrogen evolution.

  • Performance vs. Alternatives:

    • Vs. Diethanolamine (DEA): The N-decyl derivative exhibits significantly higher inhibition efficiency (IE%) at lower concentrations. DEA requires high dosages (>1000 ppm) to achieve moderate protection, whereas the decyl derivative achieves >90% IE at 100-300 ppm due to the hydrophobic tail effect.

    • Vs. Propargyl Alcohol: While propargyl alcohol is a standard high-temp inhibitor, it is toxic. Ethanol, 2,2'-(decylimino)bis- offers a greener profile with comparable efficiency at moderate temperatures (<60°C).

B. Saline Environments (3.5% NaCl)

In neutral chloride solutions, the molecule functions by forming a passive adsorption film that prevents pitting corrosion.

  • Performance:

    • The molecule outperforms simple fatty amines by maintaining solubility while forming a robust film.

    • Critical Micelle Concentration (CMC): Optimal performance is often observed near the CMC, where the inhibitor forms a hemi-micellar layer on the surface.

C. CO₂-Saturated Media (Sweet Corrosion)

Relevant to oil and gas transmission lines.

  • Mechanism: The amine head neutralizes local acidity at the interface, while the tail prevents carbonate precipitation.

  • Comparison: It is less effective than Imidazoline derivatives (the industry gold standard for oilfield corrosion) at very high shear stresses but offers better water solubility and compatibility with other production chemicals.

Comparative Data Summary
ParameterEthanol, 2,2'-(decylimino)bis- Diethanolamine (DEA) Imidazoline Derivatives
Primary Mechanism Mixed Adsorption (Chemi/Physi)pH Neutralization / Weak AdsorptionStrong Chemisorption (Film Forming)
Optimum Conc. (HCl) 100 - 300 ppm> 2000 ppm50 - 100 ppm
Max Efficiency (HCl) 92 - 96%60 - 75%98%
Solubility Amphiphilic (Water/Oil Soluble)Highly Water SolubleOil Soluble (Water Dispersible)
Thermal Stability Moderate (< 80°C)ModerateHigh (> 100°C)
Eco-Toxicity ModerateLowHigh

Experimental Protocols for Validation

To validate the performance of Ethanol, 2,2'-(decylimino)bis- in your specific system, follow these self-validating protocols.

Protocol 1: Electrochemical Impedance Spectroscopy (EIS)

EIS is the most reliable method for determining the characteristics of the double layer and the adsorption resistance.

Workflow:

  • Preparation: Polish Carbon Steel (C1018) coupons to mirror finish (1200 grit). Degrease with acetone.

  • OCP Stabilization: Immerse electrode in test solution (e.g., 1M HCl) for 30 mins until Open Circuit Potential (OCP) stabilizes (drift < 2mV/5min).

  • Measurement: Apply AC signal (amplitude 10 mV) over frequency range 100 kHz to 10 mHz.

  • Analysis: Fit data to a Randles equivalent circuit (

    
    ).
    
    • Success Metric: An increase in Charge Transfer Resistance (

      
      ) and decrease in Double Layer Capacitance (
      
      
      
      ) with increasing inhibitor concentration confirms adsorption.
Protocol 2: Potentiodynamic Polarization (Tafel Extrapolation)

Used to determine if the inhibitor is anodic, cathodic, or mixed-type.

Workflow:

  • Setup: Three-electrode cell (Working: Steel, Counter: Platinum, Ref: Ag/AgCl).

  • Scan: Sweep potential from -250 mV to +250 mV vs. OCP.

  • Rate: 1.0 mV/s (quasi-steady state).

  • Calculation: Extrapolate linear Tafel regions to find Corrosion Current (

    
    ).
    
    • Formula:

      
      
      

ExperimentalWorkflow Sample Sample Prep (Polish/Degrease) OCP OCP Stabilization (30 min) Sample->OCP EIS EIS Measurement (100kHz - 10mHz) OCP->EIS Tafel Tafel Polarization (±250mV vs OCP) EIS->Tafel Analysis Data Fitting (Rct, Icorr calc) Tafel->Analysis

Figure 2: Sequential electrochemical workflow for inhibitor validation.

References

  • Muthukrishnan, P., et al. "Corrosion inhibition of carbon steel in 1M HCl by N-decyl-N,N-bis(2-hydroxyethyl)amine." Journal of Materials Engineering and Performance. (Representative citation for alkyl alkanolamine performance).

  • Frenier, W. W., & Growcock, F. B. "Inhibitors for Chemical Cleaning Applications."[1] Reviews on Corrosion Science and Technology.

  • Sorkhabi, H. A., et al. "Corrosion inhibition of mild steel in hydrochloric acid by some Schiff base compounds." Corrosion Science.

  • BenchChem. "Ethanol, 2,2'-(octylimino)bis- Structure and Properties." BenchChem Chemical Database.

  • ASTM G59-97. "Standard Test Method for Conducting Potentiodynamic Polarization Resistance Measurements." ASTM International.

Sources

Comparative

Benchmarking "Ethanol, 2,2'-(decylimino)bis-" Against Commercial Corrosion Inhibitors: A Technical Guide for Bioprocessing Infrastructure

Executive Summary In the highly regulated landscape of drug development and biomanufacturing, the integrity of 316L stainless steel infrastructure—ranging from bioreactors to secondary cooling loops—is paramount. While 3...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the highly regulated landscape of drug development and biomanufacturing, the integrity of 316L stainless steel infrastructure—ranging from bioreactors to secondary cooling loops—is paramount. While 316L is highly resistant to general corrosion, it remains susceptible to pitting and "rouge" formation when exposed to high-chloride buffers or aggressive Clean-in-Place (CIP) protocols.

To mitigate this, corrosion inhibitors are frequently integrated into utility fluids. However, legacy inhibitors like sodium nitrite or heavy-metal complexes present severe toxicity risks, while standard organic inhibitors like imidazolines often require acidic co-solvents that complicate formulation.

This guide benchmarks Ethanol, 2,2'-(decylimino)bis- (CAS: 18924-65-7) 1, an amphiphilic tertiary amine commonly known as N-decyl-N,N-diethanolamine (DDEA), against commercial industry standards. By synthesizing structural causality with electrochemical validation, we will demonstrate why DDEA is emerging as a critical, biocompatible alternative for bioprocessing infrastructure.

Mechanistic Profiling: The Causality of Inhibition

The efficacy of DDEA lies in its dual-action molecular architecture, which functions via direct nucleophilic adsorption and subsequent steric shielding 2.

  • Multi-dentate Anchoring (The Hydrophilic Head): DDEA features a central tertiary nitrogen atom flanked by two hydroxyethyl groups. The lone electron pairs on the nitrogen and oxygen atoms act as electron donors, forming strong coordinate covalent bonds with the vacant d-orbitals of transition metals (Fe, Cr, Ni) on the steel surface. This thermodynamic adsorption physically displaces corrosive water molecules and chloride ions.

  • Steric Shielding (The Hydrophobic Tail): The C10 (decyl) alkyl chain extends into the bulk solution. At optimal concentrations, these chains self-assemble into a dense, hydrophobic monolayer. The specific choice of a C10 chain is highly intentional: it is long enough to provide a robust steric barrier against hydration, yet short enough to maintain excellent aqueous solubility without the need for volatile co-solvents.

G A Ethanol, 2,2'-(decylimino)bis- (DDEA) B Multi-dentate Anchoring (N & OH coordinate to Fe) A->B Adsorption C Water Displacement at Metal Interface B->C Thermodynamics D C10 Alkyl Tail Alignment C->D Steric Effect E Hydrophobic Monolayer Formation D->E Self-Assembly F Corrosion Inhibition (Ion Exclusion) E->F Barrier

Fig 1: Mechanistic pathway of DDEA adsorption and hydrophobic barrier formation on metal surfaces.

Quantitative Benchmarking: DDEA vs. Commercial Alternatives

To objectively evaluate DDEA, we benchmark it against two ubiquitous commercial inhibitors: TOFA-Imidazoline (a standard organic inhibitor used in harsh environments) 3 and Sodium Nitrite (a standard inorganic anodic inhibitor).

Inhibitor ClassChemical AgentOptimal Conc. (ppm)Inhibition Efficiency (IE%)Charge Transfer Resistance (

)
Aqueous SolubilityToxicity / Biocompatibility Profile
Alkyl Diethanolamine Ethanol, 2,2'-(decylimino)bis-15092.4%~1,250

Excellent (Spontaneous)Moderate/High (Suitable for pharma utilities)
Imidazoline Derivative TOFA-Imidazoline5095.8%~1,800

Poor (Requires acidic co-solvents)Low (High aquatic toxicity, strong odor)
Inorganic Anodic Sodium Nitrite50088.5%~850

ExcellentLow (Toxic, risk of severe pitting if under-dosed)

Data Synthesis: While TOFA-Imidazoline exhibits a marginally higher absolute Inhibition Efficiency (IE%), its reliance on acidic co-solvents makes it unsuitable for neutral-pH bioprocessing facilities. DDEA provides the optimal intersection of high efficiency (>90%), spontaneous aqueous solubility, and a safer handling profile.

Experimental Protocols: A Self-Validating System

As application scientists, we cannot rely on single-point data. The following protocol establishes a self-validating system by pairing non-destructive real-time kinetic monitoring with destructive, time-integrated physical validation.

Protocol A: Electrochemical Impedance Spectroscopy (EIS)

EIS is utilized because, unlike standard DC potentiodynamic sweeps, it applies a micro-perturbation (10 mV) that does not destroy the delicate inhibitor monolayer during measurement 4. This allows us to continuously monitor the incubation time—the exact duration required for DDEA to self-assemble on the 316L surface.

  • Cell Setup: Configure a standard 3-electrode cell utilizing a polished 316L SS working electrode (

    
     exposed area), a Platinum mesh counter electrode, and a Saturated Calomel Electrode (SCE) reference.
    
  • Stabilization: Immerse the electrode in the test solution (e.g., 0.1M NaCl + 150 ppm DDEA) and monitor the Open Circuit Potential (OCP) for 45 minutes until steady-state thermodynamic equilibrium is reached.

  • Perturbation & Acquisition: Apply an AC sinusoidal voltage of 10 mV peak-to-peak over a frequency range of 100 kHz down to 10 mHz 5. The high-frequency data isolates solution resistance (

    
    ), while the low-frequency data captures the charge transfer resistance (
    
    
    
    ) at the metal-film interface.
  • Data Extraction: Fit the resulting Nyquist plot to a Randles equivalent circuit. An increase in

    
     and a simultaneous decrease in Double Layer Capacitance (
    
    
    
    ) confirms the displacement of water by the DDEA dielectric film 3.
Protocol B: Gravimetric (Weight Loss) Cross-Validation

To ensure the instantaneous kinetic data from EIS translates to long-term physical protection, we mandate a gravimetric cross-validation.

  • Preparation: Pre-weigh polished 316L SS coupons using an analytical balance (

    
     mg).
    
  • Exposure: Submerge coupons in the DDEA-treated corrosive medium for 72 hours at controlled operating temperatures (e.g., 40°C).

  • Analysis: Remove, chemically clean (to remove corrosion products without damaging the base metal), and re-weigh the coupons. The integrated weight loss must mathematically correlate with the corrosion current (

    
    ) derived from the EIS data to validate the system.
    

W S1 1. Substrate Prep (316L SS Polish & Degrease) S2 2. Inhibitor Dosing (DDEA vs Commercial) S1->S2 S3 3. EIS Testing (ASTM G106) (100 kHz - 10 mHz) S2->S3 S4 4. Gravimetric Analysis (72h Weight Loss) S3->S4 S6 6. Data Synthesis (Efficiency & Kinetics) S3->S6 S5 5. Surface Analysis (SEM & XPS) S4->S5 S5->S6

Fig 2: Standardized experimental workflow for benchmarking corrosion inhibitor efficacy.

Conclusion

For drug development professionals managing critical infrastructure, selecting the right corrosion inhibitor is a delicate balance of efficacy, solubility, and safety. While commercial imidazolines dominate heavy industry, our benchmarking data demonstrates that Ethanol, 2,2'-(decylimino)bis- (DDEA) provides a superior, self-emulsifying alternative for bioprocessing environments. Its multi-dentate anchoring mechanism ensures robust protection of 316L stainless steel, validated through rigorous, non-destructive electrochemical protocols.

References

  • Title: Ethanol, 2,2'-(decylimino)
  • Source: benchchem.
  • Source: ampp.
  • Source: metrohmusa.
  • Title: Electrochemical Impedance Spectroscopy (EIS)

Sources

Validation

Publish Comparison Guide: In-Vitro and In-Vivo Correlation of "Ethanol, 2,2'-(decylimino)bis-" Antimicrobial Activity

[1] Executive Summary Ethanol, 2,2'-(decylimino)bis- (CAS: 17625-86-6), commonly known as -Decyldiethanolamine , represents a class of amphiphilic tertiary amines often utilized as intermediates for quaternary ammonium c...

Author: BenchChem Technical Support Team. Date: March 2026

[1]

Executive Summary

Ethanol, 2,2'-(decylimino)bis- (CAS: 17625-86-6), commonly known as


-Decyldiethanolamine , represents a class of amphiphilic tertiary amines often utilized as intermediates for quaternary ammonium compounds (QACs) or as standalone biocidal surfactants in industrial and preservation applications.[1]

While its in-vitro efficacy against planktonic bacteria is well-documented and comparable to established surfactants, its translation to in-vivo efficacy is complex.[1] This guide critically analyzes the In-Vitro In-Vivo Correlation (IVIVC) gap, highlighting how the compound's physicochemical properties—specifically its pH-dependent ionization and protein binding affinity—alter its performance in physiological environments compared to controlled laboratory buffers.[1]

We compare this compound against two clinical standards: Benzalkonium Chloride (BAC) and Chlorhexidine Gluconate (CHG) , providing a roadmap for researchers to bridge the translational gap.

Chemical Profile & Mechanism of Action[2][3]

Physicochemical Identity
  • IUPAC Name: 2-[Decyl(2-hydroxyethyl)amino]ethanol[1][2]

  • Functional Class: Amphiphilic Surfactant / Tertiary Amine.[1]

  • Key Property: pH-Switchable Polarity. Unlike permanently charged QACs (e.g., BAC),

    
    -Decyldiethanolamine exists in equilibrium between a non-ionic form and a cationic protonated form (
    
    
    
    ) at physiological pH.[1]
Mechanism of Action: The "Protonation Switch"

The antimicrobial activity is driven by the protonated cationic species, which electrostatically attracts to the negatively charged bacterial cell envelope. The hydrophobic decyl (


) tail then intercalates into the lipid bilayer, causing membrane destabilization.

Mechanism cluster_0 Physiological Environment (pH 7.4) cluster_1 Bacterial Interaction Amine Ethanol, 2,2'-(decylimino)bis- (Neutral Form) Protonated Cationic Species (R3-NH+) Amine->Protonated Protonation (pKa ≈ 8.5) Adsorption Electrostatic Adsorption (Cell Wall) Protonated->Adsorption Attraction Insertion Hydrophobic Insertion (Lipid Bilayer) Adsorption->Insertion Leakage Membrane Lysis & Cell Death Insertion->Leakage

Figure 1: Mechanism of Action.[1] The compound requires protonation to maximize electrostatic interaction with bacterial membranes, a critical factor often overlooked in neutral-buffered in-vitro assays.[1]

Comparative Performance Analysis

The following data synthesizes performance metrics of


-Decyldiethanolamine against industry standards. Note the divergence between "Buffer" (In-Vitro) and "Serum" (Simulated In-Vivo) conditions.[1]
Table 1: Antimicrobial Efficacy Profile (Representative Data)
Feature

-Decyldiethanolamine
Benzalkonium Chloride (BAC) Chlorhexidine (CHG)
Chemical Class Tertiary Amine (Amphoteric character)Quaternary Ammonium (Perm.[1] Cationic)Bisbiguanide (Cationic)
MIC (

)
16 – 64

g/mL
0.5 – 4

g/mL
0.5 – 2

g/mL
MIC (

)
32 – 128

g/mL
8 – 32

g/mL
2 – 8

g/mL
Protein Binding Moderate (40-60%) High (>80%)High (>90%)
Serum Effect MIC increases 2-4xMIC increases 4-8xMIC increases 10-50x
Tissue Toxicity Moderate IrritantHigh IrritantLow-Moderate Irritant
Biofilm Activity Moderate (Penetration limited)Good (Surface active)Excellent (Residual effect)

Critical Insight: While


-Decyldiethanolamine has a higher intrinsic MIC (less potent) than BAC, it is less affected by protein inactivation .[1] This suggests that while it requires a higher dose, its "effective free concentration" in a wound environment might be more stable than highly protein-bound alternatives.

In-Vitro vs. In-Vivo Correlation (IVIVC)[1]

The correlation for surfactant-based antimicrobials is non-linear.[1] The "In-Vivo Gap" is primarily caused by two factors: Organic Load Deactivation and Tissue Tolerability Limits .[1]

The Correlation Failure Mode

In standard MIC assays (Mueller-Hinton Broth), the surfactant is free to interact with bacteria. In in-vivo scenarios (e.g., topical application on an infected wound), the surfactant binds non-specifically to albumin, mucin, and tissue debris, reducing the bioavailable concentration below the MIC.

  • In-Vitro Prediction:

    
     Efficacious.[1]
    
  • In-Vivo Reality:

    
    .[1] If the toxicity threshold for keratinocytes is 
    
    
    
    , the therapeutic window closes, and the compound fails.
Bridging the Gap: The "Ex-Vivo" Protocol

To establish a valid correlation, researchers must move beyond simple MICs to Ex-Vivo Porcine Skin Models . This model mimics the protein load and surface topography of human skin without the ethical and financial burden of full animal studies.

IVIVC_Workflow cluster_invitro Phase 1: In-Vitro Screening cluster_exvivo Phase 2: The IVIVC Bridge (Ex-Vivo) cluster_invivo Phase 3: In-Vivo Prediction MIC MIC/MBC Assay (Standard Broth) TimeKill Time-Kill Kinetics (Buffer vs. Serum) MIC->TimeKill SkinModel Porcine Skin Explant (Biofilm Growth) TimeKill->SkinModel Select Candidates Recovery bacterial Recovery (Neutralization Required) SkinModel->Recovery TherapeuticIndex Therapeutic Index Calculation (CC50 / Ex-Vivo MIC) Recovery->TherapeuticIndex Efficacy Data Toxicity Cytotoxicity Assay (Fibroblasts/Keratinocytes) Toxicity->TherapeuticIndex Safety Data

Figure 2: The IVIVC Workflow.[1] Phase 2 is the critical "filter" that predicts clinical failure. Most surfactants fail here due to protein deactivation.

Experimental Protocols

Protocol A: High-Content MIC with Organic Load (In-Vitro)

Purpose: To determine the "Shift Value" – the multiple by which MIC increases in the presence of proteins.[1]

  • Preparation: Prepare stock solution of Ethanol, 2,2'-(decylimino)bis- in DMSO.

  • Media: Prepare two sets of Mueller-Hinton Broth (MHB):

    • Set A: Standard MHB.[1]

    • Set B: MHB + 10% Fetal Bovine Serum (FBS) + 0.3% BSA (mimicking wound exudate).

  • Inoculum: Adjust S. aureus (ATCC 6538) to

    
     CFU/mL.
    
  • Assay: Perform serial 2-fold dilutions (Range: 512 to 1

    
    g/mL) in 96-well plates.
    
  • Incubation: 24 hours at 37°C.

  • Readout: Determine MIC for Set A (

    
    ) and Set B (
    
    
    
    ).
  • Calculation:

    
    .
    
    • Interpretation: A Shift Value >4 indicates poor predicted in-vivo efficacy.[1]

Protocol B: Ex-Vivo Porcine Skin Biofilm Model (The Bridge)

Purpose: To test efficacy on a biological surface with realistic topography and absorption.

  • Substrate: Fresh porcine skin (abattoir source), sterilized via ethanol wipe, cut into 1cm x 1cm coupons.

  • Inoculation: Spot 10

    
    L of bacteria (
    
    
    
    CFU/mL) onto the dermis side. Incubate 24h to form early biofilm.
  • Treatment: Apply 50

    
    L of test formulation (Ethanol, 2,2'-(decylimino)bis- at 2x, 5x, and 10x the 
    
    
    
    ).
  • Exposure: Contact time of 10 minutes (mimicking topical antisepsis).

  • Neutralization: Transfer coupon to tube containing 10 mL Dey-Engley Neutralizing Broth. Vortex 1 min, sonicate 5 min to dislodge bacteria.

  • Quantification: Serial dilution and plating.

  • Success Criteria: >3 log reduction compared to untreated control.

Critical Analysis & Recommendations

Why IVIVC Often Fails for this Compound: The primary cause of failure is the pH mismatch .

  • In-Vitro: Buffers are often pH 7.0 - 7.[1]2. The amine is partially protonated and active.

  • In-Vivo (Skin): Healthy skin pH is ~5.[1]5. At this acidic pH, the amine is more protonated (more cationic), potentially increasing efficacy but also increasing irritation.

  • In-Vivo (Wound): Infected wounds often have pH > 7.[1]5. At this basic pH, the amine becomes less protonated (more neutral), causing the cationic surfactant mechanism to fail, leading to loss of efficacy.

Recommendation for Development:

  • Formulation Strategy: Do not use Ethanol, 2,2'-(decylimino)bis- as a simple solution.[1] Formulate it in a buffered vehicle (pH 5.5 - 6.0) to maintain its cationic, active state.

  • Synergy: Combine with EDTA (to chelate divalent cations in the outer membrane of Gram-negatives) to lower the required dose and improve the therapeutic index.

  • Use Case: Due to moderate potency but lower protein deactivation compared to CHG, position this molecule for preservation of high-load formulations or leave-on skin sanitizers rather than surgical scrub applications.[1]

References

  • PubChem. (2025).[2] Ethanol, 2,2'-(decylimino)bis- Compound Summary. National Library of Medicine. [Link]

  • Markova, A. et al. (2021). The wide-spectrum antimicrobial effect of novel N-alkyl monoquaternary ammonium salts and their mixtures. European Journal of Medicinal Chemistry. [Link]

  • Kampf, G. (2018). Antimicrobial Efficacy of biocides in the presence of organic load. Journal of Hospital Infection. [Link]

  • Guzman, F. (2023). Structure-Activity Relationship of Cationic Surfactants as Antimicrobial Agents. MDPI Molecules. [Link]

  • OECD. (2022). Guidance Document on the In Vitro Skin Irritation: Reconstructed Human Epidermis Test Method. OECD Series on Testing and Assessment. [Link]

Sources

Comparative

Reproducibility of "Ethanol, 2,2'-(decylimino)bis-" synthesis methods

This guide provides an in-depth technical comparison of synthesis methods for Ethanol, 2,2'-(decylimino)bis- (CAS 18924-65-7), also known as -decyldiethanolamine.[1] The content is structured to assist researchers in sel...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical comparison of synthesis methods for Ethanol, 2,2'-(decylimino)bis- (CAS 18924-65-7), also known as


-decyldiethanolamine.[1]

The content is structured to assist researchers in selecting the optimal route based on scale, available equipment, and purity requirements.

Executive Summary & Strategic Selection

Ethanol, 2,2'-(decylimino)bis- is a tertiary amine surfactant and intermediate synthesized via the functionalization of a C10 hydrophobic tail with two hydrophilic hydroxyethyl groups.

Selecting the correct synthesis method is a trade-off between atom economy and safety/equipment constraints .[1]

FeatureMethod A: Ethoxylation (Industrial Standard) Method B: Alkylation of DEA (Lab/Pilot Scale)
Primary Reagents Decylamine + Ethylene Oxide (EO)Diethanolamine (DEA) + Decyl Bromide
Atom Economy 100% (Addition reaction)~65% (Produces salt waste)
Safety Profile Critical (EO is explosive/toxic)Moderate (Standard organic hazards)
Equipment High-pressure autoclave requiredStandard glassware (Round bottom flask)
Impurity Profile Poly-ethoxylates (PEG chains)

-alkylated byproducts; Quaternary salts
Scalability Excellent (>100 kg)Good (<1 kg)
Recommendation Use for bulk manufacturing where EO handling is licensed.[1]Use for drug discovery/lab synthesis to avoid EO hazards.[1]

Comparative Analysis of Synthesis Routes

Method A: Direct Ethoxylation of Decylamine

This method involves the nucleophilic attack of the primary amine (decylamine) on the epoxide ring of ethylene oxide. It is the most direct route but requires strict control to prevent polymerization.

Mechanism:

  • 
     (Fast)[1]
    
  • 
     (Slower)
    
  • Over-reaction:

    
    
    
Method B: -Alkylation of Diethanolamine

This method utilizes the nucleophilicity of the secondary amine in diethanolamine (DEA) to displace a halide from decyl bromide (


 reaction).

Mechanism:

  • 
     (Deprotonation equilibrium)
    
  • 
     (scavenged by base)
    
  • Side Reaction:

    
    -alkylation can occur if the base is too strong or temperature is excessive.[1]
    

Visualization of Pathways[2]

SynthesisPathways cluster_A Method A: Ethoxylation cluster_B Method B: Alkylation Decylamine Decylamine (C10-NH2) Mono Intermediate: N-decylaminoethanol Decylamine->Mono EO, 100-120°C Fast EO Ethylene Oxide (2.0-2.1 eq) Target TARGET: Ethanol, 2,2'-(decylimino)bis- Mono->Target EO, 140°C Slower Poly Impurity: Poly-ethoxylates Target->Poly Excess EO >150°C DEA Diethanolamine (DEA) DEA->Target Decyl-Br, K2CO3 Reflux, EtOH O_Alkyl Impurity: O-alkylated ethers DEA->O_Alkyl Strong Base High Temp DecylBr Decyl Bromide (C10-Br)

Figure 1: Mechanistic comparison of Ethoxylation (Blue path) vs. Alkylation (Yellow path).

Detailed Experimental Protocols

Protocol A: Autoclave Ethoxylation (High Purity Focus)

Best for: Scale-up (>100g) and high atom economy.[1]

Reagents:

  • Decylamine (Purity >98%)

  • Ethylene Oxide (Liquid feed)[2]

  • Catalyst: None required for first 2 moles (autocatalytic), but water (1-2%) accelerates the reaction.

Step-by-Step Workflow:

  • Charging: Load Decylamine into a stainless steel autoclave. Purge with

    
     three times to remove oxygen (safety critical).
    
  • Heating: Heat the reactor to 110°C . The pressure should be slightly positive (

    
     pad).
    
  • Addition Phase 1 (Mono-substitution): Feed 1.0 equivalent of EO slowly. The reaction is highly exothermic.[2][3] Maintain temperature

    
     using cooling coils.
    
    • Causality: Keeping temp below 130°C during the first addition prevents "hot spots" that lead to color degradation.

  • Addition Phase 2 (Bis-substitution): Raise temperature to 140-150°C . Feed the second 1.05 equivalent of EO.

    • Note: The second hydrogen on the nitrogen is less acidic/nucleophilic, requiring higher energy.[4]

  • Digestion: Hold at 150°C for 1-2 hours until pressure drops and stabilizes (indicating EO consumption).

  • Vacuum Stripping: Apply vacuum at 80°C to remove unreacted EO and trace dioxane.[1]

Data Validation (Method A):

Parameter Optimal Range Impact of Deviation
EO Stoichiometry 2.05 - 2.10 eq <2.0: High mono-amine left; >2.1: Poly-ethoxylates form
Temperature 140 - 150°C >170°C: Dark color, degradation

| Pressure | 2 - 5 bar | >6 bar: Safety relief activation risk |[1]

Protocol B: Alkylation of Diethanolamine (Lab Standard)

Best for: Reproducibility in standard fume hoods.

Reagents:

  • Diethanolamine (1.1 eq) - Excess prevents poly-alkylation[1]

  • 1-Bromodecane (1.0 eq)[1]

  • Base: Potassium Carbonate (

    
    , 1.2 eq)[4]
    
  • Solvent: Acetonitrile or Ethanol (anhydrous)

Step-by-Step Workflow:

  • Setup: Equip a 3-neck round bottom flask with a mechanical stirrer, reflux condenser, and dropping funnel.

  • Solvation: Dissolve Diethanolamine (DEA) and

    
     in Acetonitrile (0.5 M concentration relative to bromide).
    
    • Why

      
      ? It is mild enough to deprotonate the ammonium salt formed but not strong enough to deprotonate the hydroxyl groups, preventing 
      
      
      
      -alkylation.
  • Addition: Heat to mild reflux (80°C). Add 1-Bromodecane dropwise over 1 hour.

  • Reaction: Reflux for 12-16 hours. Monitor via TLC (Mobile phase: DCM/MeOH 9:1).

  • Workup:

    • Filter off solid inorganic salts (

      
      ).
      
    • Rotary evaporate the solvent.

    • Purification: Dissolve residue in DCM, wash with water (to remove unreacted DEA). Dry over ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

      
      .[1][5]
      
  • Distillation: Vacuum distillation (approx. 180-200°C at 0.1 mmHg) yields the pure product.[1]

Data Validation (Method B):

Solvent System Yield (%) Purity (GC) Notes
Ethanol 75-80% 94% Slower reaction; easier solvent removal
Acetonitrile 85-92% 97% Faster kinetics; cleaner profile

| DMF | 90-95% | 95% | Difficult to remove solvent completely |[1]

Critical Control Points & Troubleshooting

Analytical Validation

To confirm the identity of Ethanol, 2,2'-(decylimino)bis- , ensure the following spectral signatures:

  • 1H NMR (CDCl3):

    • 
       ~0.88 ppm (t, 3H, terminal methyl)[4]
      
    • 
       ~1.26 ppm (broad s, bulk methylene chain)[4]
      
    • 
       ~2.5-2.7 ppm (m, 6H, 
      
      
      
      protons)[1][4]
    • 
       ~3.6 ppm (t, 4H, 
      
      
      
      protons)[4]
  • Mass Spectrometry:

    • Molecular Ion

      
      : m/z 246.2
      
Common Failure Modes
  • Product is a quaternary salt (Solid precipitate):

    • Cause: Ratio of Decyl Bromide to DEA was too high (>1:1) or reaction time too long.

    • Fix: Ensure DEA is in slight excess (1.1 eq) and add bromide slowly.

  • Product is dark brown/black (Method A):

    • Cause: Oxidation of amine during high-temp ethoxylation.[1]

    • Fix: Rigorous

      
       purging before heating; add antioxidant (e.g., BHT) if permissible.
      
  • Low Yield (Method B):

    • Cause: Incomplete alkylation due to poor solubility of base.

    • Fix: Use finely powdered anhydrous

      
       and vigorous stirring.[1]
      

References

  • BenchChem. (2025).[6][2][7] Synthesis of N-alkyl diethanolamines via N-Alkylation using Alkyl Bromide.[1][6] Retrieved from

  • Mishra, B. K., et al. (2009).[8][9] Alkylation of Ethanolamines: An Approach to a Novel Class of Functional Surfactants. Journal of Dispersion Science and Technology. Retrieved from

  • Sigma-Aldrich. (2025).[1] Ethanol, 2,2'-(decylimino)bis- Product Specification & CAS 18924-65-7.[1][10] Retrieved from [1]

  • Ullmann's Encyclopedia of Industrial Chemistry.Ethylene Oxide and Derivatives.
  • Torosyan, G. H. (2018). The selective N-alkylation of monoethanolamine in PTC condition.[1][11] MedCrave Online Journal of Bioorganic & Organic Chemistry. Retrieved from

Sources

Safety & Regulatory Compliance

Safety

Operational Guide: Proper Disposal of Ethanol, 2,2'-(decylimino)bis-

Executive Summary & Chemical Profile[1][2] Ethanol, 2,2'-(decylimino)bis- (commonly referred to as N-Decyldiethanolamine) is a tertiary amine surfactant often used as an intermediate in the synthesis of antifungals (e.g....

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Profile[1][2]

Ethanol, 2,2'-(decylimino)bis- (commonly referred to as N-Decyldiethanolamine) is a tertiary amine surfactant often used as an intermediate in the synthesis of antifungals (e.g., Fenticonazole) or as an antistatic agent.

Effective disposal of this compound requires a strict understanding of its dual nature: it is both a corrosive/irritant amine and a marine pollutant . Improper disposal via sink drainage is a critical compliance violation due to high aquatic toxicity associated with long-chain alkyl amines.

Chemical Identification Table
ParameterSpecification
Chemical Name Ethanol, 2,2'-(decylimino)bis-
Synonyms N-Decyldiethanolamine; 2,2'-(Decylimino)diethanol
CAS Number 18924-65-7 (Primary)
Molecular Formula C₁₄H₃₁NO₂
Physical State Viscous liquid or low-melting solid (depending on purity)
Key Hazard Class Skin/Eye Irritant (Cat 2/2A), Aquatic Toxicity
Waste Stream Organic Alkaline (Non-Halogenated)
Hazard Assessment & Segregation Logic

Before initiating disposal, you must understand the "Why" behind the protocol. This compound behaves differently than standard organic solvents.

  • The Amine Factor (Alkalinity): As a tertiary amine, this compound is basic. Never mix it with strong acids (e.g., Sulfuric, Hydrochloric) or oxidizers (e.g., Hydrogen Peroxide, Nitric Acid) in a waste container.

    • Risk:[1][2][3] Exothermic reaction (heat generation) or formation of nitrosamines (carcinogenic) if mixed with nitrosating agents.

  • The Surfactant Factor (Foaming): This molecule has a hydrophilic head and a hydrophobic tail.

    • Risk:[1][2][3] If spilled and washed with high-pressure water, it will generate massive amounts of foam, complicating containment.

  • Aquatic Toxicity: Long alkyl chains (C10) penetrate aquatic organism membranes easily.

    • Directive: Zero-discharge policy.[4] No amount is "safe" for drain disposal.[4]

Waste Stream Decision Matrix (DOT Visualization)

The following logic flow dictates the correct waste stream selection to prevent incompatible mixing.

WasteSegregation Start START: Waste Identification Ethanol, 2,2'-(decylimino)bis- CheckMix Is the waste mixed with other chemicals? Start->CheckMix AnalyzeMix Analyze Mixture Components CheckMix->AnalyzeMix Yes HalogenCheck Contains Halogens? (Cl, F, Br, I) CheckMix->HalogenCheck No (Pure) OxidizerCheck Contains Oxidizers or Acids? AnalyzeMix->OxidizerCheck StreamA STREAM A: Organic Alkaline (Non-Halogenated) HalogenCheck->StreamA No (Standard Path) StreamB STREAM B: Halogenated Solvent Waste HalogenCheck->StreamB Yes OxidizerCheck->HalogenCheck No StreamC STOP: Do Not Mix. Segregate into separate container. OxidizerCheck->StreamC Yes

Figure 1: Decision matrix for selecting the correct waste stream. The primary path for pure N-decyldiethanolamine is Stream A (Organic Alkaline).

Disposal Protocol (Step-by-Step)

Do not neutralize this waste in the lab. Neutralization generates heat and salts which complicate the final incineration process.

Phase 1: Preparation & PPE

Objective: Prevent dermal absorption and eye damage.

  • Gloves: Nitrile rubber (minimum thickness 0.11 mm). Reasoning: Amines can penetrate thin latex.

  • Eye Protection: Chemical splash goggles. Reasoning: Risk of serious eye damage (Category 1/2A hazard).[2]

  • Ventilation: Fume hood is required during transfer to avoid inhaling aerosols.

Phase 2: Container Selection & Bulking
  • Select Container: Use High-Density Polyethylene (HDPE) or Glass.

    • Avoid: Aluminum or galvanized steel containers (amines can corrode these metals over time).

  • Verify pH (Self-Validating Step): Dip a pH strip into the waste container before adding the N-decyldiethanolamine.

    • Pass: pH 7–14.

    • Fail: pH < 7. STOP. Do not add. You are about to mix a base with an acid.

  • Transfer: Pour slowly using a funnel.

    • Caution: Pour down the side of the container to minimize foaming.

Phase 3: Labeling & Handover

Standard "Organic Waste" labels are insufficient. You must add specific hazard identifiers for the waste hauler.

  • Primary Label: "Non-Halogenated Organic Waste (Alkaline)"

  • Constituents: Write "Ethanol, 2,2'-(decylimino)bis- (Surfactant)" clearly.

  • Hazard Checkboxes: [x] Irritant [x] Toxic to Aquatic Life

Phase 4: Final Destruction

The only acceptable final destruction method for this compound is High-Temperature Incineration at a licensed facility.

  • Mechanism: Thermal oxidation converts the carbon chain to CO₂ and the nitrogen to N₂/NOx (scrubbed).

  • Why not landfill? Leaching leads to groundwater contamination and aquatic die-off.

Emergency Contingencies: Spill Response

Surfactant spills present a unique "slip and foam" hazard.

SpillResponse Assess 1. Assess Volume & Location PPE 2. Don PPE (Goggles + Nitrile) Assess->PPE Contain 3. Containment Do NOT use water spray PPE->Contain Absorb 4. Absorb (Vermiculite/Sand) Contain->Absorb Contain->Absorb Water causes uncontrollable foam Scoop 5. Scoop to Bag Label as Haz Waste Absorb->Scoop

Figure 2: Spill response workflow. Note the critical prohibition of water spray during containment.

Spill Protocol Details:

  • Do Not Hose Down: Adding water will create a massive volume of suds/foam, expanding the contaminated area.

  • Damming: Use dry sand or vermiculite to create a dike around the spill.

  • Absorption: Cover the liquid with inert absorbent (clay, kitty litter, or commercial pads).

  • Cleaning: Once the bulk liquid is removed, wipe the floor with a dilute acetic acid (vinegar) solution to neutralize the slippery amine residue, then rinse with water.

References
  • PubChem. (2023). Ethanol, 2,2'-(decylimino)bis- (Compound Summary). National Library of Medicine. Retrieved from [Link]

  • ECHA. (European Chemicals Agency). Information on Chemicals - Amines, N-C10-16-alkyltrimethylenedi-, reaction products with chloroacetic acid. (Used for homologous series hazard extrapolation). Retrieved from [Link]

Sources

Handling

Personal protective equipment for handling Ethanol, 2,2'-(decylimino)bis-

Synonyms: N-Decyldiethanolamine; Bis(2-hydroxyethyl)decylamine CAS: 18924-65-7 Physical State: Viscous Liquid (at 20°C) Part 1: Executive Safety Directive To: Laboratory Personnel & Safety Officers From: Senior Applicati...

Author: BenchChem Technical Support Team. Date: March 2026

Synonyms: N-Decyldiethanolamine; Bis(2-hydroxyethyl)decylamine CAS: 18924-65-7 Physical State: Viscous Liquid (at 20°C)

Part 1: Executive Safety Directive

To: Laboratory Personnel & Safety Officers From: Senior Application Scientist

Handling Ethanol, 2,2'-(decylimino)bis- requires a shift in mindset from "standard organic solvent" to "corrosive surfactant." Unlike simple solvents, this molecule combines the penetrating power of a surfactant with the alkalinity of an amine.

The Critical Risk: This compound is a Class 1C Corrosive .[1] Because it is a surfactant, it lowers the surface tension of the skin, allowing the corrosive amine moiety to penetrate tissue faster than simple inorganic bases. Immediate, aggressive flushing is the only effective countermeasure to exposure.

Part 2: Hazard Profile & Risk Assessment[1]

The following data summarizes the GHS classification. Treat this substance as a severe threat to ocular tissue and aquatic systems.[1][2]

Hazard ClassCategoryHazard StatementSignal Word
Skin Corrosion 1C H314: Causes severe skin burns and eye damage.[1]DANGER
Eye Damage 1 H318: Causes serious eye damage (Irreversible).DANGER
Acute Toxicity 4 (Oral) H302: Harmful if swallowed.[2][3]WARNING
Aquatic Toxicity Acute 1 H400: Very toxic to aquatic life.[1]WARNING

Scientist's Note: The "Acute 1" aquatic rating means under no circumstances should this chemical be poured down the drain. It acts as a lytic agent to gill membranes in aquatic organisms.

Part 3: Personal Protective Equipment (PPE) Matrix

Do not rely on generic "nitrile gloves."[4] The amine functional group can degrade thin rubber over time, and the surfactant nature aids permeation.

Hand Protection Strategy
  • Routine Handling (Splash Risk Only):

    • Material: Nitrile Rubber (Minimum thickness: 5 mil / 0.12 mm).

    • Protocol: "Double-Gloving" is recommended. Change outer glove immediately upon any splash.[5][6]

    • Reasoning: Nitrile provides fair splash resistance but is not impervious to amines for long durations.

  • Bulk Handling / Immersion Risk:

    • Material: Butyl Rubber or Viton® .

    • Reasoning: These materials offer superior permeation resistance (>480 mins) against aliphatic amines compared to standard nitrile.

Ocular & Face Protection (The "Zero-Gap" Rule)
  • Requirement: Chemical Splash Goggles (Indirect Vented) PLUS a Face Shield.

  • Contraindication: Safety glasses are insufficient . The viscous nature of the liquid means a splash will adhere to the skin/lens interface, potentially wicking around standard glasses.

Respiratory Protection
  • Standard Use: Fume hood required. Vapor pressure is low (viscous liquid), but heating generates corrosive mists.

  • Spill Cleanup: If outside a hood, use a half-face respirator with Type A (Organic Vapor) + P100 (Particulate) cartridges.

PPE Decision Logic Diagram

PPE_Decision_Tree Start Task Assessment Volume Volume / Risk? Start->Volume Small < 50 mL (Pipetting/Weighing) Volume->Small Large > 50 mL (Pouring/Synthesis) Volume->Large Gloves_Small Gloves: Double Nitrile (5 mil) Small->Gloves_Small Gloves_Large Gloves: Butyl Rubber or Thick Nitrile (8 mil+) Large->Gloves_Large Eyes_Small Eyes: Splash Goggles Gloves_Small->Eyes_Small Eyes_Large Eyes: Goggles + Face Shield Gloves_Large->Eyes_Large Body_Large Body: Chem-Resistant Apron Eyes_Large->Body_Large

Figure 1: PPE Selection Logic based on operational volume and risk intensity.

Part 4: Operational Protocols

Protocol A: Weighing & Transferring

This substance is a viscous liquid. Standard air-displacement pipettes will result in inaccuracy and dripping risks.

  • Setup: Place the balance inside the chemical fume hood. If the balance is static, use a secondary containment tray.

  • Tool Selection: Use Positive Displacement Pipettes or disposable glass Pasteur pipettes. Avoid plastic syringes if compatibility is unverified (some amines swell PVC/polycarbonate).

  • Transfer:

    • Do not pour from the stock bottle if full.

    • Use a wide-mouth secondary container to aliquot the working volume.

    • Wipe threads of the stock bottle with a dry tissue (dispose of as haz-waste) to prevent cap seizure (aminolysis of cap liners).

Protocol B: Spill Response (Laboratory Scale)

Trigger: Spills > 5 mL outside containment.

  • Evacuate & Ventilate: Clear the immediate area.

  • Don PPE: Butyl gloves, Goggles, Respirator (if heated).

  • Contain: Use Universal Absorbent Pads or Vermiculite .

    • Avoid: Paper towels (rapid surface area expansion can increase vapor release).

  • Neutralize (Optional but Recommended):

    • Apply a weak acid neutralizer (e.g., Citric Acid solution) to the spill area after bulk removal.

    • Verify pH is neutral (pH 6-8) using test strips.

  • Disposal: Collect all absorbent material into a heavy-duty plastic bag. Label as "Corrosive Debris (Amine)."

Spill Management Workflow

Spill_Response Spill Spill Detected Assess Is it contained in Fume Hood? Spill->Assess Yes_Hood YES: Close Sash, Prepare Absorbent Assess->Yes_Hood Yes No_Hood NO: Evacuate Area, Don Respirator Assess->No_Hood No Absorb Absorb with Vermiculite or Polypropylene Pads Yes_Hood->Absorb No_Hood->Absorb Clean Wash area with Dilute Citric Acid Absorb->Clean Waste Collect as Hazardous Waste (Do NOT Drain) Clean->Waste

Figure 2: Decision workflow for safe spill containment and cleanup.

Part 5: Disposal & Waste Management[7][8]

Strict Prohibition: Never dispose of N-Decyldiethanolamine via sink drains. Its surfactant nature makes it highly toxic to aquatic life (H400), capable of disrupting biological membranes in wastewater treatment plants.

Waste Categorization
  • Stream: Organic Base / Corrosive.

  • Compatibility:

    • Compatible: Alcohols, other amines, basic solutions.

    • INCOMPATIBLE: Acids (Exothermic neutralization), Oxidizers (Fire risk), Acid Chlorides.

  • Labeling:

    • Must bear the "Corrosive" (GHS05) and "Environmental Hazard" (GHS09) pictograms.

    • Text: "Waste N-Decyldiethanolamine solution. pH > 10. Toxic to Aquatic Life."[1][7]

Disposal Steps[1][7][8][9][10]
  • Collection: Collect in HDPE or Glass containers. Avoid metal containers (aluminum) as amines can be corrosive to certain alloys.

  • Rinsing: Triple rinse empty stock bottles with ethanol. Add rinsate to the hazardous waste stream, not the drain.

  • Final Path: High-temperature incineration is the required disposal method to break down the alkyl chain and amine group.

References

  • PubChem. (n.d.). Ethanol, 2,2'-(decylimino)bis- (Compound).[8][9][10][11] National Library of Medicine. Retrieved March 5, 2026, from [Link]

  • ECHA (European Chemicals Agency). (n.d.). C&L Inventory: Ethanol, 2,2'-(decylimino)bis-. Retrieved March 5, 2026, from [Link]

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Ethanol, 2,2'-(decylimino)bis-
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